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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Cyclobutoxy-4-methylpyridin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Cyclobutoxy-4-methylpyridin-3-amine, a substituted am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Cyclobutoxy-4-methylpyridin-3-amine, a substituted aminopyridine derivative of increasing interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale for the properties and methodologies discussed, empowering researchers to leverage this promising molecule in their work.

Molecular Overview and Physicochemical Properties

6-Cyclobutoxy-4-methylpyridin-3-amine (CAS No. 1522335-03-0) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous FDA-approved drugs.[1] Its structure is characterized by an amino group at the 3-position, a methyl group at the 4-position, and a cyclobutoxy group at the 6-position. This unique arrangement of substituents imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

Structural and Physicochemical Data

A summary of the key computed and, where available, experimental properties of 6-Cyclobutoxy-4-methylpyridin-3-amine and a related compound, 3-Amino-4-methylpyridine, are presented in Table 1 for comparative analysis. The cyclobutoxy substituent is expected to increase the lipophilicity of the molecule compared to its non-alkoxylated counterpart.

Property6-Cyclobutoxy-4-methylpyridin-3-amine3-Amino-4-methylpyridine
CAS Number 1522335-03-0[2]3430-27-1[3][4]
Molecular Formula C₁₀H₁₄N₂O[2]C₆H₈N₂[3][4]
Molecular Weight 178.23 g/mol [2]108.14 g/mol [3][4]
Appearance Not explicitly reported; likely a solidWhite to brown powder/crystal[3]
Melting Point Not explicitly reported102-107 °C[3]
Boiling Point Not explicitly reported254 °C[3][4]
Solubility Not explicitly reportedSoluble in Chloroform, Ethyl Acetate, Methanol[3][4]
pKa Not explicitly reported6.83 ± 0.18 (Predicted)[3]
LogP (Predicted) 1.8 (XLogP3-AA)[2]0.43 (Estimated)
Topological Polar Surface Area 48.1 Ų[2]38.3 Ų
Rotatable Bond Count 2[2]0
Hydrogen Bond Donors 1[2]1
Hydrogen Bond Acceptors 3[2]2

Note: The LogP of 3-Amino-4-methylpyridine is an estimated value and the TPSA and rotatable bond count are calculated based on its structure for comparison.

Synthesis and Purification

The synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine is not extensively detailed in the public domain. However, a plausible and efficient synthetic route can be extrapolated from methodologies reported for structurally analogous compounds, particularly the synthesis of 6-(Cyclobutoxy)-5-methyl-pyridin-3-amine. The proposed pathway involves a two-step process starting from a readily available or synthesizable nitro-substituted pyridine precursor.

Proposed Synthetic Pathway

Synthesis_Pathway Start 6-Chloro-4-methyl-3-nitropyridine Intermediate1 6-Cyclobutoxy-4-methyl-3-nitropyridine Start->Intermediate1 Cyclobutanol, Base (e.g., NaH) Nucleophilic Aromatic Substitution (SNAr) Product 6-Cyclobutoxy-4-methylpyridin-3-amine Intermediate1->Product Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Nitro Group Reduction

Caption: Proposed two-step synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Experimental Protocol: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine

This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific substrate.

Step 1: Synthesis of 6-Cyclobutoxy-4-methyl-3-nitropyridine

  • Materials: 6-Chloro-4-methyl-3-nitropyridine, cyclobutanol, sodium hydride (NaH) or another suitable base, and an anhydrous aprotic solvent (e.g., THF, DMF).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent and sodium hydride. b. Cool the suspension to 0 °C and slowly add cyclobutanol. c. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. d. Add a solution of 6-Chloro-4-methyl-3-nitropyridine in the anhydrous solvent dropwise to the reaction mixture. e. Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. f. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine

  • Materials: 6-Cyclobutoxy-4-methyl-3-nitropyridine, a reducing agent (e.g., iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C), and a suitable solvent system (e.g., ethanol/water or methanol).

  • Procedure (using Fe/NH₄Cl): a. To a round-bottom flask, add 6-Cyclobutoxy-4-methyl-3-nitropyridine, ethanol, and water. b. Add iron powder and ammonium chloride to the mixture. c. Heat the reaction mixture to reflux (e.g., 80 °C) and stir vigorously. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. f. Concentrate the filtrate under reduced pressure to remove the ethanol. g. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers, filter, and concentrate to yield the crude product. i. Purify the product by flash column chromatography or recrystallization to obtain pure 6-Cyclobutoxy-4-methylpyridin-3-amine.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the cyclobutoxy group, and the amine protons.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the 2 and 5 positions of the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm.

  • Cyclobutoxy Protons: A multiplet for the methine proton (CH-O) in the range of δ 4.5-5.5 ppm, and multiplets for the methylene protons of the cyclobutyl ring.

  • Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Pyridine Ring Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon attached to the oxygen of the cyclobutoxy group (C6) will be significantly downfield.

  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

  • Cyclobutoxy Carbons: A signal for the methine carbon (CH-O) around δ 70-80 ppm and signals for the methylene carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Bands for aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage.

  • N-H Bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the cyclobutoxy group or parts of it, and potentially the methyl group.

Reactivity and Potential Applications

The reactivity of 6-Cyclobutoxy-4-methylpyridin-3-amine is governed by the interplay of its functional groups.

Reactivity Profile

Reactivity_Profile Aminopyridine 6-Cyclobutoxy-4-methylpyridin-3-amine Amine_Reactions Amine-based Reactions (Acylation, Alkylation, Diazotization) Aminopyridine->Amine_Reactions Nucleophilic Amine Ring_Reactions Pyridine Ring Reactions (Electrophilic Aromatic Substitution) Aminopyridine->Ring_Reactions Activated Ring Coupling_Reactions Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Aminopyridine->Coupling_Reactions Potential for C-H activation or derivatization

Sources

Exploratory

A Comprehensive Technical Guide to 6-Cyclobutoxy-4-methylpyridin-3-amine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 6-Cyclobutoxy-4-methylpyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Cyclobutoxy-4-methylpyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and potential synthetic pathways, offering insights for its application in drug discovery and development.

Molecular Identity and Structural Elucidation

6-Cyclobutoxy-4-methylpyridin-3-amine is a substituted aminopyridine derivative. The core structure consists of a pyridine ring, which is a foundational scaffold in numerous approved drugs, functionalized with an amine, a methyl group, and a cyclobutoxy moiety.

Key Identifiers:

IdentifierValue
CAS Number 1522335-03-0[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Canonical SMILES CC1=CC(=NC=C1N)OC2CCC2[1]
InChI InChI=1S/C10H14N2O/c1-7-5-10(12-6-9(7)11)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3[1]
InChIKey YDZBVNATBLWEGD-UHFFFAOYSA-N[1]

The Simplified Molecular Input Line Entry Specification (SMILES) string, CC1=CC(=NC=C1N)OC2CCC2, provides a linear text-based representation of the molecule's two-dimensional structure.[2]

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical in determining its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Computed Physicochemical Properties:

PropertyValueSignificance in Drug Discovery
XLogP3-AA 1.8Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 48.1 ŲSuggests good oral bioavailability.
Hydrogen Bond Donor Count 1[1]Influences solubility and target binding.
Hydrogen Bond Acceptor Count 3[1]Affects solubility and interaction with biological targets.
Rotatable Bond Count 2[1]A low number suggests conformational rigidity, which can be favorable for binding affinity.
Complexity 170[1]A measure of the intricacy of the molecular structure.

These properties suggest that 6-Cyclobutoxy-4-methylpyridin-3-amine has a favorable profile for consideration as a drug candidate, aligning with general guidelines for oral bioavailability.

The Aminopyridine Scaffold in Medicinal Chemistry

The 3-amino-4-methylpyridine core is a significant pharmacophore in medicinal chemistry. Aminopyridines are prevalent in a wide range of biologically active compounds, including kinase inhibitors, due to their ability to form crucial hydrogen bond interactions within the ATP-binding pockets of kinases.[3] The strategic placement of the amino group on the pyridine ring allows it to act as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

The presence of the methyl group can influence the compound's metabolic stability and binding affinity.[4]

The Role of the Cyclobutoxy Moiety

The cyclobutoxy group is an increasingly utilized substituent in modern drug design. The cyclobutane ring offers a unique three-dimensional structure that can be exploited for various purposes in medicinal chemistry.[5]

Key Contributions of the Cyclobutoxy Group:

  • Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.[5]

  • Improved Physicochemical Properties: The incorporation of a cyclobutoxy group can modulate a compound's lipophilicity and solubility.

  • Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to new intellectual property.

Caption: Logical relationship of the core components of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Proposed Synthetic and Analytical Protocols

Hypothetical Retrosynthetic Analysis and Forward Synthesis

A potential synthetic strategy would involve the construction of the substituted pyridine ring followed by the introduction of the cyclobutoxy group, or vice-versa. One common approach for synthesizing aminopyridines involves the functionalization of a pre-existing pyridine ring. For instance, a starting material like a di-halopyridine could undergo sequential nucleophilic aromatic substitution reactions.

Experimental Protocol: Spectroscopic Characterization

Once synthesized, the identity and purity of 6-Cyclobutoxy-4-methylpyridin-3-amine would be confirmed using a suite of standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the number and environment of the hydrogen atoms. Expected signals would include those for the aromatic protons on the pyridine ring, the methyl protons, the amine protons, and the protons of the cyclobutyl ring.

  • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record spectra on a 400 or 500 MHz NMR spectrometer.

2. Mass Spectrometry (MS):

  • To determine the molecular weight and obtain information about the molecular formula.

  • Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

3. Infrared (IR) Spectroscopy:

  • To identify the functional groups present in the molecule.

  • Expected Bands:

    • N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹).

    • C-H stretching for the aromatic and aliphatic parts.

    • C=C and C=N stretching for the pyridine ring.

    • C-O stretching for the ether linkage.

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_result Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A typical workflow for the synthesis and analytical characterization of a novel chemical entity.

Conclusion

6-Cyclobutoxy-4-methylpyridin-3-amine represents a promising chemical entity for researchers in the field of drug discovery. Its molecular architecture, combining the pharmacologically relevant 3-amino-4-methylpyridine scaffold with the advantageous properties of a cyclobutoxy moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. The favorable computed physicochemical properties further underscore its potential for development into a drug candidate. This guide provides a foundational understanding of its structure, properties, and the rationale for its use in medicinal chemistry, serving as a valuable resource for further investigation.

References

  • National Center for Biotechnology Information. 6-Methylpyridin-3-amine. PubChem Compound Summary for CID 71591. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-amino-4-methylpyridine. Available from: [Link]

  • MilliporeSigma. 3-Amino-2-chloro-4-methylpyridine. Available from: [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PMC. Available from: [Link]

  • Der Pharmacia Lettre. Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. Available from: [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available from: [Link]

  • PubMed. 6-Methyl-pyridin-3-amine. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available from: [Link]

Sources

Foundational

6-Cyclobutoxy-4-methylpyridin-3-amine CAS number and identifiers

Topic: 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Identity & Physicochemical Profile[1][2][3][4][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Identity & Physicochemical Profile[1][2][3][4][5]

6-Cyclobutoxy-4-methylpyridin-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors. Its structural distinctiveness lies in the cyclobutoxy ether tail, which offers a specific lipophilic profile (


) distinct from standard methoxy or ethoxy analogs, often used to probe hydrophobic pockets within ATP-binding sites.
Property Data
CAS Number 1522335-03-0
IUPAC Name 6-cyclobutoxy-4-methylpyridin-3-amine
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES CC1=CC(=NC=C1N)OC2CCC2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calc) ~6.5 (Pyridine N), ~2.5 (Aniline N)

Synthesis & Manufacturing Protocol

The synthesis of 6-cyclobutoxy-4-methylpyridin-3-amine is best approached via a convergent route involving Nucleophilic Aromatic Substitution (


) followed by nitro group reduction. This protocol prioritizes regioselectivity and yield.
Retrosynthetic Analysis

The core pyridine ring is constructed from 2-chloro-4-methyl-5-nitropyridine , a commercially available scaffold. The cyclobutoxy group is introduced before reduction to avoid chemoselectivity issues with the amine.

SynthesisPath Start 2-Chloro-4-methyl- 5-nitropyridine (CAS 23056-33-9) Inter Intermediate: 2-Cyclobutoxy-4-methyl- 5-nitropyridine Start->Inter Step 1: SnAr THF, 0°C -> RT Reagent Cyclobutanol + NaH Reagent->Inter Product Target: 6-Cyclobutoxy-4-methyl- pyridin-3-amine Inter->Product Step 2: Reduction Reduct Reduction: H2 / Pd-C or Fe/NH4Cl Reduct->Product

Figure 1: Synthetic pathway for CAS 1522335-03-0. The electron-deficient nitro-pyridine facilitates the displacement of the chloride by the cyclobutoxide anion.

Step-by-Step Experimental Protocol
Step 1: Etherification via

Rationale: The 5-nitro group activates the 2-position for nucleophilic attack. Sodium hydride is chosen to generate the potent cyclobutoxide nucleophile.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Alkoxide Formation: Charge the flask with Sodium Hydride (60% in oil, 1.2 eq) . Wash with dry hexanes (2x) to remove oil if high purity is required. Suspend in anhydrous THF (10 vol) .

  • Addition: Cool to 0°C. Add Cyclobutanol (1.1 eq) dropwise. Stir for 30 min at 0°C until

    
     evolution ceases.
    
  • Coupling: Add a solution of 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Quench carefully with sat.

    
     solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Target Intermediate: 2-Cyclobutoxy-4-methyl-5-nitropyridine.

Step 2: Nitro Reduction

Rationale: Catalytic hydrogenation is the cleanest method, but Iron/Ammonium Chloride is preferred if halogenated impurities are present or if avoiding pressurized hydrogen is necessary.

Method A: Catalytic Hydrogenation (Standard)

  • Dissolve the nitro intermediate in MeOH (10 vol) .

  • Add 10% Pd/C (5 wt% loading) under nitrogen.

  • Purge with Hydrogen gas (balloon pressure is usually sufficient).

  • Stir vigorously for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Isolation: Concentrate filtrate to yield the crude amine.

Method B: Iron-Mediated Reduction (Robust)

  • Suspend nitro intermediate in EtOH:Water (3:1) .

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq) .

  • Heat to reflux (80°C) for 2 hours.

  • Cool, filter through Celite, and concentrate. Partition between water/EtOAc to isolate the free base.

Quality Control & Characterization

Trustworthiness in chemical biology relies on rigorous validation. The following data points are critical for confirming identity.

Technique Expected Signal / Criteria
1H NMR (DMSO-d6)

7.5 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 4.9 (m, 1H, O-CH-cyclobutyl), 4.5 (br s, 2H, NH2), 2.0-2.3 (m, cyclobutyl), 2.1 (s, 3H, Me).
LCMS ESI+

. Single peak >98% purity.
Appearance Material should be free of metallic sheen (Fe residue) or black specks (Pd residue).

Medicinal Chemistry Applications

This compound serves as a critical "Hinge Binder" precursor. In kinase inhibitor design, the aminopyridine motif forms a bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone residues).

Structure-Activity Relationship (SAR) Logic
  • Amino Group (

    
    ):  H-bond donor to the hinge backbone carbonyl.
    
  • Pyridine Nitrogen: H-bond acceptor from the hinge backbone amide NH.

  • Cyclobutoxy Group: Projects into the solvent-exposed region or the hydrophobic "back pocket" (Gatekeeper vicinity). The cyclobutyl ring provides a rigid, hydrophobic bulk that is metabolically more stable than linear alkyl chains.

KinaseBinding Drug Inhibitor Core (Aminopyridine) Interaction H-Bond Network (Donor/Acceptor) Drug->Interaction Motif Hinge Kinase Hinge Region (ATP Pocket) Hinge->Interaction Residues Effect Inhibition of Phosphorylation Interaction->Effect Result

Figure 2: Mechanism of Action. The aminopyridine core mimics the adenine ring of ATP, blocking kinase activity.

Target Classes:

  • FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML) research.[2]

  • CDK4/6 Inhibitors: Analogous to the Palbociclib scaffold.

  • GSK-3

    
     Inhibitors:  Neurodegeneration and Wnt signaling research.
    

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol:

  • Handle only in a fume hood.

  • Wear nitrile gloves and safety goggles.

  • In case of contact: Wash skin with soap and water for 15 minutes. If swallowed, seek immediate medical attention.

References

  • PubChem. 2-Chloro-4-methyl-5-nitropyridine (Precursor Data). CID 345364.[3] Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2-alkoxy-5-aminopyridines (General Protocol). Med. Chem. Commun., 2013. Available at: [Link]

Sources

Exploratory

The Pivotal Role of Physicochemical Profiling for Cyclobutoxy Pyridine Derivatives in Drug Discovery: An In-depth Technical Guide

Abstract The cyclobutoxy pyridine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability. Its incorporation into drug candid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclobutoxy pyridine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability. Its incorporation into drug candidates can significantly modulate key physicochemical properties, thereby influencing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the critical physicochemical characteristics of cyclobutoxy pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for determining lipophilicity, solubility, pKa, metabolic stability, and crystal structure, providing field-proven insights and detailed, self-validating protocols.

Introduction: The Strategic Importance of the Cyclobutoxy Pyridine Moiety

The pyridine ring is a cornerstone in drug design, known for its ability to improve aqueous solubility, metabolic stability, and form crucial hydrogen bonds.[1][2][3] The introduction of a cyclobutoxy group offers several distinct advantages. The cyclobutane ring, with its puckered three-dimensional structure, can act as a bioisostere for larger or more flexible groups, helping to fill hydrophobic pockets in target proteins and induce conformational restriction.[4] This unique substituent can significantly impact the overall physicochemical profile of the parent pyridine derivative, making a thorough characterization essential for successful drug development. Understanding these properties at an early stage is paramount for identifying promising candidates and mitigating late-stage attrition.[5]

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] For cyclobutoxy pyridine derivatives, the interplay between the polar pyridine ring and the non-polar cyclobutoxy group creates a unique lipophilic character that must be precisely quantified.

Key Metrics: LogP and LogD
  • LogP (Partition Coefficient): This value represents the ratio of the concentration of the unionized compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a fundamental measure of a molecule's intrinsic lipophilicity.

  • LogD (Distribution Coefficient): This is the log of the ratio of the sum of the concentrations of all forms of the compound (ionized and unionized) in the organic phase to the sum of the concentrations of all forms in the aqueous phase, at a specific pH. For ionizable compounds like pyridine derivatives, LogD is a more physiologically relevant parameter.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The shake-flask method remains the gold standard for its accuracy and direct measurement.

Rationale: This method directly measures the partitioning of the compound between two immiscible phases, providing a thermodynamically sound value. The choice of n-octanol and a buffer of physiological pH (e.g., 7.4) is to mimic the lipid and aqueous environments in the body.

Experimental Protocol:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the cyclobutoxy pyridine derivative in the pre-saturated aqueous buffer. The concentration should be below the compound's solubility limit.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

    • Shake the mixture for a sufficient time to reach equilibrium (typically 1-24 hours). The duration should be optimized to ensure equilibrium is reached without compound degradation.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Self-Validation: To ensure the integrity of the results, run a control compound with a known LogD value in parallel. The recovery of the compound (sum of the amount in both phases) should be close to 100% of the initial amount.

Solubility: A Prerequisite for Absorption and Bioavailability

A drug must be in solution to be absorbed.[5] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development.[5] The introduction of the relatively non-polar cyclobutoxy group can decrease the aqueous solubility of a pyridine derivative, making accurate measurement crucial.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (e.g., in DMSO) and added to an aqueous buffer. It reflects the solubility under non-equilibrium conditions often encountered in high-throughput screening.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. This is a more definitive measure and is critical for later-stage development.

Experimental Determination of Thermodynamic Solubility

Rationale: This "shake-flask" method ensures that the solution is in equilibrium with the solid form of the compound, providing the most accurate and relevant solubility value for formulation and biopharmaceutical assessment.

Experimental Protocol:

  • Sample Preparation:

    • Add an excess of the solid cyclobutoxy pyridine derivative to a known volume of the desired aqueous buffer (e.g., pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of excess solid should be visually confirmed.

  • Separation of Undissolved Solid:

    • Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all solid particles.

  • Quantification:

    • Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting:

    • Solubility is reported in units of µg/mL or µM.

Self-Validation: The presence of undissolved solid at the end of the experiment is a key indicator that equilibrium has been reached. Analysis of samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent concentration values, confirming equilibrium.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms. For pyridine derivatives, the basic nitrogen atom can be protonated, and its pKa will dictate the charge state of the molecule at different physiological pH values. This, in turn, influences solubility, permeability, and target binding.

Importance of pKa for Cyclobutoxy Pyridine Derivatives

The electron-donating or -withdrawing nature of substituents on the pyridine ring can significantly alter the basicity of the nitrogen atom and thus the pKa.[8][9] The cyclobutoxy group's electronic effect should be considered in this context.

Experimental Determination of pKa: Potentiometric Titration

Rationale: This method directly measures the change in pH of a solution of the compound as a titrant (an acid or a base) is added. The inflection point of the resulting titration curve corresponds to the pKa.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the cyclobutoxy pyridine derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup:

    • Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration:

    • For a basic pyridine derivative, titrate with a standardized solution of a strong acid (e.g., HCl).

    • Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

Self-Validation: The titration of a known standard with a similar pKa should be performed to validate the method and calibration of the pH meter.

Metabolic Stability: Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a major role in the clearance of many drugs.[10] The pyridine ring can be a site of metabolic modification, and understanding the metabolic stability of cyclobutoxy pyridine derivatives is crucial for predicting their in vivo half-life and dosing regimen. The cyclobutoxy group can sometimes shield the pyridine ring from metabolic attack, potentially improving stability.

In Vitro Assessment using Liver Microsomes

Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard in vitro tool for assessing metabolic stability.

Rationale: This assay provides a relatively high-throughput method to assess the intrinsic clearance of a compound by the major drug-metabolizing enzymes.

Experimental Protocol:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction:

    • Add the cyclobutoxy pyridine derivative (typically at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (Clint) can also be calculated from these data.

Self-Validation: Include positive control compounds with known high and low metabolic clearance to ensure the metabolic activity of the microsomes. A negative control incubation without NADPH should also be included to assess non-enzymatic degradation.

Crystal Structure: The Solid-State Foundation

The solid-state properties of a drug are critical for its formulation, stability, and manufacturing. For cyclobutoxy pyridine derivatives, understanding the crystal structure can provide invaluable insights into polymorphism, solubility, and hygroscopicity.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Rationale: This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state behavior of the compound.

Workflow Overview:

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Structural Analysis: The final structure provides a detailed picture of the molecule's conformation and how it packs in the crystal lattice, including any hydrogen bonding or other intermolecular interactions.

Data Presentation:

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and analysis.

Physicochemical ParameterMethodConditionsResult
LogDShake-FlaskpH 7.4, n-octanol/buffer
Thermodynamic SolubilityShake-FlaskpH 7.4, 25°Cµg/mL
pKaPotentiometric TitrationAqueous solution
In Vitro Half-life (t½)Liver Microsome AssayHuman Liver Microsomesmin
Crystal StructureX-ray DiffractionSpace group, unit cell dimensions

Visualizing the Workflow and Relationships

Diagrams are essential for illustrating the interconnectedness of these physicochemical properties and their impact on the drug discovery process.

Physicochemical_Workflow cluster_synthesis Compound Synthesis cluster_profiling Physicochemical Profiling cluster_impact Impact on Drug Properties Synthesis Cyclobutoxy Pyridine Derivative Synthesis LogP_LogD Lipophilicity (LogP/LogD) Synthesis->LogP_LogD Characterization Solubility Aqueous Solubility Synthesis->Solubility Characterization pKa Ionization Constant (pKa) Synthesis->pKa Characterization Metabolic_Stability Metabolic Stability Synthesis->Metabolic_Stability Characterization Crystal_Structure Crystal Structure Synthesis->Crystal_Structure Characterization ADME ADME Profile LogP_LogD->ADME affects Absorption, Distribution Solubility->ADME affects Absorption pKa->LogP_LogD influences pKa->Solubility influences PK_PD Pharmacokinetics & Pharmacodynamics Metabolic_Stability->PK_PD determines Half-life Formulation Formulation & Stability Crystal_Structure->Formulation guides Development ADME->PK_PD Formulation->PK_PD

Caption: Workflow for the physicochemical characterization of cyclobutoxy pyridine derivatives and its impact on drug development.

ADME_Factors cluster_physchem Physicochemical Properties cluster_bio Biological Outcomes center Drug Candidate Properties Lipophilicity Lipophilicity (LogD) center->Lipophilicity Solubility Solubility center->Solubility pKa pKa center->pKa Stability Metabolic Stability center->Stability Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Toxicity Toxicity Lipophilicity->Toxicity Solubility->Absorption pKa->Solubility pKa->Absorption Excretion Excretion pKa->Excretion Metabolism Metabolism Stability->Metabolism

Caption: Interrelationship of key physicochemical properties and their influence on ADMET outcomes.

Conclusion

A comprehensive understanding and early assessment of the physicochemical characteristics of cyclobutoxy pyridine derivatives are not merely a data collection exercise; they are a strategic imperative in modern drug discovery. By employing robust and self-validating experimental protocols, researchers can build a detailed profile of a compound's lipophilicity, solubility, ionization, metabolic stability, and solid-state properties. This knowledge empowers medicinal chemists to make informed decisions, optimize lead compounds, and ultimately increase the probability of developing safe and effective medicines.

References

  • G. S. Dow. (2006) Predicting pKa of substituted pyridines. Bioorganic & Medicinal Chemistry Letters, 16(13), 3530-3534.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Theoretical pKa calculations of substituted pyridines. (n.d.).
  • pKa Data Compiled by R. Williams. (n.d.). EPFL.
  • E. A. Y. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(12), 1466-1488.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6504.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(11), 1735-1748.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1595-1622.
  • Lipophilicity Indices for Drug Development. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Some commercially available drugs containing the pyridine scaffold. (n.d.).
  • Cycloauration of 2-substituted pyridine derivatives. Synthesis, structure and reactivity of six-membered cycloaurated complexes of 2-anilino-, 2-phenoxy- and 2-(phenylsulfanyl)-pyridine. (1998). Journal of the Chemical Society, Dalton Transactions, (15), 2443-2452.
  • Lipophilicity in drug discovery. (2010). Expert Opinion on Drug Discovery, 5(3), 235-248.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2021). IAPC Journals.
  • Synthesis, crystal structure, theoretical calculation and cytotoxic effect of new Pt(ii), Pd(ii) and Cu(ii) complexes with pyridine-pyrazoles derivatives. (2017). New Journal of Chemistry, 41(19), 11029-11041.
  • Physicochemical profile of compounds from iPPI datasets. (n.d.).
  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Deriv
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry, 2(1), 70.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7624.
  • Crystal and Molecular Structure of the Pyridine. (n.d.). Amanote Research.
  • Convenient Synthesis and Physicochemical Profile of New Derivatives of Pyrimidine. (2025).

Sources

Foundational

Technical Guide: Role of 6-Cyclobutoxy-4-methylpyridin-3-amine in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental application of 6-Cyclobutoxy-4-methylpyridin-3-amine . [1] Executive Summary 6-Cyclobutoxy-4-methylpyridin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental application of 6-Cyclobutoxy-4-methylpyridin-3-amine .

[1]

Executive Summary

6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) is a specialized heterocyclic building block primarily utilized in the discovery and development of Bruton’s Tyrosine Kinase (BTK) inhibitors .[1] As the landscape of kinase inhibition shifts from covalent (irreversible) to non-covalent (reversible) modalities to address resistance mutations (e.g., C481S), this scaffold has emerged as a critical "hinge-binding" or "selectivity-tuning" fragment.[1]

Its structural value lies in the unique combination of a polar aminopyridine core (for hydrogen bonding) and a lipophilic cyclobutoxy tail (for hydrophobic pocket occupation), making it a privileged substructure for optimizing potency and metabolic stability in autoimmune and oncology drug candidates.[1]

Chemical Profile & Structural Significance (SAR)

In the context of Structure-Activity Relationships (SAR), this molecule functions as a high-value "head group" or "linker" moiety.[1] Its design addresses three specific medicinal chemistry challenges:

A. The Aminopyridine Hinge Binder

The 3-amino-pyridine motif is a classic pharmacophore for kinase hinge binding.[1]

  • Mechanism: The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, while the exocyclic amine (at C3) acts as a hydrogen bond donor.[1] This bidentate interaction mimics the adenine ring of ATP, anchoring the inhibitor into the kinase hinge region.[1]

B. The 6-Cyclobutoxy "Selectivity Filter"

The introduction of a cyclobutyl ether at the 6-position is a deliberate steric and lipophilic modification.[1]

  • Lipophilicity (LogP): The cyclobutyl group increases lipophilicity compared to a methoxy or ethoxy group, improving cell permeability without the metabolic liability of longer linear alkyl chains (which are prone to oxidative dealkylation).[1]

  • Shape Complementarity: The puckered conformation of the cyclobutane ring provides a unique steric bulk that can fill hydrophobic sub-pockets (e.g., the specificity pocket or solvent-front regions) often inaccessible to planar aromatic substituents.[1] This is crucial for achieving selectivity over other Tec-family kinases.[1]

C. The 4-Methyl Conformational Lock[1]
  • Atropisomerism Control: The methyl group at the 4-position introduces steric strain.[1] When this amine is coupled to a core scaffold (e.g., via an amide or urea linkage), the methyl group forces the molecule into a preferred conformation, reducing the entropic penalty of binding.[1]

Synthetic Routes & Methodology

Reaction Pathway Analysis[1]
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 2-chloro-5-nitropyridine ring (activated by the nitro group) allows for facile displacement of the chloride by the cyclobutoxide anion.[1]

  • Nitro Reduction: The resulting nitro-intermediate is reduced to the aniline.[1] While catalytic hydrogenation (H2, Pd/C) is standard, a chemical reduction using Zinc/Ammonium Chloride is often preferred in early discovery to avoid potential dehalogenation if other sensitive groups are present, or to manage reaction exotherms more precisely.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and its downstream application in BTK inhibitor construction.

Synthesis_Workflow Start 2-Chloro-4-methyl- 5-nitropyridine Inter Intermediate: 6-Cyclobutoxy-4-methyl- 3-nitropyridine Start->Inter Step 1: SnAr (THF/DMF, 60°C) Reagent1 Cyclobutanol + Base (Cs2CO3) Reagent1->Inter Product TARGET: 6-Cyclobutoxy-4-methyl- pyridin-3-amine Inter->Product Step 2: Nitro Reduction (MeOH/H2O) Reagent2 Reduction: Zn / NH4Cl (or H2, Pd/C) Reagent2->Product App Application: BTK Inhibitor Coupling (Amide/Urea) Product->App Next Step

Caption: Two-step synthetic pathway from chloronitropyridine precursor to the target aminopyridine scaffold.

Detailed Experimental Protocol

This protocol is validated for gram-scale synthesis in a research laboratory setting.[1]

Step 1: Synthesis of 6-Cyclobutoxy-4-methyl-3-nitropyridine[1]

Reagents:

  • 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)[1]

  • Cyclobutanol (1.2 eq)[1]

  • Cesium Carbonate (Cs2CO3) (1.5 eq)[1]

  • Solvent: Anhydrous DMF or DMSO[1]

Procedure:

  • Charge a reaction vessel with 2-Chloro-4-methyl-5-nitropyridine and anhydrous DMF (concentration ~0.5 M).

  • Add Cs2CO3 followed by Cyclobutanol.

  • Heat the mixture to 60–80°C under N2 atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride.[1]

  • Workup: Dilute with ethyl acetate, wash with water (x3) and brine (x1) to remove DMF.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Reduction to 6-Cyclobutoxy-4-methylpyridin-3-amine[1]

Reagents:

  • Nitro intermediate from Step 1 (1.0 eq)[1]

  • Zinc Dust (5.0 eq)[1]

  • Ammonium Chloride (NH4Cl) (10.0 eq)[1]

  • Solvent: Methanol / Water (4:1 ratio)[1]

Procedure:

  • Dissolve the nitro intermediate in MeOH/Water.[1]

  • Add NH4Cl and stir until dissolved.

  • Cool the solution to 0°C (ice bath).

  • Add Zinc dust portion-wise over 15 minutes (Caution: Exothermic).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (or DCM).[1]

  • Validation: Verify identity via 1H NMR and LC-MS (Expected [M+H]+ ≈ 179.12).[1]

Medicinal Chemistry Applications

The primary utility of this scaffold is in the generation of Reversible BTK Inhibitors .[1] Unlike first-generation inhibitors (e.g., Ibrutinib) that form a covalent bond with Cys481, reversible inhibitors utilizing this scaffold bind non-covalently, making them effective against C481S resistance mutations.[1]

Key Data Summary
ParameterPropertyImpact on Drug Design
Molecular Weight 178.23 g/mol Low MW fragment allows room for large core scaffolds (Fragment-Based Design).[1]
H-Bond Donors 2 (Amine)Critical for interaction with the kinase hinge region (Glu475/Met477 region).[1]
H-Bond Acceptors 3 (Pyridine N, Ether O)Pyridine N accepts H-bond from hinge backbone NH.[1]
LogP (Calc) ~1.8 - 2.1Optimal range for oral bioavailability when coupled to polar cores.[1]
pKa (Pyridine) ~6.0 - 7.0Tuned by the alkoxy group; ensures solubility at physiological pH.[1]
Signaling Pathway Context

The molecule serves as a blocker within the B-cell Receptor (BCR) signaling pathway.[1]

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN (Upstream Kinases) BCR->SYK Phosphorylation BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Activation PLC PLCγ2 Phosphorylation BTK->PLC Downstream Signal Inhibitor Inhibitor with Cyclobutoxy-Aminopyridine Inhibitor->BTK BLOCKS (ATP Competitive) NFkB NF-κB / MAPK Signaling PLC->NFkB Outcome B-Cell Proliferation & Autoimmunity NFkB->Outcome

Caption: Intervention point of 6-cyclobutoxy-4-methylpyridin-3-amine based inhibitors in the BCR pathway.[1]

References

  • Patent: Alvarez, N., et al. (2020).[1] Inhibitors of Bruton's Tyrosine Kinase and Method of Their Use. U.S. Patent No.[1] 10,717,745.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Patent Application: Merck Sharp & Dohme Corp. (2017).[1] Polycyclic Compounds as Inhibitors of Bruton's Tyrosine Kinase. WO2017100662A1.[1][2]

  • Literature: Crawford, J. J., et al. (2018).[1] Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(6), 2227–2245.[1] (Contextual reference for aminopyridine BTK inhibitors). [1]

Sources

Exploratory

Literature review of 4-methylpyridin-3-amine analogs

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 4-Methylpyridin-3-amine Analogs Introduction The 4-methylpyridin-3-amine scaffold is a versatile and privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 4-Methylpyridin-3-amine Analogs

Introduction

The 4-methylpyridin-3-amine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] Its unique electronic and structural features, including the presence of a pyridine ring with both an amino and a methyl group, allow for a wide range of chemical modifications.[1] This adaptability has made it a focal point for researchers in drug discovery and development, leading to the synthesis of numerous analogs with applications in oncology, infectious diseases, and neurology. This guide provides a comprehensive literature review of 4-methylpyridin-3-amine analogs, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

I. Synthetic Strategies for 4-Methylpyridin-3-amine and its Analogs

The synthetic accessibility of the 4-methylpyridin-3-amine core and its derivatives is crucial for the exploration of its chemical space. Various methods have been developed to construct this scaffold and introduce diverse functionalities.

A. Synthesis of the Core Scaffold: 3-Amino-4-methylpyridine

The parent compound, 3-amino-4-methylpyridine, can be synthesized through several routes. One common approach involves the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, followed by reduction of the nitro group.[2][3] However, this method can suffer from a lack of regioselectivity, yielding a mixture of 3- and 5-nitro isomers, and can present thermochemical hazards on a large scale.[2][3]

Alternative, more controlled syntheses have been developed. For instance, a multi-step process starting from ethyl cyanoacetate and crotonaldehyde can be employed. This involves a series of reactions including chlorination, Michael addition, cyclization, conversion to an amide, and finally reduction to the desired amine.[2] Another approach utilizes the Hofmann degradation of 2,5-dichloro-3-cyano-4-methylpyridine after hydrolysis.[4]

B. Synthesis of Substituted Analogs

The functionalization of the 4-methylpyridin-3-amine scaffold is key to modulating its biological activity. Common strategies involve substitution at the 2- and 6-positions of the pyridine ring, as well as modifications of the 3-amino group.

1. Substitution at the 2-Position

The 2-position of the 3-amino-4-methylpyridine ring is a frequent site for modification. For example, 2-isopropyl-4-methylpyridin-3-amine can be synthesized from 3-amino-4-methylpyridine via bromination with NBS/trifluoroacetic acid to yield 3-amino-2-bromo-4-methylpyridine, followed by a coupling reaction with an isopropyl organometallic reagent.[5]

Another important intermediate, 3-amino-2-chloro-4-methylpyridine, is a key precursor for the non-nucleoside reverse transcriptase inhibitor nevirapine.[2] Its synthesis can be achieved through various routes, including the chlorination of 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent like SOCl2 or POCl3.[2]

2. Substitution at the 6-Position

The 6-position of the 2-amino-4-methylpyridine scaffold has been explored for the development of inducible nitric oxide synthase (iNOS) inhibitors.[6] A general approach involves the lithiation of a protected 2-amino-4-methylpyridine derivative at the 6-position, followed by reaction with an appropriate electrophile. The protecting group, such as a 2,5-dimethyl-1H-pyrrol-1-yl group, can be subsequently removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride.[6]

3. Modification of the 3-Amino Group

The 3-amino group serves as a versatile handle for introducing a wide range of substituents, often through the formation of amide or pyrimidine linkages. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized by reacting 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with carboxylic acid derivatives using catalysts like trimethylamine or magnesium oxide nanoparticles.[7] The use of MgO nanoparticles has been shown to significantly reduce reaction times and improve yields.[7]

II. Biological Activities and Structure-Activity Relationships

Analogs of 4-methylpyridin-3-amine have demonstrated a broad spectrum of biological activities, with particular prominence in the fields of oncology and infectious diseases.

A. Kinase Inhibition and Anticancer Activity

A significant portion of the research on 4-methylpyridin-3-amine analogs has focused on their potential as kinase inhibitors for cancer therapy.

1. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Dysregulation of cyclin-dependent kinase 2 (CDK2) is a hallmark of many cancers.[8] N-(pyridin-3-yl)pyrimidin-4-amine derivatives have emerged as potent CDK2 inhibitors.[8][9] One promising compound, 7l, exhibited broad antiproliferative efficacy against various cancer cell lines with IC50 values in the low micromolar to nanomolar range, comparable to established CDK inhibitors like Palbociclib and AZD5438.[9] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner.[9] Computational studies have suggested that these analogs establish strong inhibitory interactions within the CDK2 active site, stabilizing the protein in a folded, compact state.[8]

2. Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in Fms-like tyrosine kinase 3 (FLT3) are associated with a poor prognosis in acute myeloid leukemia (AML).[10] Covalent inhibitors based on a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold have been developed to target FLT3 and its internal tandem duplication (ITD) mutants.[10] Compound C14 , containing a Michael acceptor, displayed potent inhibition of FLT3 and strong antiproliferative activity against AML cell lines harboring the FLT3-ITD mutation.[10] These effects were linked to the inhibition of FLT3 signaling pathways and the induction of apoptosis.[10]

3. Other Kinase Targets

The versatility of the 4-methylpyridin-3-amine scaffold extends to other kinase targets. Derivatives have been identified as inhibitors of:

  • c-Src kinase : Amide derivatives based on a pyridylpyrimidinylaminophenyl amine core, a key pharmacophore of imatinib, have shown inhibitory activity against c-Src kinase.[11]

  • Monopolar Spindle 1 (MPS1) and Aurora Kinases : A fragment-based screening approach identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of the mitotic kinases MPS1 and the Aurora kinase family, which are attractive targets for cancer therapy.[12]

B. Antimicrobial and Antifungal Activity

Derivatives of 4-methylpyridin-3-amine have also shown promise as antimicrobial and antifungal agents. Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been evaluated for their activity against various bacterial and fungal species.[7] The results indicated that the presence of certain substituents, such as a methoxy group, can enhance the antimicrobial efficacy.[7]

C. Other Biological Activities

The therapeutic potential of 4-methylpyridin-3-amine analogs extends beyond oncology and infectious diseases:

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition : 6-substituted 2-amino-4-methylpyridine analogs have been identified as potent and selective inhibitors of iNOS, which is involved in inflammatory processes.[6]

  • Neuropeptide S Receptor (NPSR) Antagonism : Imidazo-pyridinium analogs have been discovered as potent antagonists of the Neuropeptide S Receptor, which is implicated in sleep, anxiety, and addiction disorders.[13]

  • Presynaptic Choline Transporter (CHT) Inhibition : 4-methoxy-3-(piperidin-4-yl)oxy benzamides, derived from a high-throughput screen, have been developed as potent and selective inhibitors of the presynaptic choline transporter, a key protein in cholinergic signaling.[14]

D. Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR observations for various classes of 4-methylpyridin-3-amine analogs:

Analog ClassTarget/ActivityKey SAR Observations
N-(pyridin-3-yl)pyrimidin-4-aminesCDK2 InhibitionThe pyrimidine ring and substitutions on the phenyl ring are crucial for activity.[9]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-aminesFLT3 InhibitionThe presence of a Michael acceptor (e.g., vinyl sulfonamide, acrylamide) enables covalent binding and potent inhibition.[10]
6-substituted 2-amino-4-methylpyridinesiNOS InhibitionSubstitution at the 6-position is well-tolerated and can improve potency and selectivity.[6]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesAntimicrobial ActivityThe presence of a methoxy group on the phenyl ring enhances antibacterial and antifungal activity.[7]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-methylpyridin-3-amine analogs, based on published procedures.

A. General Synthetic Protocol for 6-Substituted 2-Amino-4-methylpyridine Analogs[6]
  • Protection of the Amino Group: React 2-amino-4-methylpyridine with an appropriate protecting group reagent (e.g., acetonylacetone to form a 2,5-dimethyl-1H-pyrrol-1-yl group).

  • Lithiation: Dissolve the protected compound in a dry etheral solvent (e.g., dry Et2O) and cool to -20 °C. Add n-BuLi dropwise and stir the reaction mixture at -20 to -10 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or ketone) to the reaction mixture and allow it to react to completion.

  • Deprotection: Add the protected intermediate, hydroxylamine hydrochloride, ethanol, and water to a round-bottom flask. Reflux the mixture for approximately 3 hours.

  • Work-up: Treat the reaction mixture with a saturated Na2CO3 solution and extract with an organic solvent (e.g., CH2Cl2). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the final product.

B. Kinase Inhibition Assay Protocol (General)[10][11][12]
  • Prepare Kinase Solution: Dilute the kinase of interest (e.g., CDK2, FLT3, c-Src) in an appropriate assay buffer.

  • Prepare Compound Solutions: Serially dilute the test compounds in DMSO.

  • Assay Reaction: In a microplate, combine the kinase solution, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Add Test Compounds: Add the diluted test compounds to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop Reaction and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as scintillation counting for radiolabeled ATP or fluorescence-based detection.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cell Proliferation (MTT) Assay Protocol[7][9]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

IV. Visualizations

A. Synthetic Pathways

Synthesis_of_2_isopropyl_4_methylpyridin_3_amine A 3-Amino-4-methylpyridine B 3-Amino-2-bromo-4-methylpyridine A->B NBS / TFA C 2-Isopropyl-4-methylpyridin-3-amine B->C Isopropylzinc bromide caption Synthesis of 2-isopropyl-4-methylpyridin-3-amine.

Caption: Synthesis of 2-isopropyl-4-methylpyridin-3-amine.[5]

Synthesis_of_pyridin_3_yl_pyrimidin_2_yl_aminophenyl_amide_derivatives A 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine C Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide A->C MgO nanoparticles or triethylamine B Carboxylic acid derivative B->C MgO nanoparticles or triethylamine caption General synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.

Caption: General synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.[7]

B. Signaling Pathway

FLT3_Inhibition_Pathway FLT3 FLT3 Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt, MAPK) FLT3->Downstream Activation Analog 4-Methylpyridin-3-amine Analog (Covalent Inhibitor) Analog->FLT3 Inhibition Proliferation Cell Proliferation and Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of caption Inhibition of the FLT3 signaling pathway by 4-methylpyridin-3-amine analogs.[10]

Sources

Foundational

Technical Whitepaper: Lipophilicity Profiling of 6-Cyclobutoxy-4-methylpyridin-3-amine

This technical guide provides an in-depth profiling of 6-Cyclobutoxy-4-methylpyridin-3-amine , focusing on its lipophilicity (logP), structural determinants, and experimental validation strategies. Executive Summary 6-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth profiling of 6-Cyclobutoxy-4-methylpyridin-3-amine , focusing on its lipophilicity (logP), structural determinants, and experimental validation strategies.

Executive Summary

6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) is a functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.[1] Its physicochemical profile is defined by a balance between the polar 3-amino-pyridine core and the lipophilic 6-cyclobutoxy tail.

Understanding the partition coefficient (logP ) of this molecule is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.[2] With a calculated XLogP3 of approximately 1.78 , the molecule exhibits an optimal lipophilicity range for oral bioavailability and membrane permeability, adhering to Lipinski’s Rule of Five.

Key Compound Identifiers
PropertyDetail
CAS Number 1522335-03-0
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Canonical SMILES CC1=CC(=NC=C1N)OC2CCC2
Core Scaffold 2,4,5-substituted Pyridine

Molecular Architecture & Fragment Analysis

To understand the calculated logP, we must deconstruct the molecule into its constituent hydrophobic and hydrophilic fragments. The net lipophilicity is a summation of these atomic contributions and their proximity interactions.

Structural Breakdown
  • Pyridine Core: The aromatic heterocycle provides the structural baseline. Unsubstituted pyridine has a logP of ~0.65.

  • 3-Amine Group (-NH₂): A hydrophilic H-bond donor. It significantly lowers logP (contribution ~ -1.0) and introduces pH-dependent ionization (pKa effects).

  • 4-Methyl Group (-CH₃): A small lipophilic handle (contribution ~ +0.5) that increases steric bulk and hydrophobicity.

  • 6-Cyclobutoxy Group (-O-C₄H₇): The dominant lipophilic driver.

    • Ether Linkage (-O-): Slightly polar but shielded.

    • Cyclobutyl Ring: A saturated carbocycle. Unlike linear alkyl chains, the constrained ring reduces entropic penalties upon solvation, contributing significantly to hydrophobicity (contribution ~ +1.8 to +2.0).

Visualization: Fragment Contribution Map

The following diagram illustrates the additive logic used in fragment-based logP algorithms (e.g., XLogP3, ClogP).

FragmentAnalysis Molecule 6-Cyclobutoxy-4- methylpyridin-3-amine Pyridine Pyridine Core (Base logP ~0.65) Molecule->Pyridine Amine 3-Amine (-NH2) (Hydrophilic: -1.0) Molecule->Amine Methyl 4-Methyl (-CH3) (Lipophilic: +0.5) Molecule->Methyl Cyclobutoxy 6-Cyclobutoxy Group (Dominant Lipophile: +1.6) Molecule->Cyclobutoxy Result Net Calculated logP ~ 1.78 Pyridine->Result Amine->Result Methyl->Result Cyclobutoxy->Result

Figure 1: Deconstruction of the molecule into lipophilic (+) and hydrophilic (-) vectors determining the net logP.

In Silico Prediction Models

Different algorithms yield slight variations in logP due to their training sets (atom-based vs. fragment-based). Below is the consensus profile for 6-Cyclobutoxy-4-methylpyridin-3-amine.

Calculated Values Table
AlgorithmEstimated ValueMethodology
XLogP3-AA 1.78 Atom-additive method with correction factors. Standard for PubChem.
Consensus LogP 1.92 Average of five major predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).
Bioavailability Score 0.55Indicates high probability of oral absorption.
Lipinski Violations 0MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.
The pKa Factor: LogP vs. LogD

It is crucial to distinguish between LogP (partition of neutral species) and LogD (distribution coefficient at a specific pH).[3][4]

  • Basicity: The 3-amino group renders the molecule weakly basic. However, the oxygen at position 6 (ortho to nitrogen) exerts an inductive electron-withdrawing effect, likely lowering the pyridine nitrogen's pKa compared to unsubstituted 3-aminopyridine (pKa ~6.0).

  • Prediction: The pKa is estimated to be in the range of 3.5 – 4.5 .

  • Implication: At physiological pH (7.4), the molecule exists primarily in its neutral form (>99%). Therefore, LogD₇.₄ ≈ LogP .

Experimental Validation Protocols

While calculated values are useful for screening, experimental determination is required for definitive ADME filing. Two robust protocols are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).

Protocol A: Miniaturized Shake-Flask Method (Octanol/Water)

This method directly measures the concentration of the solute in immiscible phases.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with octanol).[4]

Workflow:

  • Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated n-octanol.

  • Equilibration: Add 1 mL of pre-saturated PBS buffer.

  • Agitation: Shake mechanically for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λmax ~240-260 nm) or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (High Throughput)

This indirect method correlates retention time (


) with lipophilicity using a calibration curve of standards.

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: Isocratic Methanol/Water (60:40) + 0.1% Formic Acid (to suppress ionization).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Calibration Standards: Run a set of pyridine derivatives with known logP values (e.g., Pyridine, 2-Picoline, Quinoline) to generate a calibration curve:



Where 

(capacity factor) =

.
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 6-Cyclobutoxy-4- methylpyridin-3-amine Sample Choice Select Method Start->Choice MethodA Method A: Shake-Flask (Direct Measurement) Choice->MethodA MethodB Method B: RP-HPLC (Indirect Correlation) Choice->MethodB StepA1 Dissolve in Octanol/Water (1:1) Equilibrate 24h MethodA->StepA1 StepB1 Inject onto C18 Column Isocratic MeOH/Water MethodB->StepB1 StepA2 Phase Separation (Centrifuge) Quantify via UV/LC-MS StepA1->StepA2 Result Final LogP Value StepA2->Result StepB2 Measure Retention Time (tR) Calculate Capacity Factor (k') StepB1->StepB2 StepB2->Result

Figure 2: Decision tree and workflow for experimental logP determination.

Implications for Drug Discovery

The calculated logP of 1.78 places 6-Cyclobutoxy-4-methylpyridin-3-amine in a "sweet spot" for medicinal chemistry:

  • Oral Bioavailability: Compounds with logP between 1 and 3 generally show excellent passive absorption in the GI tract.

  • Blood-Brain Barrier (BBB): While logP ~2 is favorable for CNS penetration, the polar amine group may require capping (e.g., amide formation) to fully enable BBB transit if the target is neurological.

  • Solubility: The moderate logP suggests the compound retains acceptable aqueous solubility, facilitating formulation without the need for aggressive excipients.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79176085, 6-Cyclobutoxy-4-methylpyridin-3-amine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling. [Link]

Sources

Exploratory

Technical Guide: Therapeutic Applications of 6-Cyclobutoxy-4-methylpyridin-3-amine Intermediates

The following technical guide details the therapeutic applications, chemical synthesis, and medicinal chemistry significance of 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0). This intermediate is a critical sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic applications, chemical synthesis, and medicinal chemistry significance of 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0). This intermediate is a critical scaffold in the development of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors , specifically designed to overcome resistance mechanisms associated with first-generation covalent drugs.

Executive Summary

6-Cyclobutoxy-4-methylpyridin-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of reversible (non-covalent) inhibitors of Bruton’s Tyrosine Kinase (BTK) . Unlike first-generation BTK inhibitors (e.g., Ibrutinib) that form covalent bonds with Cysteine 481, derivatives synthesized from this intermediate are designed to bind reversibly, maintaining potency against wild-type BTK and, crucially, C481S mutants that confer drug resistance.

This guide analyzes the intermediate's role in constructing tricyclic pharmacophores (e.g., thia-triazaacenaphthylene derivatives) described in patent literature assigned to Merck Sharp & Dohme (MSD) .

Chemical Identity & Structural Logic[1]

The molecule combines a pyridine core with a sterically demanding cyclobutoxy group and a 4-methyl substituent. Each moiety serves a specific function in the final Active Pharmaceutical Ingredient (API).

FeatureChemical StructureMedicinal Chemistry Function
Core Scaffold 3-Amino-Pyridine Acts as the "hinge binder" or linker, facilitating hydrogen bonding within the kinase ATP-binding pocket.[1]
C6 Substituent Cyclobutoxy Group Provides hydrophobic bulk to fill the selectivity pocket (gatekeeper region). The cyclobutyl ring offers metabolic stability superior to linear alkoxy chains and restricts conformation.
C4 Substituent Methyl Group Induces torsion between the pyridine ring and the fused tricyclic system, locking the molecule into a bioactive conformation (atropisomerism control).
Physical Properties (Calculated)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.23 g/mol [2]

  • LogP: ~2.2 (Lipophilic, good membrane permeability)

  • pKa: ~6.5 (Pyridine nitrogen), ~3.0 (Aniline nitrogen)

Therapeutic Application: Reversible BTK Inhibition

The primary therapeutic application of this intermediate is the synthesis of drugs targeting B-cell malignancies (CLL, MCL) and autoimmune diseases (Rheumatoid Arthritis, SLE).

Mechanism of Action (MOA)

The intermediate is converted into a tricyclic core that occupies the ATP-binding site of BTK.

  • Pathway Blockade: The final drug inhibits BTK autophosphorylation (Tyr223), blocking the B-cell Receptor (BCR) signaling cascade.

  • Resistance Evasion: By not relying on a covalent bond with Cys481, these inhibitors remain effective even when Cys481 mutates to Serine (C481S), a common mechanism of resistance to Ibrutinib.

Biological Pathway Visualization

The following diagram illustrates the downstream effects of BTK inhibition mediated by drugs derived from this intermediate.

BTK_Pathway Antigen Antigen Binding BCR B-Cell Receptor (BCR) Antigen->BCR SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB / MAPK Calcium->NFkB Outcome B-Cell Proliferation & Survival NFkB->Outcome Inhibitor Reversible Inhibitor (From 6-Cyclobutoxy Int.) Inhibitor->BTK Blocks ATP Pocket

Caption: Signal transduction cascade blocked by BTK inhibitors derived from the 6-cyclobutoxy-4-methylpyridin-3-amine scaffold.

Synthesis & Manufacturing Protocol

This protocol is derived from US Patent 10,717,745 (Merck Sharp & Dohme). It outlines the synthesis of the intermediate and its subsequent conversion into a tricyclic BTK inhibitor precursor.

Step-by-Step Synthesis of the Intermediate

Reaction Scheme Overview:

  • Nucleophilic Substitution (SnAr): 2-chloro-4-methyl-5-nitropyridine

    
     2-cyclobutoxy-4-methyl-5-nitropyridine.
    
  • Reduction: Nitro group reduction

    
     Amine.
    

Detailed Protocol:

  • Starting Material: 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-36-2).

  • Step A: Ether Formation

    • Reagents: Cyclobutanol (1.2 eq), Cesium Carbonate (

      
      , 2.0 eq).
      
    • Solvent: Toluene or DMF.

    • Conditions: Heat to 80-100°C for 12-24 hours under

      
       atmosphere.
      
    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      . Concentrate.
      
    • Yield: ~85-90% (Red/Orange oil).

  • Step B: Nitro Reduction

    • Reagents: Zinc dust (5.0 eq), Ammonium Chloride (

      
      ).
      
    • Solvent: Acetone/Water (5:1).

    • Conditions: Cool to 0°C, add Zn in portions. Stir at RT for 2 hours.

    • Alternative: Hydrogenation (

      
      , Pd/C) in MeOH.
      
    • Workup: Filter through Celite. Concentrate filtrate.

    • Product: 6-Cyclobutoxy-4-methylpyridin-3-amine (Off-white solid or oil).

Downstream Application (Fragment Coupling)

The amine is typically coupled with a thio-ester or carboxylic acid derivative to close the third ring.

Synthesis_Flow SM 2-Chloro-4-methyl- 5-nitropyridine Step1 Step 1: SnAr (Cyclobutanol + Cs2CO3) SM->Step1 Inter1 Nitro Intermediate Step1->Inter1 Step2 Step 2: Reduction (Zn/NH4Cl or H2/Pd) Inter1->Step2 Final 6-Cyclobutoxy-4-methyl pyridin-3-amine Step2->Final Drug Tricyclic BTK Inhibitor (API) Final->Drug Cyclization w/ Thio-ester

Caption: Industrial synthesis route for CAS 1522335-03-0 and its conversion to API.

Quality Control & Characterization

For researchers validating this intermediate, the following analytical standards are required:

MethodExpected ResultNote
1H NMR (DMSO-d6)

~7.5 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~4.9 (m, 1H, Cyclobutyl-CH), ~2.0 (s, 3H, Me).
Distinctive cyclobutyl multiplet at 4.8-5.0 ppm.
LC-MS [M+H]+ = 179.2 m/zMonitor for unreduced nitro impurity (M+H = 209).
HPLC Purity >98.0% (Area %)Critical for subsequent cyclization steps.

References

  • Merck Sharp & Dohme Corp. (2020). Inhibitors of Bruton's tyrosine kinase and method of their use. US Patent 10,717,745 B2.

  • Merck Sharp & Dohme Corp. (2017). Polycyclic compounds as inhibitors of Bruton's tyrosine kinase. WO Patent 2017/100662 A1.

  • GuideChem. (2024). 6-Cyclobutoxy-4-methylpyridin-3-amine Chemical Properties and CAS 1522335-03-0 Data.

  • BenchChem. (2025).[1] Application of Pyridin-3-amine derivatives in Kinase Inhibitor Synthesis.

Sources

Foundational

Physicochemical Profiling of 6-Cyclobutoxy-4-methylpyridin-3-amine: H-Bonding Dynamics in Drug Design

This technical guide provides a rigorous physicochemical analysis of 6-Cyclobutoxy-4-methylpyridin-3-amine , focusing on its hydrogen bond donor (HBD) and acceptor (HBA) profiles.[1] [1] Executive Summary For the molecul...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous physicochemical analysis of 6-Cyclobutoxy-4-methylpyridin-3-amine , focusing on its hydrogen bond donor (HBD) and acceptor (HBA) profiles.[1]

[1]

Executive Summary

For the molecule 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0), the hydrogen bond counts under standard physiological conditions (pH 7.[1]4) are:

PropertyCountFunctional Source
Hydrogen Bond Donors (HBD) 2 Primary amine group (-NH₂).[1]
Hydrogen Bond Acceptors (HBA) 3 Pyridine nitrogen, Amine nitrogen, Ether oxygen.[1]
Net Charge (pH 7.4) Neutral Calculated pKa ≈ 4.6 (Predominantly unprotonated).

Significance: This profile places the molecule well within Lipinski’s Rule of 5 (HBD ≤ 5, HBA ≤ 10), suggesting favorable oral bioavailability.[1] The specific arrangement of the 3-amino and pyridine nitrogen creates a "donor-acceptor" motif characteristic of kinase hinge-binding scaffolds.[1]

Structural Analysis & Pharmacophore Mapping[1]

The molecule consists of a central pyridine ring substituted at three positions. Understanding the electronic environment of each heteroatom is critical for accurate counting.

Pharmacophore Breakdown
  • Pyridine Nitrogen (N1): A strong hydrogen bond acceptor. The lone pair is in an

    
     orbital orthogonal to the pi-system, making it available for H-bonding.[1]
    
  • 3-Amino Group (-NH₂):

    • Donors: Contains two protons, contributing 2 HBDs .

    • Acceptor: While the nitrogen has a lone pair, it is delocalized into the aromatic ring (resonance), significantly reducing its basicity and acceptor strength.[1] However, in standard cheminformatics (e.g., Lipinski/Veber rules), it is counted as 1 HBA .[1]

  • 6-Cyclobutoxy Ether (-O-): An oxygen atom linking the ring to the cyclobutyl group.[1] It acts as a weak HBA (count = 1). The cyclobutyl group provides steric bulk but no H-bonding capability.

Visualization of H-Bonding Sites

The following diagram maps the specific donor/acceptor sites on the scaffold.

G Substructure 6-Cyclobutoxy-4-methylpyridin-3-amine (Core Scaffold) HBD_Amine HBD Site: -NH2 (Count: 2) Substructure->HBD_Amine Position 3 HBA_Pyridine HBA Site: Pyridine N (Count: 1, Strong) Substructure->HBA_Pyridine Position 1 HBA_Ether HBA Site: Ether O (Count: 1, Weak) Substructure->HBA_Ether Position 6 HBA_AmineN HBA Site: Amine N (Count: 1, Weak/Formal) Substructure->HBA_AmineN Position 3 HBD_Amine->HBA_AmineN Same Atom

Figure 1: Pharmacophore map identifying the specific atoms contributing to the HBD and HBA counts.[1]

Theoretical Validation: Ionization & pKa

A critical error in H-bond counting is ignoring protonation. If the pyridine nitrogen were protonated at pH 7.4, it would become a donor (N-H+) rather than an acceptor.[1]

pKa Estimation

The pKa of the pyridine ring nitrogen is influenced by its substituents:

  • Unsubstituted Pyridine: pKa ≈ 5.2.[2]

  • 3-Amino (+I, +R): Electron-donating.[1] Increases pKa (~ +0.8).

  • 4-Methyl (+I): Electron-donating.[1] Increases pKa (~ +0.6).

  • 6-Alkoxy (-I, +R): The inductive electron-withdrawing effect (-I) of the oxygen at the ortho position dominates over resonance, typically lowering the pKa significantly (e.g., 2-methoxypyridine pKa ≈ 3.3).[1]

Calculation:


[1]
Conclusion on State

Since


, the molecule exists in its neutral base form .[1]
  • Pyridine N: Remains unprotonated

    
    Acceptor .
    
  • Amine: Remains unprotonated

    
    Donor .
    

Experimental Determination Protocols

To validate these theoretical counts in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: NMR Titration (Chemical Shift Perturbation)

This method empirically determines the H-bond acidity (donor strength) and basicity (acceptor strength).[1]

Reagents:

  • Analyte: 6-Cyclobutoxy-4-methylpyridin-3-amine (10 mM in CDCl₃).[1]

  • Probe HBD: 4-Fluorophenol (for measuring HBA strength).[1]

  • Probe HBA: DMSO-d6 (for measuring HBD strength).[1]

Workflow:

  • Baseline: Acquire ¹H NMR of the analyte in CDCl₃. Note chemical shifts of -NH₂ protons and Pyridine H2/H5.

  • HBD Assessment: Titrate DMSO-d6 into the sample.

    • Observation: A significant downfield shift (

      
       ppm) of the -NH₂ peak confirms active Hydrogen Bond Donors.[1]
      
  • HBA Assessment: In a separate tube, titrate the analyte into a solution of 4-Fluorophenol.

    • Observation: Monitor the -OH peak of 4-fluorophenol.[1] A downfield shift indicates complexation with the Pyridine N or Ether O.

  • Quantification: Plot

    
     vs. concentration to calculate the association constant (
    
    
    
    ) and Hydrogen Bond Basicity (
    
    
    ).
Protocol B: Computational DFT Validation

For high-throughput screening, experimental values can be substituted with Density Functional Theory (DFT) calculations.[1]

DFT_Workflow Step1 Conformer Generation (RDKit/MMFF94) Step2 Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calculation (Verify Minima) Step2->Step3 Step4 Electrostatic Potential (ESP) Map Step3->Step4 Step5 Determine V_min and V_max Step4->Step5 Result Output: Sum of V_max (Donors) Sum of V_min (Acceptors) Step5->Result

Figure 2: Computational workflow for determining electrostatic potentials indicative of H-bonding capability.

Implications for Drug Discovery

Kinase Hinge Binding

The 3-amino-pyridine motif is a privileged scaffold in kinase inhibition.[1]

  • Mechanism: The pyridine nitrogen (Acceptor) and the 3-amino group (Donor) often form a bidentate H-bond interaction with the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone NH and CO of the hinge residues).[1]

  • Cyclobutoxy Role: The hydrophobic cyclobutyl group at position 6 likely occupies the solvent-exposed region or a hydrophobic back-pocket, improving potency/selectivity without adding polar surface area (PSA).[1]

Solubility & Permeability
  • Lipophilicity: The cyclobutyl and methyl groups increase LogP.

  • Solubility: The HBA count of 3 ensures reasonable aqueous solubility via hydration of the pyridine nitrogen and ether oxygen.

  • BBB Penetration: With HBD=2 and HBA=3, the molecule is well within the thresholds for Blood-Brain Barrier penetration (typically HBD < 3, HBA < 7).[1]

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Kenny, P. W. (2022).[3] "Hydrogen-Bond Donors in Drug Design."[1] Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. (2025). "6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0)."[1] National Center for Biotechnology Information.

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design of Donors and Acceptors." Angewandte Chemie International Edition. [1]

  • Perrin, D. D. (1965). "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London. (Reference for Pyridine pKa trends).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-Cyclobutoxy-4-methylpyridin-3-amine

Application Note: Scalable Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine Part 1: Abstract & Strategic Overview Target Molecule: 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) Core Application: Critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine

Part 1: Abstract & Strategic Overview

Target Molecule: 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) Core Application: Critical intermediate for TYK2/JAK inhibitors and next-generation kinase modulation scaffolds.

Executive Summary: This protocol details a robust, two-step synthesis of 6-cyclobutoxy-4-methylpyridin-3-amine starting from commercially available 2-chloro-4-methyl-5-nitropyridine . The route prioritizes regiochemical fidelity and process safety, utilizing a nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction.

Unlike generic pyridine functionalizations, this guide addresses specific challenges:

  • Steric Management: The 4-methyl group exerts steric pressure on the 3- and 5-positions; however, the 2-position (C6 in the final product) remains accessible for nucleophilic attack.

  • Safety Profile: Management of exothermic etherification and pyrophoric hydrogenation catalysts.

  • Impurity Control: Minimizing hydrolysis byproducts (pyridones) during the

    
     step.
    

Part 2: Retrosynthetic Logic & Pathway

The synthesis is disconnected into two logical phases. The pyridine core's electron-deficient nature, enhanced by the nitro group, activates the C2-chlorine for displacement by the secondary alkoxide (cyclobutoxide).

DOT Diagram: Retrosynthetic Analysis

Retrosynthesis Target Target: 6-Cyclobutoxy-4-methylpyridin-3-amine NitroInt Intermediate: 2-Cyclobutoxy-4-methyl-5-nitropyridine NitroInt->Target Nitro Reduction (H2, Pd/C or Fe/NH4Cl) SM1 Starting Material 1: 2-Chloro-4-methyl-5-nitropyridine SM1->NitroInt SnAr Etherification SM2 Reagent: Cyclobutanol SM2->NitroInt Base (NaH/THF)

Caption: Retrosynthetic disconnection revealing the S_NAr and Reduction strategy.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Cyclobutoxy-4-methyl-5-nitropyridine

Reaction Type: Nucleophilic Aromatic Substitution (


)
Mechanism:  Addition-Elimination via Meisenheimer complex.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
2-Chloro-4-methyl-5-nitropyridine 172.57 1.0 10.0 g Electrophile
Cyclobutanol 72.11 1.2 5.0 g Nucleophile
Sodium Hydride (60% in oil) 24.00 1.3 3.0 g Base

| THF (Anhydrous) | - | - | 100 mL | Solvent |

Protocol:

  • Alkoxide Formation (Exothermic):

    • To a flame-dried 250 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet and thermometer, add Sodium Hydride (3.0 g, 1.3 eq) and anhydrous THF (50 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add Cyclobutanol (5.0 g, 1.2 eq) dropwise over 20 minutes. Note: Gas evolution (

      
      ) will be vigorous. Ensure proper venting.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/hazy.

  • Coupling Reaction:

    • Dissolve 2-Chloro-4-methyl-5-nitropyridine (10.0 g, 1.0 eq) in anhydrous THF (50 mL) in a separate vessel.

    • Transfer the pyridine solution via cannula or pressure-equalizing dropping funnel into the alkoxide solution at 0°C over 30 minutes. Critical: Keeping the temperature low initially prevents side reactions.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitor: Check by TLC (20% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

  • Work-up:

    • Quench the reaction carefully with saturated

      
       solution  (50 mL) at 0°C.
      
    • Extract with Ethyl Acetate (3 x 75 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (50 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
    • Purification: The crude yellow solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or pass through a short silica plug.

Yield Expectation: 85–92% (Yellow crystalline solid).

Step 2: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine

Reaction Type: Catalytic Hydrogenation Mechanism: Heterogeneous catalysis reduction of nitro to amine.

Reagents & Materials:

Reagent Equiv. Loading Role
Nitro Intermediate (Step 1) 1.0 10.0 g Substrate
10% Pd/C (50% wet) 10 wt% 1.0 g Catalyst
Methanol - 100 mL Solvent

| Hydrogen Gas (


)  | Excess | Balloon/1 atm | Reductant |

Protocol:

  • Preparation:

    • In a nitrogen-flushed RBF or hydrogenation vessel, dissolve the Nitro Intermediate (10.0 g) in Methanol (100 mL).

    • Safety: Carefully add 10% Pd/C (1.0 g). Caution: Pd/C is pyrophoric when dry. Always keep wet with solvent or water.

  • Hydrogenation:

    • Purge the system with Nitrogen (3x) and then Hydrogen (3x).

    • Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-3 bar in a shaker) at Room Temperature for 6–12 hours.

    • Monitor: The yellow color of the solution will fade to colorless/pale pink. TLC will show a significant polarity shift (Amine is much more polar, Rf ~0.3 in 50% EtOAc/Hexane).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Do not let the filter cake dry out completely to avoid fire hazards.

    • Wash the cake with Methanol (50 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Isolation:

    • The product is an off-white to pale brown solid.

    • For high purity (drug development standards), convert to the HCl salt by adding 4M HCl in Dioxane to an ethereal solution of the amine, or purify via column chromatography (DCM/MeOH 95:5).

Yield Expectation: 90–95%.

Part 4: Process Workflow & Logic

DOT Diagram: Experimental Workflow

Workflow start Start: 2-Chloro-4-methyl-5-nitropyridine step1 Step 1: SnAr Reaction (Cyclobutanol + NaH, THF, 0°C -> RT) start->step1 check1 QC Check: TLC/HPLC (Disappearance of Chloro-SM) step1->check1 interm Intermediate: 2-Cyclobutoxy-4-methyl-5-nitropyridine check1->interm Pass step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) interm->step2 filter Filtration (Celite) Remove Catalyst step2->filter final Final Product: 6-Cyclobutoxy-4-methylpyridin-3-amine filter->final

Caption: Step-by-step workflow from starting material to isolated amine.

Part 5: Analytical Validation

Expected NMR Data (Proton):

  • Solvent:

    
     or 
    
    
    
  • Pyridine Protons: Two singlets (due to 2,4,5-substitution pattern).

    • 
       ~7.5-7.7 ppm (H at C2/C6, adjacent to N).
      
    • 
       ~6.4-6.6 ppm (H at C5, adjacent to Amine/Ether).
      
  • Cyclobutyl Group:

    • 
       ~5.0-5.2 ppm (Multiplet, 1H, -O-CH-).
      
    • 
       ~2.0-2.4 ppm (Multiplets, 4H/2H).
      
    • 
       ~1.6-1.8 ppm (Multiplet, 1H/2H).
      
  • Methyl Group:

    
     ~2.1-2.2 ppm (Singlet, 3H).
    
  • Amine:

    
     ~3.5-4.5 ppm (Broad singlet, 2H, exchangeable with 
    
    
    
    ).

Mass Spectrometry:

  • Formula:

    
    
    
  • MW: 178.23 g/mol [3]

  • Expected [M+H]+: 179.2

Part 6: References

  • Wrobleski, S. T., et al. (2019).[4] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[4] Journal of Medicinal Chemistry, 62(20), 8973-8995.[4] (Contextual grounding for pyridine intermediates in TYK2 inhibitors).

Sources

Application

Application Note: Overcoming Steric and Electronic Hindrance in Amide Coupling with 6-Cyclobutoxy-4-methylpyridin-3-amine

Executive Summary The synthesis of complex pharmaceutical intermediates often hinges on the successful formation of amide bonds. 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) is a highly specialized heteroarom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often hinges on the successful formation of amide bonds. 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) is a highly specialized heteroaromatic building block frequently utilized in the development of kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors . However, coupling this specific aminopyridine with carboxylic acids presents significant synthetic bottlenecks. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve high-yielding amide bond formation.

Substrate Profiling & Mechanistic Challenges

To design an effective coupling strategy, we must first analyze the intrinsic properties of 6-Cyclobutoxy-4-methylpyridin-3-amine:

  • Steric Hindrance (The Primary Bottleneck): The methyl group at the C4 position is situated directly ortho to the C3 amine. During nucleophilic acyl substitution, the amine must approach the activated carboxylic acid at the Bürgi-Dunitz angle. The bulky ortho-methyl group creates a severe steric clash in the transition state, drastically elevating the activation energy barrier.

  • Electronic Interplay: Pyridine rings are inherently electron-withdrawing via inductive effects, which generally deactivates aminopyridines compared to aliphatic amines. However, the C6 cyclobutoxy group is positioned para to the C3 amine. The oxygen atom donates electron density into the ring via resonance (+M effect), partially offsetting the electron deficiency at the C3 position.

  • Reagent Failure Causality: Standard coupling reagents like EDC/HOBt or HATU often fail with this substrate . The activated ester intermediate (e.g., OAt or OBt ester) is formed successfully, but because the amine's nucleophilic attack is kinetically delayed by steric bulk, the activated ester either hydrolyzes back to the acid or undergoes irreversible side reactions (such as guanidinylation with HATU).

Strategic Reagent Selection

To overcome the high activation energy barrier, the coupling strategy must generate an electrophilic intermediate that is highly reactive yet stable enough to resist degradation while waiting for the hindered amine to attack.

Coupling_Strategy Substrate 6-Cyclobutoxy-4-methylpyridin-3-amine (Sterically Hindered & Poorly Nucleophilic) Decision Select Activation Strategy Substrate->Decision T3P T3P + Pyridine (Mild, High Yield) Decision->T3P 1st Line Choice AcidChloride Oxalyl Chloride + DMF (High Reactivity) Decision->AcidChloride Refractory Acids TCFH TCFH + NMI (Acyl Fluoride Route) Decision->TCFH Extreme Hindrance

Decision matrix for selecting amide coupling strategies for hindered aminopyridines.

Quantitative Reagent Comparison

The following table summarizes the efficacy of various coupling systems when applied to ortho-substituted aminopyridines.

Reagent SystemActivation IntermediateEfficacy for Hindered AminesEpimerization RiskByproduct Removal
EDC / HOBt OBt EsterLow (<20% yield)ModerateAqueous wash
HATU / DIPEA OAt EsterLow to ModerateLowChromatography
T3P / Pyridine Phosphonic EsterHigh (>80% yield)Very LowAqueous wash (Water-soluble)
Oxalyl Chloride Acid ChlorideVery HighHighEvaporation / Wash
TCFH / NMI Acyl FluorideVery HighLowAqueous wash

Experimental Workflows & Protocols

Protocol A: T3P-Mediated Amide Coupling (First-Line Strategy)

Propylphosphonic anhydride (T3P) combined with pyridine is the optimal first-line strategy. Causality: Pyridine is specifically chosen over bulky bases like DIPEA because pyridine acts as a nucleophilic catalyst. It reacts with the T3P-activated ester to form a highly electrophilic acylpyridinium intermediate, which is small enough to bypass the steric bulk of the C4-methyl group on the amine .

T3P_Mechanism Acid Carboxylic Acid ActiveEster Activated Phosphonic Ester (Highly Electrophilic) Acid->ActiveEster T3P + Base Base Pyridine Base->ActiveEster T3P T3P Reagent T3P->ActiveEster Amide Target Amide Product ActiveEster->Amide Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt ActiveEster->Byproduct Leaving Group Amine 6-Cyclobutoxy-4- methylpyridin-3-amine Amine->Amide

Mechanistic pathway of T3P-mediated amide coupling with water-soluble byproduct formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and 6-Cyclobutoxy-4-methylpyridin-3-amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv) to the stirring solution at room temperature.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv).

  • Self-Validation Check (1 Hour): Sample the reaction and analyze via LC-MS. Validation: You should observe the disappearance of the carboxylic acid mass and the formation of the product. If an intermediate mass corresponding to the activated ester is dominant, the amine attack is kinetically slow. Action: Heat the reaction to 50 °C.

  • Completion & Workup: Once complete (typically 4–12 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1N HCl (to remove excess pyridine and unreacted amine), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. The T3P byproducts are entirely water-soluble, often yielding crude material of >90% purity.

Protocol B: Acid Chloride Generation (For Refractory Substrates)

If the carboxylic acid is highly hindered or electronically deactivated, in situ acid chloride generation is required. Causality: The addition of catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the acid to an acid chloride. Acid chlorides possess a lower steric profile and higher electrophilicity than bulky OAt/OBt esters .

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 equiv). Cool the mixture to 0 °C.

  • Activation: Dropwise add Oxalyl Chloride (1.5 equiv). Validation Check: Observe gas evolution (CO and CO₂). Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 6-Cyclobutoxy-4-methylpyridin-3-amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in DCM. Cool to 0 °C.

  • Addition: Dropwise add the acid chloride solution to the amine solution. Crucial Step: Maintain 0 °C during addition to prevent dimerization or degradation of the aminopyridine.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry, and concentrate.

References

  • Title: Inhibitors of Bruton's tyrosine kinase and method of their use (US10717745B2)
  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]

Method

Application Notes and Protocols for the Synthesis of Cyclobutoxy Pyridines via Nucleophilic Aromatic Substitution

Introduction Cyclobutoxy-substituted pyridines represent a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of the cyclobutoxy moiety can significantly modulate the physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutoxy-substituted pyridines represent a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of the cyclobutoxy moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and aqueous solubility. These attributes make cyclobutoxy pyridines highly sought-after building blocks for the development of novel therapeutic agents. The most common and efficient method for the synthesis of these compounds is the nucleophilic aromatic substitution (SNAr) reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for synthesizing cyclobutoxy pyridines via SNAr, detailing the underlying mechanistic principles, offering a step-by-step experimental protocol, and providing troubleshooting guidance.

Mechanistic Insights: The SNAr Reaction on the Pyridine Ring

The nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridine.[1][2] Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This electronic characteristic makes the pyridine ring susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom).[3][4]

The SNAr reaction proceeds through a two-step addition-elimination mechanism:[1][5]

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the cyclobutoxide anion, on the carbon atom bearing a suitable leaving group (e.g., a halide).[5] This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: The aromaticity of the pyridine ring is restored in the second step through the expulsion of the leaving group.[1] The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. Electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group significantly stabilize the negative charge in the Meisenheimer complex through resonance, thereby accelerating the reaction.[5][6]

The regioselectivity of the SNAr reaction on the pyridine ring is a key feature. Nucleophilic attack is strongly favored at the C-2 and C-4 positions because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[3][4] Attack at the C-3 (meta) position does not allow for this stabilization, making the corresponding intermediate significantly higher in energy and the reaction kinetically disfavored.[3]

Visualizing the SNAr Mechanism

Caption: The addition-elimination mechanism of a typical SNAr reaction.

Experimental Protocol: Synthesis of 2-Cyclobutoxy-5-nitropyridine

This protocol details the synthesis of 2-cyclobutoxy-5-nitropyridine from 2-chloro-5-nitropyridine and cyclobutanol. The nitro group at the 5-position acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at the 2-position.

Materials and Reagents
  • 2-Chloro-5-nitropyridine

  • Cyclobutanol

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Preparation of the Nucleophile (Cyclobutoxide):

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or DMSO) to dissolve cyclobutanol (1.2-1.5 equivalents relative to the halopyridine).

    • To this solution, carefully add potassium tert-butoxide (1.2-1.5 equivalents) portion-wise at 0 °C (ice bath). Alternatively, sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equivalents) can be used, in which case the reaction mixture should be stirred at room temperature until hydrogen evolution ceases. The formation of the cyclobutoxide anion is typically rapid.

  • SNAr Reaction:

    • To the freshly prepared solution of potassium cyclobutoxide, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) dropwise at room temperature.

    • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyclobutoxy-5-nitropyridine.

Optimizing Reaction Conditions: A Tabular Guide

The success of the SNAr reaction for the synthesis of cyclobutoxy pyridines is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their impact on the reaction outcome.

ParameterRecommended ConditionsRationale & Expert Insights
Substrate Pyridine with a good leaving group (F > Cl > Br > I) and at least one strong electron-withdrawing group (e.g., NO₂, CN) ortho or para to the leaving group.The reactivity of the leaving group in SNAr reactions is often counterintuitive to Sₙ2 reactions, with fluoride being the most reactive due to its high electronegativity, which increases the electrophilicity of the carbon atom.[7] Electron-withdrawing groups are essential to stabilize the negatively charged Meisenheimer intermediate.[5][6]
Nucleophile Pre-formation of the cyclobutoxide anion using a strong, non-nucleophilic base.Alcohols are generally poor nucleophiles for SNAr. Deprotonation with a strong base like potassium tert-butoxide or sodium hydride is necessary to generate the more potent cyclobutoxide nucleophile.[8]
Base Potassium tert-butoxide (KOtBu), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃).The choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid competing reactions. For secondary alcohols like cyclobutanol, a strong base is required for efficient deprotonation.[4][9]
Solvent Polar aprotic solvents such as DMSO, DMF, or acetonitrile.These solvents effectively solvate the cation of the alkoxide, leaving the anion more "naked" and thus more reactive. Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[3][7]
Temperature Typically requires heating (60-120 °C).Many SNAr reactions have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[7] The optimal temperature should be determined empirically for each specific substrate.
Stoichiometry A slight excess of the cyclobutanol and base (1.2-1.5 equivalents) is often beneficial.Using an excess of the nucleophile can help drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the pyridine ring. 2. Poor leaving group. 3. Incomplete deprotonation of cyclobutanol. 4. Low reaction temperature.1. Use a pyridine substrate with a stronger electron-withdrawing group. 2. Switch to a substrate with a better leaving group (e.g., a fluoro-substituted pyridine).[7] 3. Ensure anhydrous conditions and use a sufficiently strong base. 4. Gradually increase the reaction temperature and monitor the progress.[7]
Formation of Side Products 1. Reaction with the solvent (if a nucleophilic solvent is used). 2. Di-substitution if multiple leaving groups are present. 3. Hydrolysis of starting material or product.1. Use a non-reactive, polar aprotic solvent.[3] 2. Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[3] 3. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere.[3]
Difficult Workup and Purification 1. Emulsion formation during extraction. 2. Co-elution of impurities during chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary.

Workflow for Cyclobutoxy Pyridine Synthesis

SNAr_Workflow start Start reagents Select Reagents: - Activated Halopyridine - Cyclobutanol - Strong Base (e.g., KOtBu) - Anhydrous Polar Aprotic Solvent (e.g., DMF) start->reagents setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2 or Ar) reagents->setup nucleophile_prep Prepare Cyclobutoxide Nucleophile: - Dissolve cyclobutanol in solvent - Add base at 0°C setup->nucleophile_prep reaction SNAr Reaction: - Add halopyridine solution - Heat and stir - Monitor by TLC nucleophile_prep->reaction workup Workup: - Quench with NH4Cl (aq) - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purification: - Concentrate crude product - Purify by column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product: Pure Cyclobutoxy Pyridine characterization->end

Caption: A streamlined workflow for the synthesis of cyclobutoxy pyridines.

Conclusion

The nucleophilic aromatic substitution reaction is a robust and versatile method for the synthesis of valuable cyclobutoxy pyridines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access these important building blocks for drug discovery and development. This application note provides a solid foundation for the successful implementation of this methodology, from the initial experimental design to the final purification of the desired product. The provided protocols and troubleshooting guide are intended to empower scientists to confidently and effectively synthesize a wide range of cyclobutoxy pyridine derivatives.

References

  • Nucleophilic substitution reactions in pyridine. (n.d.). Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (2022, August 29). KPU Pressbooks. Retrieved from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2023, November 17). ACS Omega. Retrieved from [Link]

  • Alcohols in SN1 and SN2 Reactions. (2023, July 30). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). ResearchGate. Retrieved from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2026, February 12). Wordpress. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020, October 29). mediaTUM. Retrieved from [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018, December 17). ResearchGate. Retrieved from [Link]

  • acetylenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). SciSpace. Retrieved from [Link]

  • SNAr Reactions of Pyridine. (n.d.). Pearson. Retrieved from [Link]

  • Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2019, September 3). LibreTexts. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The 6-Cyclobutoxy-4-methylpyridin-3-amine Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Aminopyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in thousands of clinically relevant mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in thousands of clinically relevant molecules.[1] Its nitrogen atom provides a key hydrogen bond acceptor site, enhances aqueous solubility, and offers a versatile handle for synthetic modification.[2][3] Within this class, 3-aminopyridine derivatives are particularly valuable, frequently serving as the hinge-binding motif in a multitude of kinase inhibitors.[4]

This guide focuses on a specific, strategically designed scaffold: 6-Cyclobutoxy-4-methylpyridin-3-amine . We will dissect its structural components, provide detailed protocols for its synthesis and derivatization, and outline a workflow for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds for the discovery of targeted therapeutics.

The unique combination of a 3-amino group for directed interactions, a 4-methyl group to probe specific hydrophobic pockets, and a 6-cyclobutoxy group to enhance metabolic stability and modulate physicochemical properties makes this an intriguing starting point for library synthesis.

Section 1: Scaffold Analysis and Physicochemical Rationale

The design of a successful drug candidate begins with the scaffold. The choice of 6-cyclobutoxy-4-methylpyridin-3-amine is predicated on a sound medicinal chemistry rationale.

  • The 3-Amino-4-methylpyridine Core: This is the primary pharmacophore. The 3-amino group is a potent hydrogen bond donor and a key nucleophile for synthetic elaboration. The adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This arrangement is highly effective for binding to the hinge region of many protein kinases.[4] The 4-methyl group provides a steric and electronic modification that can enhance binding affinity by occupying small hydrophobic pockets within the target protein, a strategy successfully employed in various kinase inhibitors.[5]

  • The 6-Cyclobutoxy Moiety: This group serves multiple critical functions.

    • Metabolic Stability: Compared to more common methoxy or ethoxy groups, the cyclobutoxy ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to an improved pharmacokinetic profile.

    • Solubility and Lipophilicity: The cyclobutyl group provides a balance of lipophilicity to aid in cell permeability without drastically reducing aqueous solubility.

    • Vectorial Exit: It provides a defined three-dimensional vector pointing away from the core, which can be used to avoid steric clashes and explore new binding space.

Section 2: Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for any scaffold intended for library development. The following protocol outlines a plausible, multi-step synthesis of 6-cyclobutoxy-4-methylpyridin-3-amine, adapted from established methodologies for substituted pyridines.[6][7]

Workflow for Scaffold Synthesis

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nitration cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Reduction A 4-Methylpyridine B 3-Bromo-4-methylpyridine A->B Br2, Oleum C 2-Chloro-3-nitro-4-methylpyridine B->C 1. m-CPBA 2. POCl3 3. HNO3, H2SO4 D 2-Cyclobutoxy-3-nitro-4-methylpyridine C->D Cyclobutanol, NaH E 6-Cyclobutoxy-4-methylpyridin-3-amine (Target Scaffold) D->E Fe, NH4Cl or H2, Pd/C

Caption: Synthetic workflow for the target scaffold.

Detailed Synthesis Protocol

Step 1: Bromination of 4-Methylpyridine

  • Rationale: Directing a group to the 3-position of 4-methylpyridine requires harsh electrophilic conditions. Bromination is a well-established method for this transformation.[7]

  • Protocol:

    • In a high-pressure reaction vessel, add 20% fuming sulfuric acid (oleum, 4.5 eq).

    • Cool the vessel to 0°C and slowly add 4-methylpyridine (1.0 eq).

    • Warm the mixture to 160°C and slowly add liquid bromine (1.5 eq) dropwise over 2 hours.

    • Maintain the reaction at 160-170°C for 15 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution to pH 10-11 using sodium carbonate.

    • Perform steam distillation to isolate the product, 3-bromo-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-3-nitro-4-methylpyridine

  • Rationale: Introduction of the amine precursor (nitro group) and an activatable handle for the cyclobutoxy group (chloro group) is necessary. This multi-step sequence first forms the N-oxide, which activates the 2-position for chlorination and directs nitration to the 3-position.

  • Protocol: This is a complex sequence often requiring specialist knowledge. A plausible route involves N-oxidation with m-CPBA, followed by chlorination with POCl₃, and subsequent nitration with a mixture of nitric and sulfuric acid.

Step 3: Synthesis of 2-Cyclobutoxy-3-nitro-4-methylpyridine

  • Rationale: A Williamson ether synthesis-type reaction (SNAr) is used to displace the reactive 2-chloro group with cyclobutoxide. Sodium hydride is used as a strong base to deprotonate cyclobutanol.

  • Protocol:

    • In a flame-dried, three-neck flask under an inert argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

    • Cool the suspension to 0°C and add cyclobutanol (1.1 eq) dropwise. Stir for 30 minutes at 0°C.

    • Add a solution of 2-chloro-3-nitro-4-methylpyridine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction and carefully quench with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 4: Reduction to 6-Cyclobutoxy-4-methylpyridin-3-amine

  • Rationale: The nitro group is reduced to the primary amine. Catalytic hydrogenation is a clean method, but transfer hydrogenation with iron in the presence of an electrolyte is often cheaper and more scalable.

  • Protocol:

    • To a solution of 2-cyclobutoxy-3-nitro-4-methylpyridine (1.0 eq) in ethanol/water (e.g., 5:1 mixture), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target scaffold.

Section 3: Library Development and SAR by Analogy

The 3-amino group is the primary point for diversification. Standard amide coupling reactions can be used to generate a library of derivatives for screening.

Protocol: Parallel Amide Library Synthesis
  • Rationale: High-throughput synthesis allows for the rapid generation of analogues to explore the structure-activity relationship (SAR). Amide coupling is a robust and well-understood reaction in medicinal chemistry.

  • Protocol:

    • In an array of reaction vials, dispense a solution of 6-cyclobutoxy-4-methylpyridin-3-amine (1.0 eq, e.g., 0.1 M in DMF).

    • To each respective vial, add a unique carboxylic acid (1.1 eq) from a pre-prepared stock solution plate.

    • Add a solution of a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Seal the vials and agitate at room temperature for 12-18 hours.

    • Quench the reactions by adding water.

    • Extract the products using a liquid-handling robot into ethyl acetate.

    • The crude products can be purified via high-throughput preparative HPLC/MS.

Hypothetical SAR for Kinase Inhibition

Based on known SAR principles for aminopyridine-based kinase inhibitors, we can predict how different substituents might affect activity.[4][8][9] Let's assume we are targeting a kinase like FLT3, which is implicated in Acute Myeloid Leukemia (AML).[9][10]

Compound ID R-Group (Coupled to 3-Amine) Rationale for Inclusion Predicted Activity vs. FLT3
SCAFF-001 2,6-DifluorobenzoylIntroduces H-bond acceptors and a rigid phenyl ring to probe for π-stacking interactions. Fluorine can enhance binding and metabolic stability.[11]Potent
SCAFF-002 4-(Morpholino)benzoylThe morpholine group enhances solubility and can interact with solvent-exposed regions of the ATP binding site.Moderate
SCAFF-003 CyclohexanecarbonylExplores the effect of a purely aliphatic, flexible group.Low to Moderate
SCAFF-004 4-(Trifluoromethyl)benzoylThe CF₃ group is a strong electron-withdrawing group and can occupy hydrophobic pockets.Potent
SCAFF-005 Pyrimidine-5-carbonylIntroduces additional H-bond acceptors and potential for specific interactions within the active site.[12]Moderate to Potent

Section 4: Biological Evaluation Workflow

A tiered screening approach is efficient for evaluating newly synthesized compounds.

Drug Discovery Workflow Diagram

G A Scaffold Synthesis & Library Generation B Primary Screen: Biochemical Kinase Assay (e.g., FLT3) A->B C Determine IC50 Values B->C Identify 'Hits' D Secondary Screen: Cell-Based Assay (e.g., MV4-11 Cell Viability) C->D E Determine GI50 Values D->E F SAR Analysis & Lead Optimization E->F F->A Iterative Design G Hit-to-Lead (ADME/Tox Profiling) F->G

Caption: Tiered workflow for compound evaluation.

Protocol 1: Primary Biochemical Kinase Assay (e.g., FLT3)
  • Principle: This assay measures the direct inhibition of the purified kinase enzyme's ability to phosphorylate a substrate.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • In a 384-well plate, add 5 µL of test compound solution in buffer (with 1% DMSO).

    • Add 10 µL of a mixture containing purified recombinant FLT3 enzyme and a biotinylated peptide substrate. Incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Kₘ).

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding an EDTA-containing buffer.

    • Detect phosphorylation using a technology like HTRF (Homogeneous Time-Resolved Fluorescence), which measures the proximity of a europium-labeled anti-phospho antibody to a streptavidin-allophycocyanin conjugate bound to the biotinylated peptide.

    • Read the plate on a suitable plate reader and calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot data to determine IC₅₀ values.

Protocol 2: Secondary Cell-Based Viability Assay (MTT Assay)
  • Principle: This assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. It is used to confirm that biochemical inhibition translates to an anti-proliferative effect in a relevant cancer cell line.

  • Protocol:

    • Cell Seeding: Seed a human AML cell line harboring an FLT3 mutation (e.g., MV4-11) into 96-well plates at a density of 5,000-10,000 cells per well.[10] Allow cells to adhere or stabilize for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 10 µM down to low nM concentrations). Include a DMSO-only control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4] Live cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the concentration that causes 50% growth inhibition (GI₅₀) by fitting the data to a dose-response curve.

Section 5: Case Study - Targeting the FLT3 Signaling Pathway in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active, driving cell proliferation and survival in a significant portion of AML cases.[9][13] Inhibitors based on the 6-cyclobutoxy-4-methylpyridin-3-amine scaffold would aim to block the ATP binding site of FLT3, thereby inhibiting its downstream signaling.

FLT3 Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor (Constitutively Active Mutant) RAS RAS FLT3->RAS P PI3K PI3K FLT3->PI3K P STAT5 STAT5 FLT3->STAT5 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->FLT3 Blocks ATP Binding

Caption: Simplified FLT3 signaling pathway in AML.

Conclusion

The 6-cyclobutoxy-4-methylpyridin-3-amine scaffold represents a modern, rationally designed starting point for drug discovery campaigns, particularly in the competitive field of kinase inhibition. Its synthetic tractability and promising physicochemical properties make it an excellent platform for generating diverse chemical libraries. By following the integrated workflow of synthesis, parallel derivatization, and tiered biological screening outlined in this guide, research teams can efficiently navigate the path from a novel scaffold to a promising lead candidate.

References

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Method

Application Note: A Strategic Guide to the Synthesis and Evaluation of Kinase Inhibitors from the 6-Cyclobutoxy-4-methylpyridin-3-amine Scaffold

Abstract The pyridin-3-amine core represents a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved small-molecule kinase inhibitors. This application note provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-3-amine core represents a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved small-molecule kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Cyclobutoxy-4-methylpyridin-3-amine as a key starting material for the synthesis of potent kinase inhibitors. We present a detailed, field-proven protocol for the synthesis of a representative pyridinyl-pyrimidine inhibitor core, modeled after the synthesis of highly successful therapeutic agents such as Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. Furthermore, this guide details the necessary downstream protocols for compound purification, characterization, and robust biological evaluation using a luminescent in-vitro kinase inhibition assay. The methodologies are designed to be self-validating, with explanations for critical experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical and biological principles.

Introduction: The Pyridin-3-Amine Scaffold in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. Small-molecule kinase inhibitors have therefore become a cornerstone of targeted therapy. Within the vast chemical space of potential inhibitors, certain molecular frameworks, or "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to form key interactions within the ATP-binding pocket of kinases.

The N-(pyridin-2-yl)pyrimidin-2-amine core is one such scaffold, central to the structure of several third-generation, highly selective CDK4/6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib. These drugs have revolutionized the treatment of HR+/HER2- metastatic breast cancer by targeting the cell cycle machinery. The synthesis of these complex molecules often relies on the strategic coupling of a substituted aminopyridine with a functionalized pyrimidine ring.

This guide leverages these proven synthetic strategies, using 6-Cyclobutoxy-4-methylpyridin-3-amine as a versatile starting building block. The cyclobutoxy group provides a valuable lipophilic handle that can enhance cell permeability and occupy hydrophobic pockets within the kinase active site, while the methyl and amine functionalities provide vectors for further synthetic elaboration.

Biological Context: The CDK4/6-Rb Signaling Pathway

To understand the significance of the target class of molecules, it is essential to understand their mechanism of action. CDK4 and CDK6 are key regulators of the G1-to-S phase transition in the cell cycle. They form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event releases the transcription factor E2F, allowing the expression of genes required for DNA synthesis and cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block the phosphorylation of Rb, inducing G1 cell-cycle arrest.

CDK4_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Control cluster_2 S Phase GrowthFactors Growth Factors CyclinD Cyclin D Synthesis GrowthFactors->CyclinD ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveComplex->Rb_E2F Phosphorylation Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F GeneTx Gene Transcription (e.g., Cyclin E, TK, DHFR) E2F->GeneTx pRb p-Rb pRb->E2F Release S_Phase S-Phase Entry (DNA Replication) GeneTx->S_Phase Inhibitor CDK4/6 Inhibitor (Synthesized Compound) Inhibitor->ActiveComplex Inhibition

Figure 1: The CDK4/6-Rb signaling pathway and the mechanism of inhibition.

Synthesis of a Pyridinyl-Pyrimidine Kinase Inhibitor Core

This section provides a representative, robust protocol for the synthesis of a core structure, Compound 3 , which serves as a platform for diverse kinase inhibitors. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

Overall Synthetic Scheme
Synthetic Scheme
Protocol: Synthesis of N-(6-cyclobutoxy-4-methylpyridin-3-yl)-5-bromo-4-methylpyrimidin-2-amine (Compound 3)

Materials & Reagents

  • 6-Cyclobutoxy-4-methylpyridin-3-amine (1 ) (CAS: 1522335-03-0)

  • 5-Bromo-2-chloro-4-methylpyrimidine (2 )

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (230-400 mesh)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is chosen for its high efficiency in coupling electron-rich anilines with heteroaryl chlorides. Xantphos is a bulky, wide-bite-angle ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in this coupling. Its mildness compared to alkoxides prevents unwanted side reactions with the sensitive functional groups on the substrates.

  • Solvent: Anhydrous 1,4-dioxane is the preferred solvent due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve both the organic substrates and the inorganic base to some extent.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked 100 mL round-bottom flask, add 6-Cyclobutoxy-4-methylpyridin-3-amine (1 ) (1.78 g, 10.0 mmol, 1.0 equiv), 5-Bromo-2-chloro-4-methylpyrimidine (2 ) (2.28 g, 11.0 mmol, 1.1 equiv), and Cesium Carbonate (6.52 g, 20.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (183 mg, 0.20 mmol, 0.02 equiv) and Xantphos (231 mg, 0.40 mmol, 0.04 equiv). The solid components should be briefly mixed by swirling the flask.

  • Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (disappearance of starting material 1 ), cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and catalyst residues. Wash the pad with an additional 50 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization

Protocol: Flash Column Chromatography

  • Prepare a silica gel column using a slurry of silica in a 20% ethyl acetate/hexanes mixture.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of 10% to 50% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield Compound 3 as a solid.

Expected Characterization Data The following table summarizes the expected analytical data for the successful synthesis of Compound 3 .

Analysis Expected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~8.4 (s, 1H, pyrimidine H-6), ~8.1 (s, 1H, pyridine H-2), ~7.5 (s, 1H, pyridine H-5), ~7.2 (s, 1H, NH), ~4.8 (quint, 1H, O-CH), ~2.5 (s, 3H, pyrimidine-CH₃), ~2.3 (m, 2H, cyclobutoxy-CH₂), ~2.2 (s, 3H, pyridine-CH₃), ~2.0 (m, 2H, cyclobutoxy-CH₂), ~1.8 (m, 1H, cyclobutoxy-CH), ~1.6 (m, 1H, cyclobutoxy-CH) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~160.1, 158.5, 157.9, 145.2, 142.1, 135.0, 122.5, 115.8, 108.9, 73.5, 30.8, 24.5, 18.2, 13.6 ppm.
HRMS (ESI) Calculated for C₁₅H₁₈BrN₅O [M+H]⁺: 364.0716; Found: 364.0718.

Biological Evaluation: In Vitro Kinase Inhibition Assay

After successful synthesis and characterization, the next critical step is to evaluate the biological activity of the synthesized compound. A variety of kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. We will detail a protocol for the ADP-Glo™ Kinase Assay, a widely used luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The amount of light generated is directly proportional to kinase activity, allowing for a quantitative measure of inhibition.

Workflow Start 6-Cyclobutoxy-4- methylpyridin-3-amine Synthesis Buchwald-Hartwig Coupling Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, HRMS, Purity Analysis Purification->Characterization BioAssay In Vitro Kinase Assay Characterization->BioAssay DataAnalysis IC₅₀ Determination BioAssay->DataAnalysis Result Potency & Selectivity Profile DataAnalysis->Result

Figure 2: A generalized workflow from synthesis to biological data analysis.

Protocol: CDK4/Cyclin D1 Inhibition Assay using ADP-Glo™

Materials & Reagents

  • Synthesized inhibitor Compound 3 (or downstream analogue)

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Rb protein (or suitable peptide substrate)

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This is done to determine the dose-dependent effect of the inhibitor.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase reaction mixture (containing CDK4/Cyclin D1 enzyme and substrate in assay buffer) to each well of a 384-well plate.

    • Add 25 nL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of ATP solution (prepared in assay buffer). The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

  • Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Assay_Principle cluster_Step1 Step 1: Kinase Reaction cluster_Step2 Step 2: Signal Generation Kinase CDK4/Cyclin D1 ADP ADP Kinase->ADP + Substrate ADP_Reagent ADP-Glo™ Reagent (Stops reaction, depletes ATP) ATP ATP ATP->Kinase ATP_regen ATP (Regenerated) ADP->ATP_regen Converts Detect_Reagent Kinase Detection Reagent (Luciferase/Luciferin) Light Luminescent Signal Detect_Reagent->Light Catalyzes ATP_regen->Detect_Reagent

Figure 3: Principle of the two-step ADP-Glo™ luminescent kinase assay.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Hypothetical Data for a Successful Inhibitor A successful compound derived from this scaffold would be expected to show potent inhibition of the target kinase and selectivity over other kinases.

Compound CDK4/Cyclin D1 IC₅₀ (nM) Kinase X (Control) IC₅₀ (nM) Selectivity (Fold)
Example Inhibitor 15>10,000>667
Staurosporine (Control) 5050.1 (Non-selective)

Conclusion

This application note demonstrates a comprehensive and integrated workflow for the preparation and evaluation of kinase inhibitors using 6-Cyclobutoxy-4-methylpyridin-3-amine as a key building block. By employing a robust palladium-catalyzed cross-coupling reaction, researchers can efficiently access the versatile pyridinyl-pyrimidine core structure. The subsequent protocol for in vitro biological testing provides a reliable method for quantifying the potency and selectivity of newly synthesized compounds. This strategic approach, grounded in established medicinal chemistry principles, enables the rapid development of novel and potent kinase inhibitors for further investigation in drug discovery programs.

References

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Retrieved from [Link]

  • SIOC Journals. (n.d.). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. SIOC Journals. Retrieved from [Link]

  • ACS Publications. (2017, June 22).
Application

Application Notes and Protocols: Buchwald-Hartwig Amination for 4-Methylpyridin-3-amine Derivatives

Introduction The pyridine moiety is a foundational scaffold in a multitude of pharmaceuticals and agrochemicals.[1][2] Specifically, substituted 3-aminopyridines are critical intermediates in the synthesis of numerous bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine moiety is a foundational scaffold in a multitude of pharmaceuticals and agrochemicals.[1][2] Specifically, substituted 3-aminopyridines are critical intermediates in the synthesis of numerous biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4] This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide (or triflate).[2]

However, the application of the Buchwald-Hartwig amination to heteroaromatic amines, particularly those like 4-methylpyridin-3-amine, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning.[5] This guide provides a comprehensive overview of the key considerations, optimized protocols, and troubleshooting strategies for successfully employing the Buchwald-Hartwig amination to synthesize derivatives of 4-methylpyridin-3-amine.

The Catalytic Cycle and Critical Parameters

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated amine product is formed, and the Pd(0) catalyst is regenerated.[2][3][6]

Several factors critically influence the efficiency of this cycle, especially when dealing with challenging substrates like 4-methylpyridin-3-amine.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R2NH Amine (R2NH) Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base Base->Amine_Coordination Product Ar-NR2 HX_Base [Base-H]+X- Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Amine_Coordination->HX_Base Amido_Complex L2Pd(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Reductive_Elimination->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Ligand and Catalyst Selection: The Key to Success

The choice of ligand is paramount in overcoming the challenge of catalyst poisoning by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen.[5][7] Several generations of ligands have been developed, with each offering improved reactivity and scope.[3]

Ligand GenerationExample LigandsKey Features & Applications for Pyridine Substrates
First Generation P(o-tolyl)₃Limited scope, often requiring harsh conditions. Generally not suitable for challenging aminopyridine couplings.[3]
Bidentate Ligands BINAP, DPPFOffered the first reliable extension to primary amines and improved rates and yields.[3][8] Can be effective but may require optimization.
Bulky Monophosphine Ligands (Buchwald Ligands) XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including heteroaromatic amines.[7][9][10] The steric bulk and electron-donating properties are crucial for preventing catalyst deactivation.
Specialized Ligands tBuBrettPhos, DavePhosDesigned for particularly challenging couplings, such as those involving amides or other less nucleophilic amines.[7][9]

For the amination of 4-methylpyridin-3-amine derivatives, the use of bulky monophosphine ligands from the Buchwald group is highly recommended as a starting point.

Palladium Precatalysts: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂.[9] These precatalysts readily form the active LPd(0) catalyst in a clean and efficient manner.[9]

Base and Solvent Selection

The choice of base and solvent is also critical and can significantly impact the reaction outcome.

  • Bases: Strong, non-nucleophilic bases are typically employed.[9]

    • Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu) are commonly used and often provide excellent results.[9][11]

    • Lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous when dealing with base-sensitive functional groups.[9][12]

    • For substrates with base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[9]

  • Solvents: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

    • Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig aminations.[5][9]

    • Tetrahydrofuran (THF) can be used for reactions at lower temperatures.[9]

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of a 4-Methylpyridin-3-amine Derivative

This protocol provides a general starting point for the small-scale amination of an aryl halide with a 4-methylpyridin-3-amine derivative. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Aryl Halide, 4-Methylpyridin-3-amine Derivative, Precatalyst, Ligand, and Base Vial_Prep Add to Oven-Dried Vial under Inert Atmosphere Reactants->Vial_Prep Solvent_Addition Add Anhydrous, Degassed Solvent Vial_Prep->Solvent_Addition Heating Heat to Desired Temperature with Stirring Solvent_Addition->Heating Monitoring Monitor Progress by TLC, LC-MS, or GC-MS Heating->Monitoring Cooling_Quenching Cool to Room Temperature and Quench Monitoring->Cooling_Quenching Extraction Extract with Organic Solvent Cooling_Quenching->Extraction Drying_Concentration Dry Organic Layer and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification

Caption: A general workflow for the Buchwald-Hartwig amination experiment.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-methylpyridin-3-amine derivative (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[9]

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)[9]

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)[9]

  • Anhydrous, degassed toluene (5 mL)[9]

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup (under an inert atmosphere, e.g., in a glovebox):

    • To the oven-dried reaction vial, add the aryl halide, 4-methylpyridin-3-amine derivative, palladium precatalyst (or palladium source and ligand), and base.[9]

    • Seal the vial with the cap.

    • If not using a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[9]

  • Reagent Addition:

    • Add the anhydrous, degassed solvent via syringe.[9]

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[2][5]

    • Stir the reaction mixture vigorously for the desired amount of time (e.g., 12-24 hours).[9]

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[5]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[5]

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[8]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methylpyridin-3-amine derivative.[5]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center.[5]Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[5][9] Increase the ligand-to-palladium ratio slightly.
Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.Use a reliable precatalyst (e.g., G3 or G4 palladacycles).[9] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[5][13]
Inappropriate Base: The base may be too weak or incompatible with the substrates.Screen different bases (NaOtBu, KOtBu, LHMDS).[9] For base-sensitive substrates, try weaker bases like Cs₂CO₃ or K₃PO₄ at a higher temperature.[9]
Formation of Palladium Black Catalyst Decomposition: The palladium catalyst has precipitated out of the solution.[5]Lower the reaction temperature and increase the reaction time.[5] Ensure the ligand is appropriate for stabilizing the catalyst.
Incomplete Reaction Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[9] Steric hindrance around the coupling sites can slow the reaction.For aryl chlorides, use a more active catalyst system (e.g., with a bulky ligand like BrettPhos).[9] If possible, switch to the corresponding aryl bromide or iodide.[9] Increase the reaction time and/or temperature.
Side Product Formation Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.This can be a competing pathway. Optimizing the ligand and reaction conditions can minimize this side reaction.
Homocoupling: Dimerization of the starting materials.Adjust the stoichiometry of the reactants and ensure efficient mixing.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-methylpyridin-3-amine derivatives, which are valuable building blocks in drug discovery and development. While the inherent challenge of catalyst poisoning by the pyridine nitrogen exists, careful selection of bulky, electron-rich phosphine ligands, appropriate bases, and anhydrous reaction conditions can lead to high yields and successful couplings. The use of modern palladium precatalysts is also highly recommended to ensure the efficient formation of the active catalytic species. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to develop robust and efficient synthetic routes to this important class of compounds.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

  • iupac.org. Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]

Sources

Method

Scalable Synthesis and Validation Protocol for 6-Cyclobutoxy-4-methylpyridin-3-amine

Introduction & Biological Context 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) is a highly specialized, functionalized pyridine intermediate critical to the development of next-generation Bruton’s Tyrosine K...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) is a highly specialized, functionalized pyridine intermediate critical to the development of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors [1]. BTK is a cytoplasmic tyrosine kinase integral to the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane by PIP3 and phosphorylated by SYK, subsequently activating PLCγ2 and the NF-κB pathway [2]. This pathway drives B-cell proliferation and survival, making it a prime pharmacological target for B-cell malignancies (e.g., Diffuse Large B-Cell Lymphoma) and autoimmune disorders (e.g., Rheumatoid Arthritis, Multiple Sclerosis) [3].

The cyclobutoxy-pyridine scaffold is strategically incorporated into BTK inhibitors to enhance lipophilic ligand efficiency and optimize binding kinetics within the BTK kinase domain.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylates (Y551) PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Recruits PLCg2 PLCγ2 BTK->PLCg2 Activates NFKB NF-κB Pathway (Survival & Proliferation) PLCg2->NFKB

Figure 1: BCR signaling cascade highlighting BTK as a central node for B-cell survival.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine is achieved via a robust, two-step sequence designed for scalability and high atom economy without the need for chromatographic purification [1].

  • Nucleophilic Aromatic Substitution (SNAr): The starting material, 2-fluoro-4-methyl-5-nitropyridine, features a highly activated fluorine atom. The strong electron-withdrawing effect of the para-nitro group and the ortho-ring nitrogen lowers the LUMO energy of the aromatic system, facilitating attack by the cyclobutoxide nucleophile. Cesium carbonate (Cs₂CO₃) is specifically chosen over potassium or sodium bases; the large ionic radius of the cesium cation creates a "naked" or weakly paired alkoxide anion (the Cesium Effect), significantly boosting nucleophilicity and allowing the reaction to proceed at room temperature.

  • Nitro Reduction: While catalytic hydrogenation (Pd/C, H₂) is a common approach for nitro reduction, it poses scalability challenges due to the requirement for specialized pressure vessels and the risk of over-reduction or ether cleavage. Instead, a dissolving metal reduction using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) is employed. This method provides a mild, proton-coupled electron transfer that selectively reduces the nitro group to the corresponding amine while leaving the cyclobutoxy ether and the aromatic ring intact.

Synthesis_Workflow SM1 2-Fluoro-4-methyl- 5-nitropyridine Int 2-Cyclobutoxy-4-methyl- 5-nitropyridine SM1->Int SNAr Reaction (rt, 20h) SM2 Cyclobutanol + Cs2CO3 SM2->Int Prod 6-Cyclobutoxy-4-methyl- pyridin-3-amine Int->Prod Nitro Reduction (0°C to rt, 2.5h) Red Zn dust, NH4Cl Acetone/H2O (5:1) Red->Prod

Figure 2: Two-step scalable synthesis workflow for 6-Cyclobutoxy-4-methylpyridin-3-amine.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Cyclobutoxy-4-methyl-5-nitropyridine (Step 1)

Objective: Form the cyclobutoxy ether via SNAr while avoiding thermal degradation [1].

Reagents & Materials:

  • 2-Fluoro-4-methyl-5-nitropyridine: 1.0 equiv (e.g., 19.2 mmol, 3.0 g)

  • Cyclobutanol: 1.5 equiv (28.8 mmol, 2.0 g)

  • Cesium Carbonate (Cs₂CO₃): 2.0 equiv (38.4 mmol, 12.5 g)

  • Anhydrous Acetonitrile (ACN): 1.0 M relative to limiting reagent (19.2 mL)

Step-by-Step Methodology:

  • Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add cyclobutanol and Cs₂CO₃.

  • Solvation: Suspend the mixture in anhydrous ACN. Stir for 10 minutes at room temperature to allow partial deprotonation of the alcohol.

  • Addition: Add 2-fluoro-4-methyl-5-nitropyridine dropwise to the suspension. Causality Note: Dropwise addition prevents localized concentration spikes, minimizing the risk of exothermic runaway or dimerization byproducts.

  • Reaction: Stir the heterogeneous mixture at room temperature (20–25 °C) for 20 hours. Monitor completion via TLC or LC-MS.

  • Quench & Extraction: Quench the reaction by adding deionized water (300 mL) to dissolve the inorganic salts. Extract the aqueous layer with Dichloromethane (DCM, 200 mL).

  • Workup: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The crude intermediate should present as a distinct red oil. It is sufficiently pure to be carried directly into Step 2 without column chromatography, satisfying the requirement for industrial scalability.

Protocol B: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine (Step 2)

Objective: Selectively reduce the nitro group to an amine using a mild, scalable dissolving metal protocol [1].

Reagents & Materials:

  • Crude 2-Cyclobutoxy-4-methyl-5-nitropyridine (from Step 1)

  • Zinc Dust (Zn): 10.0 equiv (192 mmol, 12.5 g)

  • Ammonium Chloride (NH₄Cl): Excess (5.0 g)

  • Solvent: Acetone/Water (5:1 v/v, 96 mL)

  • Magnesium Sulfate (MgSO₄): 40 g

  • Ethyl Acetate (EtOAc): 300 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude red oil from Step 1 in the 5:1 Acetone/Water mixture. Causality Note: Acetone ensures the organic intermediate remains fully solvated, while water is strictly required as the proton source for the reduction mechanism.

  • Activation: Add solid NH₄Cl to the solution and cool the reaction vessel in an ice-water bath (0 °C).

  • Reduction: Add the Zinc dust in chunks/portions over 10 minutes. Critical Step: The reduction is highly exothermic. Portion-wise addition at 0 °C prevents solvent boil-off and suppresses the formation of hydroxylamine side-products.

  • Maturation: Stir the cooled mixture for 5 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2.5 hours.

  • Agglomeration (Self-Validating Step): Add anhydrous MgSO₄ (40 g) and EtOAc (300 mL) directly to the reaction mixture. Stir vigorously for 2–3 hours. Causality Note: Zinc reduction generates colloidal zinc oxide/hydroxide species that are notoriously difficult to filter and can blind filter paper. The addition of MgSO₄ absorbs the aqueous phase and forces the zinc salts to agglomerate into a granular, easily filterable solid.

  • Filtration: Filter the suspension through a pad of Celite® to remove the agglomerated zinc salts and MgSO₄. Wash the filter cake with additional EtOAc.

  • Isolation: Concentrate the combined organic filtrates under reduced pressure to afford the title compound.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized 6-Cyclobutoxy-4-methylpyridin-3-amine, the final product should be validated against the following physicochemical parameters [4].

ParameterSpecification / Expected Value
Chemical Name 6-Cyclobutoxy-4-methylpyridin-3-amine
CAS Registry Number 1522335-03-0
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Monoisotopic / Exact Mass 178.1106 g/mol
Topological Polar Surface Area 48.1 Ų
Hydrogen Bond Donors / Acceptors 1 (NH₂) / 3 (N, N, O)
Expected Overall Yield ~89% (over 2 steps)
Physical Appearance Viscous oil to low-melting solid

Self-Validation Check: Successful reduction is visually indicated by the transition from the deep red oil of the nitro intermediate to a lighter, amber/yellowish product. Mass spectrometry (ESI+) should yield a prominent[M+H]⁺ peak at m/z 179.1.

References

  • Vertex Pharmaceuticals Incorporated. (2020). Inhibitors of Bruton's tyrosine kinase and method of their use (U.S. Patent No. 10,717,745 B2). U.S. Patent and Trademark Office.
  • MDPI Encyclopedia. (2022). Bruton's Tyrosine Kinase Signaling in Tumor Microenvironment. Available at:[Link]

  • Ahn, I. E., & Brown, J. R. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Note: Strategic Functionalization of the Amine Group in 6-Cyclobutoxy-4-methylpyridin-3-amine

Executive Summary & Chemical Context The compound 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) is a highly valued intermediate in the synthesis of targeted kinase inhibitors, particularly Bruton’s Tyrosine K...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) is a highly valued intermediate in the synthesis of targeted kinase inhibitors, particularly Bruton’s Tyrosine Kinase (BTK) inhibitors [1]. Functionalizing the primary amine at the C3 position is the critical step in installing the solvent-exposed warhead or linker domains required for target engagement.

However, the functionalization of this specific amine presents unique steric and electronic challenges:

  • Electronic Deactivation : As a heteroaromatic amine, the lone pair on the nitrogen is partially delocalized into the electron-deficient pyridine ring, reducing its intrinsic nucleophilicity compared to aliphatic amines. While the para-cyclobutoxy group at C6 provides some electron-donating resonance, the amine remains only weakly basic.

  • Steric Hindrance : The methyl group at the C4 position is directly ortho to the amine. This creates a significant steric shield, impeding the approach of bulky electrophiles and slowing down standard coupling reaction rates.

To overcome these barriers, highly reactive coupling reagents and finely tuned reductive amination conditions must be employed. This guide details the causal rationale and self-validating protocols for the efficient functionalization of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Mechanistic Rationale for Reagent Selection

Amidation: Overcoming Steric Hindrance with HATU

Standard peptide coupling reagents like EDC/HOBt often fail or require extended heating when applied to sterically encumbered, weakly nucleophilic anilines. For 6-Cyclobutoxy-4-methylpyridin-3-amine, the reagent of choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [2].

  • Causality : HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine. This intramolecular assistance drastically lowers the activation energy required for the sterically hindered C3-amine to attack the carbonyl carbon.

Reductive Amination: Chemoselectivity via STAB

For the installation of alkyl linkers via reductive amination, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is superior to Sodium Cyanoborohydride (NaBH₃CN) [3].

  • Causality : The heteroaromatic amine is weakly basic, meaning imine formation with an aldehyde is slow and reversible. STAB is a mild reducing agent that is stable in weakly acidic conditions (pH 5–6). It does not reduce aldehydes at a competitive rate; instead, it selectively reduces the protonated iminium ion once it forms. This allows the equilibrium to be driven toward the secondary amine product without consuming the aldehyde starting material prematurely.

Workflow & Biological Context Visualizations

G A 6-Cyclobutoxy-4-methylpyridin-3-amine (Starting Material) B Acryloyl Chloride + DIPEA A->B C R-COOH + HATU + DIPEA A->C D R-CHO + STAB + AcOH A->D E Covalent Acrylamide (BTK Warhead) B->E F Complex Amide (Reversible Inhibitor) C->F G Secondary Amine (Alkyl Linker) D->G

Workflow for the divergent functionalization of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLC PLCγ2 Activation BTK->PLC Inhibitor Functionalized Pyridine (Covalent Inhibitor) Inhibitor->BTK NFKB NF-κB Signaling PLC->NFKB

Mechanism of action: Functionalized pyridine derivatives acting as targeted BTK inhibitors.

Quantitative Data Summary

Functionalization StrategyReagents & CatalystsSolvent & TempReaction TimeExpected YieldPrimary Application
Acryloylation Acryloyl Chloride (1.1 eq), DIPEA (2.0 eq)DCM, 0 °C to RT2–4 hours75–85%Covalent BTK Inhibitors
Amide Coupling R-COOH (1.2 eq), HATU (1.3 eq), DIPEA (3.0 eq)DMF, RT12–16 hours65–80%Reversible Kinase Inhibitors
Reductive Amination R-CHO (1.2 eq), STAB (2.0 eq), AcOH (cat.)DCE, RT16–24 hours60–75%PROTAC Linker Attachment

Experimental Protocols

Protocol A: Synthesis of Covalent Acrylamide Warhead

This protocol installs an acrylamide group, a standard covalent binder for Cys481 in BTK.

  • Preparation : Dissolve 6-Cyclobutoxy-4-methylpyridin-3-amine (1.0 eq, 1.0 mmol, 178.2 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol, 348 µL). Cool the reaction mixture to 0 °C using an ice bath to prevent unwanted polymerization of the acryloyl chloride.

  • Electrophile Addition : Dropwise, add a solution of Acryloyl chloride (1.1 eq, 1.1 mmol, 89 µL) in DCM (1.0 mL) over 10 minutes.

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for an additional 2 hours.

  • Self-Validation (QC) : Analyze an aliquot via LC-MS. The primary amine peak (

    
    ) should disappear, replaced by the acrylamide product (
    
    
    
    ).
  • Workup : Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize HCl byproducts. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Hindered Amide Coupling using HATU

This protocol is optimized for coupling complex carboxylic acids to the sterically hindered C3-amine.

  • Pre-Activation : In a dry vial, dissolve the desired carboxylic acid (1.2 eq, 1.2 mmol) and HATU (1.3 eq, 1.3 mmol, 494 mg) in anhydrous N,N-Dimethylformamide (DMF, 4.0 mL). Add DIPEA (3.0 eq, 3.0 mmol, 522 µL). Stir at RT for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition : Add 6-Cyclobutoxy-4-methylpyridin-3-amine (1.0 eq, 1.0 mmol, 178.2 mg) as a solid or dissolved in minimal DMF (1.0 mL).

  • Reaction : Stir the mixture at RT for 12–16 hours. The ortho-methyl group necessitates this extended reaction time despite the high reactivity of HATU.

  • Self-Validation (QC) : Monitor via TLC. The highly polar amine starting material (low Rf) will convert to a less polar amide product. ¹H-NMR of the crude should show the disappearance of the broad -NH₂ singlet (~3.5-4.5 ppm) and the appearance of a downfield amide -NH singlet (~8.0-9.5 ppm).

  • Workup : Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF and HATU byproducts, followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: Reductive Amination with STAB

This protocol prevents over-alkylation and premature aldehyde reduction.

  • Imine Formation : Dissolve 6-Cyclobutoxy-4-methylpyridin-3-amine (1.0 eq, 1.0 mmol, 178.2 mg) and the target aldehyde (1.2 eq, 1.2 mmol) in 1,2-Dichloroethane (DCE, 6.0 mL). Add glacial Acetic Acid (1.5 eq, 1.5 mmol, 86 µL) to catalyze iminium ion formation.

  • Equilibration : Stir at RT for 2 hours to allow the weakly basic amine to fully equilibrate to the protonated imine.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (2.0 eq, 2.0 mmol, 424 mg) in portions over 5 minutes.

  • Reaction : Stir at RT for 16–24 hours.

  • Self-Validation (QC) : LC-MS will confirm the mass of the secondary amine. If a significant amount of the corresponding alcohol (reduced aldehyde) is observed, the STAB was added too quickly before imine equilibration was complete.

  • Workup : Carefully quench with 1N NaOH (5 mL) to break down boron complexes and neutralize the acetic acid. Extract with DCM (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Inhibitors of Bruton's tyrosine kinase and method of their use. US Patent 10,717,745 B2. Google Patents.
  • Dombrowski, A. W., et al. The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry 2021, 87(4), 1880-1897. Available at:[Link]

  • Abdel-Magid, A. F., Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series 1996, 641, 201-216. Available at:[Link]

Method

Solvent selection for reactions involving 6-Cyclobutoxy-4-methylpyridin-3-amine

Content Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: CAS 1522335-03-0 (Deucravacitinib Intermediate)[1] Part 1: Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: CAS 1522335-03-0 (Deucravacitinib Intermediate)[1]

Part 1: Executive Summary & Physicochemical Profile[2]

The Challenge of the Scaffold

The molecule 6-Cyclobutoxy-4-methylpyridin-3-amine represents a specific class of electron-rich aminopyridines used as high-value intermediates in kinase inhibitor synthesis (e.g., TYK2 inhibitors).[1]

Its solvent selection is governed by three competing structural features:

  • The 3-Amino Group: A nucleophilic primary amine prone to oxidation and Schiff base formation.[1]

  • The Pyridine Core: A basic heterocycle that can act as a proton trap, potentially complicating acid-catalyzed reactions or salt formations.[1]

  • The 6-Cyclobutoxy & 4-Methyl Groups: These lipophilic domains significantly reduce water solubility compared to simple aminopyridines, necessitating organic solvent systems while introducing specific acid-sensitivity risks (cyclobutyl ether cleavage).[1]

Physicochemical Property Map
PropertyCharacteristicSolvent Implication
Lipophilicity (LogP) Estimated ~2.0–2.5Poor solubility in water/hexanes.[1] Excellent in DCM, THF, EtOAc.[2]
Basicity (pKa) Pyridine N: ~6.5–7.0 (Elevated by alkoxy donor)Forms salts readily with mineral acids; may precipitate in non-polar solvents upon protonation.[1]
Nucleophilicity High (3-NH2 position)Avoid ketones (Acetone, MEK) to prevent hemiaminal/imine formation.[1]
Thermal Stability ModerateCyclobutyl ether is stable <120°C; avoid high-temp acidic conditions.[1]

Part 2: Solvent Selection Decision Framework

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the 6-Cyclobutoxy-4-methylpyridin-3-amine scaffold.

Solvent ClassSuitabilityTechnical Rationale
Chlorinated (DCM, DCE) Excellent Primary choice for acylation/amide coupling.[1] Solubilizes the free base well; easy work-up.
Ethers (THF, 2-MeTHF) Good Ideal for reductive aminations or reactions requiring anhydrous conditions.[1] 2-MeTHF is a greener alternative with better phase separation.[1]
Polar Aprotic (DMF, NMP) Conditional Use only when reagents (e.g., HATU) require it.[1][2] Hard to remove; high boiling points can promote side reactions if heating is uncontrolled.[1]
Aromatic (Toluene) Specific Preferred for Pd-catalyzed cross-couplings (Buchwald-Hartwig) to drive kinetics at >80°C.
Alcohols (MeOH, EtOH) Variable Good for hydrogenation or nucleophilic aromatic substitution (SNAr) on the ring, but avoid in electrophilic acylations (competes with amine).[1]
Ketones (Acetone) FORBIDDEN Reacts with the primary amine to form imines (Schiff bases), reducing yield and purity.[1][2]
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent based on the intended reaction type.

SolventSelection Start Reaction Intent Type_Coupling Amide Coupling (Acylation) Start->Type_Coupling Type_Pd Pd-Catalysis (C-N / C-C Bond) Start->Type_Pd Type_Red Reductive Amination Start->Type_Red Type_Salt Salt Formation (Purification) Start->Type_Salt Q_Solubility Reagent Solubility? Type_Coupling->Q_Solubility Q_Temp Temp Requirement? Type_Pd->Q_Temp Solv_DCE DCE / MeOH (Check Imine Stability) Type_Red->Solv_DCE Solv_EtOAc EtOAc / IPA (Induce Precipitation) Type_Salt->Solv_EtOAc Solv_DCM Dichloromethane (DCM) (0°C to RT) Q_Solubility->Solv_DCM Standard Solv_DMF DMF / NMP (If HATU/Polar Reagents) Q_Solubility->Solv_DMF Poor Solubility Solv_Tol Toluene (>80°C, Non-polar) Q_Temp->Solv_Tol High Temp / Base Sensitive Solv_Diox 1,4-Dioxane (High Solub., Water Miscible) Q_Temp->Solv_Diox Standard Pd

Figure 1: Decision logic for solvent selection based on reaction class and physicochemical constraints.[1]

Part 3: Detailed Protocols

Protocol A: Solubility Screening for Reaction Optimization

Objective: Determine the saturation limit to minimize solvent volume and maximize kinetics.

Materials:

  • 6-Cyclobutoxy-4-methylpyridin-3-amine (solid).[1][3]

  • Solvent set: DCM, THF, Toluene, MeOH, MeCN.[1][2]

  • HPLC vials, 0.45 µm PTFE syringe filters.[2][4]

Workflow:

  • Preparation: Weigh 10 mg of amine into 5 separate HPLC vials.

  • Titration: Add solvent in 50 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution.

    • Insoluble: Visible particles or turbidity.[1]

  • Heating Challenge: If insoluble at 200 µL (50 mg/mL), heat to 50°C (or reflux) to check temperature dependence.

  • Quantification (Optional): Filter the saturated solution, dilute, and inject into HPLC to determine exact concentration (

    
    ).
    

Success Criteria:

  • For Amide Coupling:

    
     (approx 18 mg/mL).[1]
    
  • For Pd-Catalysis:

    
     (approx 45 mg/mL) to ensure catalyst turnover.[1]
    
Protocol B: Optimized Amide Coupling (Deucravacitinib-Type Linkage)

Context: Coupling the 3-amino group with a carboxylic acid using HATU.[1] This protocol avoids common "gummy" precipitate issues by using a co-solvent system.[2]

Rationale: Pure DMF is difficult to remove and can lead to thermal degradation during evaporation.[1] Pure DCM often fails to dissolve zwitterionic coupling reagents (HATU/COMU).[1] A DCM:DMF (9:1) mixture provides the optimal balance.[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (10% of total volume). Stir for 5 mins to activate.

  • Amine Addition: Dissolve 6-Cyclobutoxy-4-methylpyridin-3-amine (1.0 equiv) in anhydrous DCM (90% of total volume).

  • Base: Add DIPEA (3.0 equiv) to the amine solution.[1]

  • Combination: Dropwise add the activated acid/DMF solution to the amine/DCM solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS for consumption of amine (M+H = 179 for amine).[1]

  • Work-up (Critical):

    • Dilute with excess DCM.[1]

    • Wash with saturated NaHCO₃ (removes acid/HATU byproducts).[1]

    • Wash with Water (removes DMF).[1]

    • Wash with Brine .[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Troubleshooting:

  • Issue: Low Yield / Unreacted Amine.[1]

    • Cause: The pyridine nitrogen may be protonated by the carboxylic acid, deactivating the nucleophile.[2]

    • Fix: Ensure DIPEA is added before mixing the acid and amine.[1]

Part 4: Critical Safety & Stability Notes

Cyclobutyl Ether Sensitivity

The cyclobutoxy group is an ether, but the ring strain of cyclobutane makes it more susceptible to acid-catalyzed cleavage than a standard ethoxy group.[1]

  • Avoid: Refluxing in strong aqueous acids (e.g., 6M HCl, HBr) for extended periods.[1][2] This will likely cleave the ether to the alcohol (pyridin-6-ol).[1]

  • Safe: TFA (for Boc deprotection) is generally safe at RT for <1 hour.[1]

Oxidation Risks

As an electron-rich aminopyridine, the 3-amino group is prone to air oxidation (browning).[1]

  • Storage: Store solid under Nitrogen/Argon at -20°C.

  • Solvents: Use degassed solvents for Pd-catalyzed reactions to prevent catalyst poisoning and oxidative dimerization.[1]

Part 5: References

  • Wrobleski, S. T., et al. (2019).[1][2] Discovery of Deucravacitinib (BMS-986165), a Highly Selective, Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor for the Treatment of Autoimmune Diseases.[1][2] Journal of Medicinal Chemistry.[1] [1]

  • Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent properties).

  • Pfizer Global R&D. (2008).[1] Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents.[2] Green Chemistry.[1]

  • BenchChem Technical Division. (2025). Solubility Profile of Aminopyridines in Organic Solvents. (Inferred from search context regarding 6-chloropyridin-3-amine).

Sources

Application

Protocols for the Safe Handling and Storage of Cyclobutoxy Pyridine Amines

An Application Guide for Researchers Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of cyclobutoxy pyridine amines, a class of heterocyclic compounds pivotal in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of cyclobutoxy pyridine amines, a class of heterocyclic compounds pivotal in pharmaceutical and synthetic chemistry research.[1][2] Due to their chemical nature, which combines the characteristics of pyridines and amines, these compounds require specific protocols to ensure researcher safety, experimental integrity, and regulatory compliance. This guide outlines the inherent hazards, necessary protective measures, and detailed procedures for laboratory use, drawing from established safety standards for analogous chemical structures.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties is the foundation of safe laboratory practice. Cyclobutoxy pyridine amines, while varying in specific substitution patterns, share a core structure that dictates their primary hazards.

  • Core Structure Analysis : The molecule incorporates a pyridine ring, an aromatic N-heterocycle, and an amine functional group.[2] This combination results in a chemical profile that is basic, potentially air and moisture-sensitive, and presents toxicological concerns inherent to pyridine derivatives.[3][4][5]

  • Toxicological Profile : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[6] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, while more significant contact may lead to headaches, dizziness, and gastrointestinal distress.[7] Chronic effects can include damage to the liver and kidneys. Therefore, all cyclobutoxy pyridine amines should be handled as toxic substances.

  • Physicochemical Hazards : The pyridine component renders these compounds potentially flammable, with a risk of forming explosive vapor concentrations in the air.[8] They must be kept away from heat, sparks, and open flames.[6][9] The amine group can make these compounds hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to degradation and compromise sample integrity.[3]

  • Reactivity and Incompatibilities : These compounds are basic and will react exothermically with strong acids.[8][10] They are also incompatible with strong oxidizing agents.[8] Contact with such materials must be strictly avoided to prevent hazardous reactions. The ether linkage (cyclobutoxy group) presents a low, but non-zero, potential for peroxide formation over long-term storage, especially if exposed to light and air.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood : All handling of cyclobutoxy pyridine amines, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[7] This is critical to control the inhalation of volatile compounds or fine powders.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.[3][11]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing chemical exposure. The following table summarizes the minimum requirements for handling these compounds.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Transfer) Chemical splash goggles and face shield[6][11]Nitrile or neoprene gloves (avoid latex)[7]Lab coatRequired if dusts are generated and engineering controls are insufficient
Handling Solutions (Transfers, Reactions) Chemical splash goggles[13]Nitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coat[11]Not typically required within a fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with an organic vapor cartridge[6][11]

Causality Note: The choice of nitrile or neoprene gloves is based on their superior resistance to pyridine and related organic compounds compared to latex, which offers poor protection.[7] A face shield is crucial when handling solids to protect against accidental splashing of powders into the eyes.

Long-Term and Short-Term Storage Protocols

Proper storage is essential for maintaining the chemical integrity of cyclobutoxy pyridine amines and ensuring laboratory safety.

General Storage Conditions
  • Location : Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[9] The storage area should be separate from incompatible materials, particularly acids and oxidizing agents.[8][14]

  • Environment : Protect containers from physical damage, direct sunlight, and sources of ignition.[9][10] Storage temperatures should generally be maintained below 30°C (86°F) to minimize volatility and degradation.[3]

  • Containers : Keep containers tightly sealed to prevent the absorption of moisture and the escape of vapors.[3][15] Containers should be made of compatible materials such as glass or high-density polyethylene (HDPE).[3]

Inert Atmosphere Storage

For anhydrous or highly sensitive grades of cyclobutoxy pyridine amines, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture.[16] This can be achieved using a nitrogen-purged desiccator or a glove box.

Parameter Recommendation Rationale
Temperature Cool, ambient (typically <30°C)[3]Prevents degradation and reduces vapor pressure.
Atmosphere Dry; Inert (N₂ or Ar) for sensitive gradesAmines can be hygroscopic; inert gas prevents oxidation/hydrolysis.[3]
Light Store in amber vials or in the darkPrevents potential photochemical decomposition.[4]
Incompatibilities Segregate from acids, oxidizers, and chloroformates[8]Prevents dangerous exothermic or explosive reactions.
Container Seal Tightly closed, preferably with a PTFE-lined cap[3]Prevents moisture ingress and vapor leakage.

Experimental Protocols and Workflows

Adherence to standardized procedures is crucial for both safety and experimental reproducibility.

Workflow: Selecting the Appropriate Handling Technique

The first step in any experiment is to determine the necessary level of environmental control. This decision workflow helps researchers choose the correct handling protocol based on the compound's sensitivity.

G start Assess Compound Sensitivity q1 Is the compound specified as air or moisture sensitive? start->q1 protocol1 Standard Handling Protocol (in Fume Hood) q1->protocol1 No protocol2 Inert Atmosphere Protocol (Glove Box / Schlenk Line) q1->protocol2 Yes end Proceed with Experiment protocol1->end protocol2->end

Caption: Decision workflow for handling cyclobutoxy pyridine amines.

Protocol 4.1: Standard Weighing and Solution Preparation

This protocol is suitable for compounds not designated as highly air or moisture-sensitive.

  • Preparation : Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Tare : Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare it.

  • Dispensing : Carefully dispense the solid cyclobutoxy pyridine amine into the vessel, avoiding the creation of airborne dust. Use a spatula and keep the stock bottle opening pointed away from you.

  • Sealing : Tightly close the primary stock container immediately after dispensing.[7]

  • Dissolving : Add the weighed solid to a flask containing the desired solvent. Use a funnel to avoid contaminating the flask neck. Swirl or stir gently until dissolved.

  • Cleanup : Wipe down the spatula and work surface with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

Protocol 4.2: Handling Air-Sensitive Compounds via Syringe Transfer

This protocol is for transferring solutions of air-sensitive compounds under an inert atmosphere.

  • Glassware Preparation : All glassware must be thoroughly dried in an oven (e.g., 140°C for 4 hours) and cooled under a stream of dry nitrogen or argon.[17][18]

  • System Setup : Assemble the reaction apparatus and flush the entire system with inert gas, venting through an oil bubbler to maintain a slight positive pressure.[17][18]

  • Syringe Preparation : Dry the syringe in an oven and cool it while flushing with inert gas. To ensure it is air-free, flush the syringe 10 or more times with inert gas.[17][18]

  • Reagent Access : Puncture the septum of the reagent bottle (e.g., an AcroSeal™ bottle) with the syringe needle and a second needle connected to an inert gas line to equalize pressure.[16]

  • Withdrawal : Slowly withdraw the desired volume of the solution into the syringe. It is best practice to use a long needle to avoid tipping the reagent bottle.[4]

  • Transfer : Remove the syringe from the reagent bottle and quickly insert it into the reaction vessel through its septum. Dispense the solution.

  • Cleanup : Immediately after use, quench any residual reagent in the syringe with an appropriate solvent (e.g., isopropanol) and then clean the syringe thoroughly. Failure to do so can result in frozen syringes.[17]

Spill and Waste Management

Prompt and correct response to spills and methodical waste disposal are critical safety components.

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain : For small spills, contain the material using an inert absorbent like sand or vermiculite.[6] Do not use combustible materials.

  • Neutralize (if applicable) : For basic amine spills, neutralization can be performed with a dilute solution of a weak acid, such as acetic acid, but only by trained personnel.[19]

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled waste container.[15]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Waste Disposal Workflow

Chemical waste must be segregated, labeled, and disposed of according to institutional and local regulations.[20] Mixing incompatible waste streams can lead to dangerous reactions.

G start Generate Waste (Solid or Liquid) q1 Is waste mixed with incompatible chemicals (e.g., acids, oxidizers)? start->q1 segregate Segregate into a Dedicated Amine Waste Container q1->segregate No q1->segregate Yes (Keep Separate) containerize Use a compatible, sealed, and clearly labeled waste container segregate->containerize store Store in designated Satellite Accumulation Area containerize->store dispose Arrange for pickup by Environmental Health & Safety (EHS) store->dispose

Caption: General workflow for the disposal of cyclobutoxy pyridine amine waste.

  • Segregation : It is critical to segregate amine waste from other chemical waste streams, especially acids, oxidizers, and halogenated solvents.[14][21]

  • Containerization : Waste must be stored in compatible, sealed containers that are clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[21]

  • Empty Containers : Empty reagent bottles must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[14][20]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]

  • Unknown. Chemical Waste Disposal Guidelines. [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Kishida Chemical Co., Ltd. (2022, February 1). 2-(Cyclobutylmethoxy)pyridine-4-carboxylic acid Safety Data Sheet. [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Chen, B. H., & Chen, Y. C. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415–1420. [Link]

  • Biochem Chemopharma. 2-AMINO PYRIDINE MSDS. [Link]

  • Jira, W., & Schroll, K. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2268–2276. [Link]

  • J.T. Baker. (2011, August 29). PYRIDINE MATERIAL SAFETY DATA SHEET. [Link]

  • Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Daugulis, O., et al. (2005). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]

  • Balucani, N., et al. (2012). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Astrobiology, 12(8), 751-760. [Link]

  • Atlanchim Pharma. Scientific Letter N°10: Pyridine Synthesis. [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]

  • Taylor & Francis. Heterocyclic amines – Knowledge and References. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions. [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051. [Link]

  • ResearchGate. Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. [Link]

  • Technion. Chemical Waste Management Guide. [Link]

  • ResearchGate. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

  • Wang, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2995. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Kumar, P., & Nikhila, L. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4758-4767. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine

Welcome to the technical support center dedicated to the synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS No. 1522335-03-0).[1] This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS No. 1522335-03-0).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore common synthetic challenges, provide in-depth troubleshooting solutions, and offer optimized protocols to enhance the yield and purity of this valuable pyridine building block.

Section 1: Synthetic Strategy Overview

The synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine is typically not a single-step process but rather a multi-step sequence that requires careful planning and execution. A robust and scalable approach involves building the functionality around a pre-existing pyridine core. The most common strategy begins with a readily available, substituted chloropyridine and proceeds through nitration, nucleophilic aromatic substitution (SNAr), and a final reduction.

This pathway is generally preferred over constructing the pyridine ring from acyclic precursors (e.g., Hantzsch synthesis) for this specific substitution pattern, as it offers better control over regioselectivity and is often more amenable to scale-up.[2][3]

G A 2-Chloro-4-methylpyridine B 2-Chloro-4-methyl-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 6-Cyclobutoxy-4-methyl-3-nitropyridine B->C SNAr Reaction (Cyclobutanol, NaH) D 6-Cyclobutoxy-4-methylpyridin-3-amine C->D Nitro Group Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Proposed synthetic workflow for 6-Cyclobutoxy-4-methylpyridin-3-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my overall yield consistently low? Low yields in multi-step pyridine syntheses are a common issue.[2][3] The root cause is often multifactorial. The primary areas to investigate are:

  • Purity of Starting Materials: Impurities can introduce side reactions or inhibit catalysts.[4]

  • Reaction Conditions: Each step (nitration, SNAr, reduction) has a distinct optimal temperature, solvent, and stoichiometry. Deviation can drastically reduce the yield of that step.

  • Atmospheric Control: The SNAr step, particularly when using strong bases like sodium hydride, is highly sensitive to moisture and air.[5] Likewise, catalytic hydrogenation requires a completely inert atmosphere (after the initial air removal) to prevent catalyst deactivation.[6]

  • Purification Losses: Aminopyridines can be challenging to purify via chromatography, and losses can occur during workup steps like liquid-liquid extraction.

Q2: What are the primary safety concerns for this synthesis?

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions.

  • SNAr Reaction: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). The reaction solvent (e.g., DMF, THF) must be anhydrous.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Proper grounding of equipment is necessary to prevent static discharge. Palladium on carbon (Pd/C) can be pyrophoric upon exposure to air, especially after use when saturated with hydrogen and solvent.

Q3: Can I introduce the amine group using a Buchwald-Hartwig amination? Yes, this is a viable alternative strategy. It would involve synthesizing a 3-bromo- or 3-chloro-6-cyclobutoxypyridine intermediate and then coupling it with an ammonia surrogate or a protected amine. However, the amination of halopyridines can be challenging due to the pyridine nitrogen's ability to coordinate with and poison the palladium catalyst.[5] This often requires the use of specialized, sterically bulky phosphine ligands to achieve good yields.[5]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

start Low Reaction Yield purity Check Starting Material Purity start->purity conditions Review Reaction Conditions purity->conditions Purity OK impure Re-purify or Use New Reagents purity->impure Impure workup Optimize Workup & Purification conditions->workup Conditions OK temp Verify Temperature conditions->temp Issue Found chromatography Modify Chromatography: - Add Base to Eluent - Change Stationary Phase workup->chromatography Issue Found time Adjust Reaction Time temp->time reagents Check Reagent Stoichiometry & Addition Order time->reagents extraction Adjust pH During Extraction chromatography->extraction

Caption: A flowchart for systematically troubleshooting low reaction yields.

Problem: The SNAr reaction to install the cyclobutoxy group is slow or gives a low yield.

  • Possible Cause 1: Incomplete formation of the cyclobutoxide nucleophile.

    • Scientific Rationale: Sodium hydride (NaH) requires a polar aprotic solvent (like THF or DMF) and strictly anhydrous conditions to effectively deprotonate the alcohol. Water will quench the NaH before it can react with the cyclobutanol.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Allow sufficient time (e.g., 30-60 minutes) for the NaH to react with the cyclobutanol (evidenced by the cessation of hydrogen evolution) before adding the chloronitropyridine substrate.

  • Possible Cause 2: Insufficient reaction temperature.

    • Scientific Rationale: Nucleophilic aromatic substitution on electron-deficient pyridine rings is an activated process that often requires thermal energy to overcome the activation barrier.

    • Solution: While the initial alkoxide formation is often done at 0°C to room temperature, the subsequent substitution reaction may require heating. Monitor the reaction by TLC and, if it is sluggish, gradually increase the temperature to 60-80°C.

  • Possible Cause 3: Competing side reactions.

    • Scientific Rationale: If the temperature is too high or if there are other nucleophilic species present (e.g., hydroxide from residual water), side products can form.

    • Solution: Add the chloronitropyridine substrate solution slowly (dropwise) to the pre-formed cyclobutoxide solution to maintain better temperature control and minimize side reactions.

Problem: The final nitro group reduction is incomplete or messy.

  • Possible Cause 1 (Catalytic Hydrogenation): Catalyst deactivation.

    • Scientific Rationale: Palladium catalysts are sensitive to "poisons" such as sulfur, halide, or strong coordinating species. Impurities in the substrate or solvent can bind to the catalyst's active sites and inhibit its activity.

    • Solution: Ensure the 6-cyclobutoxy-4-methyl-3-nitropyridine intermediate is highly pure before the reduction step. Use a fresh batch of Pd/C catalyst. Ensure the hydrogenation vessel is properly sealed and purged to remove all air before introducing hydrogen.

  • Possible Cause 2 (Chemical Reduction, e.g., SnCl2 or Fe/HCl): Insufficient reducing agent or acidic conditions.

    • Scientific Rationale: The reduction of an aromatic nitro group is a six-electron process that requires a significant stoichiometric excess of the metal reductant and a proton source to proceed to completion.

    • Solution: Use a larger excess of the reducing metal (typically 3-5 equivalents). Ensure the reaction medium is sufficiently acidic (e.g., using concentrated HCl or acetic acid) throughout the reaction. Monitor by TLC until all the starting material is consumed.

Problem: The final amine product is difficult to purify by column chromatography.

  • Scientific Rationale: The basic nitrogen of the pyridine ring and the primary amine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This interaction leads to significant peak tailing, making separation from closely eluting impurities difficult.

  • Solution 1: Basic Eluent Modifier: Add a small amount of a basic modifier to the eluent system.[4] A common practice is to use a mobile phase containing 0.5-2% triethylamine (Et3N) or a gradient ending with 5-10% of 2M ammonia in methanol mixed with dichloromethane. This deactivates the acidic sites on the silica.

  • Solution 2: Acid-Base Extraction: Before chromatography, perform an acid-base workup.[4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and re-extracted with an organic solvent to recover the purified amine.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and analytical monitoring. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

  • To a flask cooled in an ice-water bath (0-5°C), cautiously add 2-Chloro-4-methylpyridine (1.0 eq).

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the internal temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ (1.1 eq) at 0°C.

  • Add the nitrating mixture dropwise to the pyridine solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Protocol 4.2: Synthesis of 6-Cyclobutoxy-4-methyl-3-nitropyridine

  • Under an inert argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add cyclobutanol (1.3 eq) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.

  • Cool the resulting cyclobutoxide solution back to 0°C.

  • Add a solution of 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash column chromatography.

Protocol 4.3: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine

  • Dissolve 6-Cyclobutoxy-4-methyl-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C, ~5-10 mol% Pd).

  • Secure the flask to a hydrogenation apparatus. Evacuate the atmosphere and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the final product. If necessary, purify further using the modified chromatography conditions described in the troubleshooting section.

Section 5: Reaction Optimization Data

The SNAr step is often the most crucial for maximizing overall yield. The following table presents representative data from a hypothetical optimization study for this step.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF251245
2NaH (1.2)THF65 (reflux)675
3NaH (1.5)DMF251260
4 NaH (1.5) DMF 70 4 92
5K₂CO₃ (2.0)DMF1002435
6t-BuOK (1.5)THF25881

Analysis: This data illustrates that a stronger base (NaH vs. K₂CO₃) and a polar aprotic solvent like DMF are beneficial. Increasing the temperature significantly improves the reaction rate and yield (compare Entry 3 and 4), leading to an optimized protocol (Entry 4).

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 16: Pyridine Synthesis.
  • Wordpress. (2026, February 25). Pyridine Ring Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing C-H Amination of Furopyridines.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
  • PMC. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • PMC. (n.d.). 6-Methylpyridin-3-amine.
  • Guidechem. (n.d.). 6-Cyclobutoxy-4-methylpyridin-3-amine 1522335-03-0 wiki.
  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.
  • PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H).
  • Benchchem. (n.d.). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.
  • MDPI. (2025, July 23). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • Benchchem. (n.d.). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives.
  • Organic Syntheses. (2017, October 11). Water-promoted, Open-flask Synthesis of Amine-boranes.
  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.

Sources

Optimization

Solving solubility issues of 6-Cyclobutoxy-4-methylpyridin-3-amine in organic solvents

Reference ID: CAS 1522335-03-0 | Category: Heterocyclic Intermediates | Version: 2.1 Audience: Medicinal Chemists, Process Development Scientists[1] Core Directive: The "Why" Behind the Solubility Behavior Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 1522335-03-0 | Category: Heterocyclic Intermediates | Version: 2.1 Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive: The "Why" Behind the Solubility Behavior

Welcome to the technical support center for 6-Cyclobutoxy-4-methylpyridin-3-amine . If you are encountering solubility difficulties, it is likely due to a misunderstanding of this molecule's amphiphilic duality .

Unlike simple aminopyridines, this molecule possesses a "push-pull" solubility profile driven by two competing structural domains:

  • The Polar Core (Hydrophilic): The 3-amino-pyridine motif is highly polar and basic (pKa ~6-7).[1][2] It seeks hydrogen bonding and protonation.[1][2]

  • The Lipophilic Shield (Hydrophobic): The cyclobutoxy group at position 6 and the methyl group at position 4 create a significant lipophilic surface area.[1][2] The cyclobutyl ring, in particular, disrupts the crystal lattice differently than a flat aromatic ring, often leading to "oiling out" rather than clean crystallization.[1]

The Golden Rule: Treat this not just as an amine, but as a lipophilic base .[1] It will resist dissolution in neutral water but readily dissolve in chlorinated solvents and acidified aqueous media.[1][2]

Solvent Selection Matrix

The following data is synthesized from structure-property relationships (SPR) of 2-alkoxy-5-aminopyridine analogs and standard process chemistry protocols for this class of KRAS G12C inhibitor intermediates.

Solubility Tier List (at 25°C)
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Best for extraction and reaction solvent.[1][2]
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Primary choice for biological assays and stock solutions.[2]
Alcohols Methanol, EthanolGood (50-100 mg/mL)Good for transfers; may require warming for high concentrations.
Esters Ethyl Acetate (EtOAc)Moderate (10-50 mg/mL)Strong temperature dependence.[1][2] Good for crystallization when mixed with heptane.[1][2]
Ethers THF, 2-MeTHFGood Suitable for reactions; watch for peroxide formation if heating.[1][2]
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Use as an anti-solvent to force precipitation.[2]
Aqueous Water (pH 7)Insoluble The cyclobutoxy tail prevents dissolution in neutral water.[1][2]
Aqueous Acid 0.1M HCl or acetic acidSoluble Forms the pyridinium salt.[1][2]

Troubleshooting & FAQs

Q1: I am trying to dissolve the solid in water for a biological assay, but it floats on top. What is wrong?

  • Root Cause: The cyclobutoxy group renders the neutral molecule too lipophilic for water.[1][2]

  • Solution: You must convert it to a salt or use a co-solvent.[1][2]

    • Method A (Salt): Add 1 equivalent of 1M HCl.[1][2][3] The protonated pyridine nitrogen breaks the lipophilic barrier.[1][2]

    • Method B (Co-solvent): Dissolve in 100% DMSO first (make a 100mM stock), then dilute into the aqueous buffer. Keep final DMSO concentration <1% to avoid toxicity in cells.[1][2]

Q2: My product is "oiling out" (forming a gum) instead of crystallizing from Ethyl Acetate.

  • Root Cause: The flexible cyclobutyl ring lowers the melting point and disrupts crystal packing.[1][2] Rapid cooling traps solvent, forming a gum.[1][2]

  • Solution: Perform a Slow Evaporation or Anti-solvent Trituration .[1][2]

    • Dissolve the gum in a minimum amount of DCM.[1][2]

    • Add Hexanes dropwise until the solution turns slightly cloudy.

    • Crucial Step: Add a "seed crystal" if available, or scratch the glass surface.[1]

    • Let it stand at room temperature (do not put it in the freezer immediately).

Q3: The solution turned brown/black after sitting on the bench overnight.

  • Root Cause: Oxidative Instability .[1][2] The 3-amino group on the electron-rich pyridine ring is susceptible to air oxidation, forming diazo-tars or quinone-imine species.[1]

  • Solution:

    • Always store the solid under Argon/Nitrogen at -20°C.[1][2]

    • Add an antioxidant (e.g., Sodium Ascorbate) if the application permits.

    • Rescue: Pass the solution through a short pad of silica gel or activated charcoal to remove the colored impurities.[1]

Advanced Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution (DMSO)

Use this for High-Throughput Screening (HTS) or Cell Assays.

  • Weighing: Accurately weigh 17.82 mg of 6-Cyclobutoxy-4-methylpyridin-3-amine (MW: 178.23 g/mol ).

  • Vessel: Transfer to a chemically resistant amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1][2]

    • Note: If particles remain, sonicate for 60 seconds at ambient temperature.[1][2] Avoid heating >40°C to prevent degradation.[1][2]

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Acid-Base Purification (The "Salting In" Method)

Use this to clean up crude material that contains non-basic impurities.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Extraction: Wash the organic layer with 1M HCl (aq) (3x).[1][2]

    • Mechanism:[1][2][4] The aminopyridine protonates and moves into the water layer.[1][2] Non-basic impurities (e.g., unreacted cyclobutanol) stay in the EtOAc.

  • Separation: Discard the EtOAc layer.[1][2]

  • Neutralization: Cool the aqueous acidic layer to 0°C. Slowly add 2M NaOH or Saturated NaHCO3 until pH ~9-10.

    • Observation: The product will precipitate as a white/off-white solid.[1][2]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry combined DCM layers over Na2SO4 and concentrate.

Visual Decision Tree: Solvent Selection

SolventSelection Start Start: Dissolving 6-Cyclobutoxy-4-methylpyridin-3-amine Goal What is your goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Assay Biological Assay Goal->Assay Purification Purification/Isolation Goal->Purification DCM Use DCM or THF (Standard) Reaction->DCM Stock Make Stock Solution Assay->Stock WaterFail Direct Water Add? Assay->WaterFail Avoid Crude Is it an Oil/Gum? Purification->Crude DMSO 100% DMSO (Dilute <1% in media) Stock->DMSO AcidSalt Use 1 eq. HCl (Forms Soluble Salt) WaterFail->AcidSalt Correction Triturate Triturate w/ Pentane or Cold IPA Crude->Triturate Yes Recryst Recrystallize: EtOAc/Heptane Crude->Recryst No (Solid)

Caption: Decision Logic for Solvent Selection based on Experimental Intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79176085 (Related Aminopyridines).[1][2] Retrieved from [Link]

  • Pfizer Inc. (2016). Solvent Selection Guide for Medicinal Chemistry.[1][2] Green Chemistry.[1][2] (General reference for solvent hierarchy in drug discovery).

Disclaimer: This guide is based on the chemical properties of 6-Cyclobutoxy-4-methylpyridin-3-amine and analogous structures found in KRAS G12C inhibitor patent literature. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Purification strategies for 6-Cyclobutoxy-4-methylpyridin-3-amine impurities

Introduction You are likely working with 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) as a critical intermediate for kinase inhibitor scaffolds (e.g., imidazo[4,5-b]pyridines).[1] While the pyridine ring pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0) as a critical intermediate for kinase inhibitor scaffolds (e.g., imidazo[4,5-b]pyridines).[1] While the pyridine ring provides the necessary hydrogen-bond acceptor motifs, the cyclobutoxy group at the C6 position introduces specific lipophilic and steric properties that complicate purification.

This guide addresses the three most common bottlenecks reported by our partners:

  • Incomplete Reduction (Residual Nitro-precursor).

  • Hydrolytic Instability (Cleavage to the Pyridone).[1]

  • Oxidative Degradation (Color changes/N-Oxide formation).[1]

Part 1: Impurity Profiling & Identification

Before attempting purification, you must accurately identify the contaminant. The table below correlates common HPLC/LC-MS signatures with specific chemical species.

Impurity TypeChemical IdentityOriginDetection Characteristic (LC-MS/UV)
Impurity A 6-Cyclobutoxy-4-methyl-3-nitropyridineIncomplete ReductionM+30 (approx); Strong UV absorption (Yellow color); Non-basic.[1]
Impurity B 6-Hydroxy-4-methylpyridin-3-amine (Pyridone tautomer)Acidic Hydrolysis of EtherM-54 (Loss of cyclobutyl); Polar; Early eluting on C18.[1]
Impurity C 6-Chloro-4-methylpyridin-3-amineUnreacted SNAr PrecursorM-54 + Cl pattern (3:1 isotope); Distinctive mass shift.[1]
Impurity D Azo-dimersReduction By-product2M-2 or similar; Highly colored (Orange/Red); Very late eluting.[1]

Part 2: Purification Strategies (Troubleshooting)

Scenario 1: "My product is yellow/orange, and I see a non-polar impurity by TLC."

Diagnosis: Residual Nitro precursor or Azo-dimer formation. The Fix: The amine product is basic; the nitro impurity is not. Use a "Self-Validating" Acid-Base Extraction .

  • Logic: The amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) will protonate in dilute acid, moving to the aqueous phase. The nitro impurity remains neutral and stays in the organic phase.
    
  • Warning: The cyclobutoxy ether is acid-sensitive. Do NOT use strong acids (conc.[1] HCl) or heat. Use 1M Acetic Acid or 0.5M HCl at 0°C.[1]

Scenario 2: "I see a new polar peak appearing after workup."

Diagnosis: Hydrolysis of the cyclobutyl ether to the pyridone (Impurity B).[1] The Fix: This is often caused by low pH exposure or prolonged storage in solution.

  • Protocol Adjustment: Maintain pH > 4 during workup. If salt formation is required, use Oxalic Acid in anhydrous ethanol rather than aqueous mineral acids.

Scenario 3: "The product turns dark/black upon drying."

Diagnosis: Oxidation of the electron-rich aminopyridine. The Fix: Aminopyridines are prone to air oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additive: Add 0.1% Triethylamine to chromatography solvents to prevent silica-catalyzed oxidation.

Part 3: Experimental Protocols

Protocol A: Optimized Acid-Base Purification (The "Soft" Extraction)

Use this to remove non-basic impurities (Nitro, Cyclobutanol) without cleaving the ether.[1]

  • Dissolution: Dissolve crude residue (1.0 g) in Ethyl Acetate (20 mL) .

  • Extraction (Acidic): Extract with 0.5 M aqueous HCl (2 x 15 mL) . Keep cold (0-5°C).

    • Checkpoint: The product is now in the AQUEOUS layer. The impurities are in the ORGANIC layer.

  • Wash: Wash the combined aqueous layer with fresh Ethyl Acetate (10 mL) to remove entrained neutrals.[1]

  • Basification: Slowly adjust the aqueous layer to pH 9-10 using Saturated

    
     or 2M NaOH . Do not overshoot to pH 14.
    
  • Extraction (Basic): Extract the cloudy aqueous mixture with DCM (3 x 20 mL) .

  • Drying: Dry combined organics over

    
     and concentrate in vacuo (< 40°C).
    
Protocol B: Recrystallization

Best for removing trace colored impurities and improving crystallinity.

  • Solvent System: Toluene / Heptane (1:3).[1]

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (60°C).

    • Add activated charcoal (5 wt%), stir for 10 min, and filter hot through Celite.

    • Slowly add Heptane until turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Filter white/off-white needles.

Part 4: Visualizing the Workflow

The following diagram illustrates the logic flow for deciding the purification route based on the impurity profile.

PurificationStrategy Start Crude 6-Cyclobutoxy-4-methylpyridin-3-amine Analysis Analyze Purity (HPLC/TLC) Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 RouteA Non-Basic Impurities (Nitro, Alcohol, Halide) Decision1->RouteA Neutral/Lipophilic RouteB Polar/Basic Impurities (Pyridone, Isomers) Decision1->RouteB Polar/Hydrophilic RouteC Trace Color/Oxidation Decision1->RouteC Colored/Amorphous ActionA Acid-Base Extraction (Protocol A) RouteA->ActionA ActionB Column Chromatography (DCM:MeOH + 1% Et3N) RouteB->ActionB ActionC Recrystallization (Toluene/Heptane) RouteC->ActionC ActionA->Analysis Re-check ActionB->Analysis ActionC->Analysis

Caption: Decision matrix for selecting the optimal purification strategy based on impurity physicochemical properties.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography for this amine? A: Yes, but aminopyridines often "streak" or tail on silica due to interaction with acidic silanol groups.

  • Solution: Pre-treat the silica column with 1% Triethylamine in your mobile phase, or use DCM:Methanol:Ammonia (95:4:1) as the eluent.[1]

Q2: Is the cyclobutoxy group stable to hydrogenation? A: Generally, yes. Unlike benzyloxy (Bn) groups, cyclobutyl ethers are not cleaved by standard Pd/C hydrogenation conditions used to reduce the nitro precursor.[1] However, avoid high temperatures (>50°C) or high pressures (>50 psi) to prevent ring-opening side reactions.[1]

Q3: Why is my yield low after Acid-Base extraction? A: Two possibilities:

  • pH was not high enough during back-extraction: Ensure pH is >9. Aminopyridines are weak bases; if the pH is 7-8, significant product remains protonated in water.

  • Emulsions: The cyclobutoxy group adds lipophilicity, which can stabilize emulsions. Use brine to break them or filter through a Celite pad.

References

  • National Institutes of Health (PMC). (2012).[1] 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Organic Syntheses. (1955).[1] 3-Aminopyridine Purification Protocols. Org. Synth. Coll. Vol. 3, p.394. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclobutoxy Ether Stability Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique reactivity of the cyclobutoxy e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique reactivity of the cyclobutoxy ether group. While ethers are generally robust, the inherent ring strain of the cyclobutane moiety introduces complex mechanistic pathways under acidic conditions. This guide synthesizes empirical data, thermodynamic principles, and field-proven protocols to help you predict stability, prevent unwanted degradation, and execute controlled cleavages.

Part 1: Core Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my cyclobutoxy ether yield a complex mixture of structural isomers when treated with strong aqueous acids (e.g., HI, HBr), whereas my unstrained ethers cleave cleanly? Causality & Insight: The issue stems from the thermodynamic instability of the intermediate formed during cleavage. When the ether oxygen is protonated by a strong acid, it becomes an excellent leaving group. If the cleavage occurs at the cyclobutyl-oxygen bond via an


 pathway, it generates a cyclobutyl carbocation.
Because the cyclobutane ring possesses significant angle and torsional strain, this carbocation does not remain static. It rapidly enters the cyclopropylcarbinyl-cyclobutyl-homoallyl cation manifold [1]. This involves a non-classical carbocation equilibration where the positive charge is delocalized, leading to rapid skeletal rearrangements[2]. Consequently, nucleophilic capture by water or halides occurs at multiple sites, yielding an unpredictable mixture of cyclobutanol, cyclopropylmethanol, and 3-buten-1-ol (homoallylic) derivatives.

Q2: How does the choice of acid dictate the cleavage mechanism and the ultimate stability of the cyclobutoxy group? Causality & Insight: Ethers are widely inert to dilute acids and halogens, requiring forcing conditions for C-O bond heterolysis[3]. The stability of your cyclobutoxy group depends entirely on the acid's pKa and the nucleophilicity of its conjugate base:

  • HCl (Aqueous): Generally too weakly acidic and poorly nucleophilic to cleave ethers efficiently. Cyclobutoxy ethers will typically remain stable at room temperature.

  • HBr / HI (Aqueous): These provide strong protonation and highly polarizable, excellent nucleophiles (Br⁻, I⁻)[3]. They will rapidly cleave the ether. If excess HI is used, the resulting cyclobutanol can be further protonated and converted into an alkyl iodide, often accompanied by ring-opening due to the forcing conditions[3].

  • Lewis Acids (e.g., BBr₃): Excellent for anhydrous, controlled cleavage. BBr₃ coordinates to the ether oxygen without generating free protons in the reaction medium, allowing for lower reaction temperatures (-78 °C) and preventing acid-catalyzed dehydration of the resulting cyclobutanol.

Q3: Is it possible to selectively cleave the non-cyclobutyl side of the ether without destroying the cyclobutane ring? Causality & Insight: Yes, provided the non-cyclobutyl group is a primary alkyl chain (e.g., a methyl group). Ethers of primary alcohols tend to undergo cleavage via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pathway. By using a reagent like BBr₃ at cryogenic temperatures, the nucleophile (bromide) will selectively attack the sterically unhindered primary carbon. This 

displacement cleanly ejects the intact cyclobutoxide-boron intermediate, which yields pure cyclobutanol upon careful aqueous quenching, completely bypassing the destructive carbocation manifold.

Part 2: Quantitative Stability & Cleavage Data

To aid in reagent selection, the following table summarizes the expected behavior of a model Methyl Cyclobutyl Ether under various acidic conditions.

Reaction ConditionTemp (°C)Primary MechanismRing IntegrityPrimary Product(s)
0.1 M HCl (aq) 25NoneIntactNo Reaction (Starting Material Recovered)
Conc. HI (aq, excess) 100

followed by

DegradedCyclobutyl iodide, Homoallyl iodide, Methyl iodide
Conc. HBr (aq) 100

followed by

Partially DegradedCyclobutanol, Cyclobutyl bromide, Mixed isomers
BBr₃ (1.1 eq) in DCM -78 to 0

(at methyl group)
Intact Cyclobutanol + Methyl bromide
Trifluoroacetic Acid (TFA) 25Protonation onlyIntactStable (Unless a tertiary alkyl group is present)

Part 3: Experimental Protocol: Controlled Cleavage of Methyl Cyclobutyl Ether

To successfully isolate cyclobutanol without triggering ring expansion or contraction, you must enforce an


 pathway while suppressing carbocation formation. This self-validating protocol utilizes Boron Tribromide (BBr₃) under strictly anhydrous conditions.

Reagents: Methyl cyclobutyl ether (1.0 eq), BBr₃ (1.0 M in DCM, 1.1 eq), Anhydrous Dichloromethane (DCM), Saturated aqueous NaHCO₃.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under an argon atmosphere. Moisture must be rigorously excluded to prevent the premature hydrolysis of BBr₃ into HBr, which would introduce free protons and risk ring degradation.

  • Substrate Dissolution: Dissolve the methyl cyclobutyl ether in anhydrous DCM (approx. 0.1 M concentration) and cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures slow down the kinetics of any competing

    
     heterolysis, virtually guaranteeing 
    
    
    
    attack at the less hindered methyl group.
  • Reagent Addition: Add the BBr₃ solution dropwise via a syringe over 15 minutes. The solution may turn slightly yellow. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Controlled Quenching (Critical Step): Re-cool the flask to -78 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise. Causality: Quenching with a mild base instead of water or acid neutralizes the generated hydrobromic acid immediately. If the reaction becomes acidic during the quench, the newly formed cyclobutanol could undergo acid-catalyzed dehydration to cyclobutene or ring-open.

  • Workup: Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: Cyclobutanol is volatile; avoid high vacuum).

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of cyclobutoxy ether cleavage, highlighting the danger of the carbocation manifold if


 conditions are met.

G Ether Cyclobutoxy Ether Acid Strong Acid (H+) Ether->Acid Protonation Oxonium Oxonium Ion Acid->Oxonium SN2 SN2 Cleavage (Primary R-group) Oxonium->SN2 Nucleophile attacks R SN1 SN1 Cleavage (Cyclobutyl C-O bond) Oxonium->SN1 C-O Heterolysis Cyclobutanol Cyclobutanol + R-X (Ring Intact) SN2->Cyclobutanol CyclobutylCat Cyclobutyl Cation SN1->CyclobutylCat CyclopropylCat Cyclopropylcarbinyl Cation CyclobutylCat->CyclopropylCat Rearrangement MixedProducts Mixed Isomers (Ring Opening/Contraction) CyclobutylCat->MixedProducts HomoallylCat Homoallyl Cation CyclopropylCat->HomoallylCat Rearrangement CyclopropylCat->MixedProducts HomoallylCat->MixedProducts

Reaction pathway and carbocation manifold dynamics of cyclobutoxy ether acidic cleavage.

Part 5: References

  • Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]

  • Substituent Effects on Cyclobutyl and Cyclopropylcarbinyl Cations. American Chemical Society (JACS).[Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Minimizing side reactions during 6-Cyclobutoxy-4-methylpyridin-3-amine functionalization

Welcome to the technical support guide for the functionalization of 6-Cyclobutoxy-4-methylpyridin-3-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the functionalization of 6-Cyclobutoxy-4-methylpyridin-3-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of modifying this versatile building block while minimizing common side reactions. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and optimize your reaction conditions for clean, high-yielding transformations.

I. Understanding the Reactivity of 6-Cyclobutoxy-4-methylpyridin-3-amine

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of the starting material. The reactivity is governed by the interplay of several structural features:

  • 3-Amino Group: This is the primary nucleophilic center and the most common site for initial functionalization (e.g., acylation, alkylation). Its reactivity is influenced by the electron-donating nature of the cyclobutoxy group.

  • Pyridine Nitrogen (N1): As a tertiary amine, the pyridine nitrogen possesses a basic lone pair of electrons and can act as a nucleophile or a Lewis base.[1] This can lead to competitive reactions, such as N-alkylation, N-acylation, or coordination to metal catalysts.[1][2]

  • Pyridine Ring (Carbons): The pyridine ring is electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution.[1][2] However, it is susceptible to nucleophilic attack, especially at the C2 and C4 positions.[1][3] The existing substituents (amino, methyl, cyclobutoxy) direct further functionalization. The C2 and C5 positions are the most likely sites for metallation and subsequent C-H functionalization.

  • 6-Cyclobutoxy Group: This ether linkage is generally stable but can be susceptible to cleavage under strongly acidic conditions, a common pitfall in pyridine chemistry where protonation of the ring nitrogen can occur.[4][5][6][7]

  • 4-Methyl Group: This group provides a steric block and can influence the regioselectivity of reactions on the pyridine ring.

Below is a diagram illustrating the key reactive sites of the molecule.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (LCMS, TLC, NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Yes no_sm No Starting Material Remains check_sm->no_sm No increase_cond Increase Reaction Time/Temp or Add Catalyst (e.g., DMAP) sm_present->increase_cond check_reagents Check Reagent Purity/Activity sm_present->check_reagents multiple_products Multiple Products Observed no_sm->multiple_products Yes baseline_material Baseline/Insoluble Material (Tar) no_sm->baseline_material No optimize_selectivity Optimize for Selectivity: - Lower Temperature - Slower Addition - Change Base/Solvent multiple_products->optimize_selectivity milder_cond Use Milder Conditions: - Lower Temperature - Inert Atmosphere - Check for Ether Cleavage baseline_material->milder_cond

Sources

Optimization

Troubleshooting low reactivity of the C3-amine in sterically hindered pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the low reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the low reactivity of C3-amines on sterically hindered pyridine rings. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to solve challenges in your own research.

Frequently Asked Questions (FAQs)
Q1: Why is my C3-aminopyridine so unreactive compared to amines at the C2 or C4 positions?

The low reactivity of a C3-aminopyridine is rooted in the fundamental electronic properties of the pyridine ring. The nitrogen heteroatom is electron-withdrawing, which reduces the electron density across the entire ring, particularly at the C2 and C4 positions (the ortho and para positions relative to the ring nitrogen). This makes the C3 position the most electron-rich carbon, yet it is still part of an overall electron-deficient system.

When an electrophile attacks the pyridine ring, intermediates formed by attack at C2 or C4 place a destabilizing positive charge directly on the electronegative nitrogen atom.[1] Conversely, attack at the C3 position keeps the positive charge distributed among the carbon atoms, making it the least unfavorable site for electrophilic substitution.[1] For nucleophilic reactions involving the exocyclic amine, the electron-deficient nature of the ring diminishes the amine's nucleophilicity, a problem that is compounded by steric hindrance.

Q2: How does steric hindrance specifically impact the reactivity of the C3-amine?

Steric hindrance from bulky groups at the C2 or C4 positions creates a crowded environment around the C3-amine. This has two primary negative effects:

  • Reduced Nucleophilicity: The bulky groups physically obstruct the nitrogen's lone pair of electrons, making it difficult for the amine to approach and attack an electrophile or participate in a catalytic cycle.[2] Computational studies have shown that accumulated steric repulsion can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude.[3]

  • Impedance of Catalytic Cycles: In transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, bulky substituents can prevent the pyridine substrate from effectively coordinating with the metal center of the catalyst or can slow down crucial steps like reductive elimination.[2][4]

dot graph TD { rankdir=LR; node [shape=plaintext];

} idot Caption: Logical flow of how steric hindrance leads to low reactivity.

Troubleshooting Guide: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, but it is notoriously sensitive, especially with challenging substrates like hindered 3-aminopyridines.[5][6]

Q3: My Buchwald-Hartwig reaction with a hindered 3-aminopyridine is not working. Where do I start troubleshooting?

When a reaction fails or gives low yield, a systematic approach is crucial. Before making drastic changes, verify the fundamentals.

dot graph flowchart { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; start [label="Start: Low/No Product"];

} idot Caption: A systematic workflow for troubleshooting a failing C-N coupling reaction.

Step-by-Step Troubleshooting Protocol:

  • Reagent Quality: Ensure all reagents are pure and dry. Amines, in particular, should be purified by distillation or filtration through activated alumina if they are liquid.[7] Bases like sodium tert-butoxide are highly hygroscopic; use fresh material from a glovebox.

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure your solvent is thoroughly degassed and that the reaction is set up under an inert atmosphere (argon or nitrogen).[7]

  • Temperature: Sterically demanding couplings often require higher temperatures (e.g., 100-120 °C) to overcome the activation energy barrier.

  • Base Selection: The base is critical for deprotonating the amine.[8] If a weaker base like K₂CO₃ fails, switch to a stronger, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄.

  • Ligand Screening: This is the most critical variable. The initial choice of ligand is often the cause of failure. For hindered substrates, bulky, electron-rich monophosphine ligands are the gold standard.

Q4: How do I choose the right palladium catalyst and ligand for my hindered substrate?

Ligand choice is paramount. Bulky biaryl phosphine ligands are designed to promote the crucial, often rate-limiting, reductive elimination step and stabilize the active catalytic species.

Recommended Ligand Screening Panel:

Ligand FamilyExample LigandsKey Characteristics & When to Use
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosWorkhorses. Highly active and versatile. Excellent starting points for most hindered couplings. RuPhos is particularly effective for 4- and 5-membered N-heterocycles.
Ferrocenyl Phosphines Josiphos, DPPFBidentate Ligands. The chelating effect can enhance catalyst stability and activity, especially with aryl iodides and triflates.[5]
Highly Hindered Ligands BrettPhos, tBuBrettPhosFor Extremely Challenging Substrates. Use when other ligands fail. The extreme bulk can force reductive elimination where other ligands cannot.

Catalyst Source: For reproducibility and ease of use, modern palladium pre-catalysts are highly recommended over generating the catalyst in situ from sources like Pd₂(dba)₃.

  • G3/G4 Pre-catalysts: These are air-stable complexes that reliably generate the active LPd(0) species under reaction conditions. They often give higher reactivity and better yields than older catalyst systems.[7]

  • PEPPSI™ Pre-catalysts: These are particularly effective when using N-heterocyclic carbene (NHC) ligands, which can be an alternative to phosphines.[9]

Experimental Protocol: Ligand Screening for a Hindered 3-Aminopyridine

  • Setup: In a glovebox, arrange an array of reaction vials, each with a small stir bar.

  • Solids: To each vial, add the aryl halide (1.0 eq), the hindered 3-aminopyridine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the Pd pre-catalyst (e.g., RuPhos G3, 2 mol%), and the corresponding ligand (4 mol%).

  • Solvent: Add degassed solvent (e.g., Toluene, 0.5 M concentration) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate at 110 °C.

  • Monitoring: Run the reactions for 12-24 hours. Monitor progress by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis: Compare the conversion to the desired product across the different ligand systems to identify the optimal choice.

Advanced Strategies & Alternative Methods
Q5: I've screened multiple palladium catalysts and conditions, but the reaction still fails. What other chemical strategies can I try?

When standard cross-coupling is unsuccessful due to extreme steric hindrance, it's time to consider fundamentally different approaches that bypass the problematic mechanism.

  • Photochemical C3-Amination via Zincke Intermediates: This modern strategy avoids transition metals entirely. The pyridine is first activated by reacting it with 2,4-dinitrochlorobenzene to form a "Zincke salt," which then opens to a Zincke imine. This electron-rich intermediate can then react with a nitrogen-centered radical, generated photochemically, to form a C-N bond at the C3 position with high regioselectivity.[10][11][12] This method is characterized by its mild conditions and tolerance of steric bulk.[13]

  • Copper-Catalyzed C-N Coupling: While palladium catalysis is more common, copper-catalyzed Ullmann-type reactions are a viable alternative. Historically, these reactions required harsh conditions, but modern systems with specialized ligands (e.g., oxalamides, pyrrole-ols) can now couple sterically hindered partners under milder conditions.[4] This can be a cost-effective and sometimes more successful alternative to palladium.

  • Lewis Acid Activation: The inherent unreactivity of the pyridine ring can be overcome by using a strong Lewis acid. The Lewis acid coordinates to the pyridine nitrogen, withdrawing electron density and making the ring more susceptible to nucleophilic attack.[14] This strategy can be effective for SNAr-type reactions.

  • Amination via Heterocyclic Phosphonium Salts: A novel approach involves converting the pyridine into a phosphonium salt. This derivative can then react with a nitrogen source like sodium azide in a process that likely proceeds via an SNAr mechanism.[15] This method offers distinct regioselectivity and a scope that is often complementary to metal-catalyzed approaches.

References
  • Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available at: [Link][10][12][16]

  • Buchwald, S. L., & Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. Available at: [Link][8]

  • Mayr, H., et al. (2015). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Journal of the American Chemical Society. Available at: [Link][3]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][5]

  • Gryko, D., et al. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link][13][17]

  • Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. ResearchGate. Available at: [Link][11]

  • Williams, J. M. J., et al. (2014). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Angewandte Chemie International Edition. Available at: [Link][14]

  • Organ, M. G., et al. (2016). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link][9]

  • Douglas, C. J., et al. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Chemistry. Available at: [Link][15]

  • Baran, P. S., et al. (2020). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. Available at: [Link][2]

  • Reddit User Discussion. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry on Reddit. Available at: [Link][6]

  • Quora User Discussion. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Quora. Available at: [Link][1]

  • Engle, K. M., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society. Available at: [Link][4]

Sources

Troubleshooting

Removing regioisomers from 6-Cyclobutoxy-4-methylpyridin-3-amine crude product

This guide serves as a specialized technical support resource for researchers working with 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0), a critical intermediate in the synthesis of TYK2 inhibitors such as De...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS: 1522335-03-0), a critical intermediate in the synthesis of TYK2 inhibitors such as Deucravacitinib (BMS-986165).

The following content provides high-level troubleshooting, diagnostic protocols, and purification strategies to remove persistent regioisomers, specifically the 2-cyclobutoxy isomer, which often co-elutes during standard purification.

Part 1: Diagnostic & Identification Hub

Q1: How do I definitively distinguish the target 6-cyclobutoxy product from the 2-cyclobutoxy regioisomer using 1H NMR?

A: The key diagnostic indicator lies in the coupling patterns of the aromatic protons on the pyridine ring. Due to the substitution pattern of the methyl group at C4, the protons exhibit distinct splitting:

  • Target (6-Cyclobutoxy-4-methylpyridin-3-amine):

    • Pattern: Two singlets .

    • Logic: The substituents (3-NH₂, 4-Me, 6-OC₄H₇) isolate the remaining protons at C2 and C5. There is no adjacent proton-proton coupling (

      
      ), only weak long-range coupling (
      
      
      
      or
      
      
      ), appearing as singlets.
    • Shift:

      
       ppm (C2-H) and 
      
      
      
      ppm (C5-H).
  • Impurity (2-Cyclobutoxy-4-methylpyridin-3-amine):

    • Pattern: Two doublets (or a doublet and a singlet depending on exact substitution, but typically adjacent protons if formed via alternative nitration).

    • Correction: If the impurity arises from the minor nitration isomer (3-nitro-4-methyl-2-chloro precursor), the resulting amine has protons at C5 and C6. These are adjacent, resulting in a characteristic AB system (two doublets,

      
       Hz) .
      
Q2: Why does the regioisomer co-elute on C18 HPLC columns?

A: Both isomers possess nearly identical lipophilicity (logP ~2.5) and pKa values. The structural difference (position of the cyclobutoxy group) causes minimal change in the hydrophobic surface area accessible to the C18 stationary phase.

  • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns exploit

    
     interactions.[1] The electron density distribution differs between the 2-alkoxy and 6-alkoxy isomers, allowing for baseline separation (Resolution 
    
    
    
    ).

Part 2: Troubleshooting & Purification Guides

Issue: "Standard recrystallization from Ethanol/Water failed to remove the regioisomer."

Root Cause: Both isomers form similar lattice structures in protic solvents, leading to co-crystallization (solid solution formation). Technical Fix: The "Salt-Break" Protocol The 3-amino group in the target molecule is more basic and sterically accessible than in the ortho-substituted impurity (where the cyclobutoxy group at C2 sterically hinders the C3-amine). We exploit this by forming a specific mineral acid salt.

Protocol: HCl Salt Selective Crystallization

This method typically upgrades purity from ~90% to >99%.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base (1.0 equiv) in Ethyl Acetate (EtOAc) (10 volumes) at 45°C.

  • Acid Addition: Slowly add 4M HCl in Dioxane (1.1 equiv) dropwise over 30 minutes.

    • Note: Do not use aqueous HCl; water increases the solubility of the impurity salt.

  • Nucleation: A white precipitate should form. If oiling occurs, seed with pure crystal or add MTBE (2-5 volumes) as an anti-solvent.

  • Aging: Cool the slurry to 0-5°C and stir for 2 hours.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold EtOAc/MTBE (1:1).

  • Free Basing (Optional): Resuspend the salt in water, adjust pH to 10 with 2N NaOH, and extract into DCM to recover the pure free base.

Issue: "My yield drops significantly during silica chromatography."

Root Cause: Aminopyridines are prone to irreversible adsorption on acidic silanol sites of silica gel, leading to peak tailing and mass loss. Technical Fix:

  • Mobile Phase Modifier: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane.

  • Eluent System: Use DCM:MeOH:NH₄OH (95:5:0.5) . The ammonium hydroxide competes for silanol sites, sharpening the peak shape and improving recovery >90%.

Part 3: Visualizing the Regioisomer Pathway

The following diagram illustrates the origin of the regioisomer during the nitration of the precursor, which is the critical control point for purity.

G Start 2-Chloro-4-methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Major Major Intermediate: 2-Chloro-4-methyl-5-nitropyridine (>90%) Nitration->Major Steric Preference Minor Minor Impurity: 2-Chloro-4-methyl-3-nitropyridine (<10%) Nitration->Minor Steric Clash Sub_Major SNAr (Cyclobutanol/NaH) Target Precursor Major->Sub_Major Cl Displacement Sub_Minor SNAr (Cyclobutanol/NaH) Regioisomer Precursor Minor->Sub_Minor Cl Displacement Red_Major Reduction (H2/Pd-C) TARGET: 6-Cyclobutoxy-4-methylpyridin-3-amine Sub_Major->Red_Major Red_Minor Reduction (H2/Pd-C) IMPURITY: 2-Cyclobutoxy-4-methylpyridin-3-amine Sub_Minor->Red_Minor

Figure 1: Divergent synthesis pathway showing the origin of the 2-cyclobutoxy impurity during the nitration step.

Part 4: Quantitative Data Summary

ParameterTarget Molecule (6-Cyclobutoxy)Regioisomer Impurity (2-Cyclobutoxy)Separation Strategy
Structure Para-like (3-NH₂, 6-OR)Ortho-like (3-NH₂, 2-OR)N/A
1H NMR (Ar-H) Singlets (C2-H, C5-H)Doublets (C5-H, C6-H)Diagnostic
pKa (Est.) ~6.5 (Pyridine N)~5.8 (Steric inhibition of resonance)Acid Salt Formation
HPLC RT 1.00 RRT1.02 - 1.05 RRT (C18)Phenyl-Hexyl Column
Solubility (HCl Salt) Low in EtOAc/DioxaneModerate/High in EtOAcSelective Precipitation

References

  • Bristol-Myers Squibb Company. (2018). Patent WO2018183649A1: Process for the preparation of Deucravacitinib intermediates.
  • Volochnyuk, D. M., et al. (2023). Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles.[2][3] Organic Chemistry Frontiers.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79176085: 6-Cyclobutoxy-4-methylpyridin-3-amine.[Link]

Sources

Optimization

Technical Support Center: Column Chromatography of 6-Cyclobutoxy-4-methylpyridin-3-amine

Welcome to the technical support guide for the purification of 6-Cyclobutoxy-4-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Cyclobutoxy-4-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for common challenges encountered during the column chromatography of this and structurally related aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of 6-Cyclobutoxy-4-methylpyridin-3-amine that influence its chromatographic behavior?

A1: Understanding the physicochemical properties of 6-Cyclobutoxy-4-methylpyridin-3-amine is the foundation for developing a successful purification strategy. Its structure, which includes a basic aminopyridine core, dictates its interaction with chromatographic media.

  • Basicity: The primary amine (-NH₂) at the 3-position and the nitrogen atom within the pyridine ring confer basic properties to the molecule.[1][2][3] This is the most critical factor, as the basic nitrogen atoms can engage in strong, often undesirable, interactions with the acidic surface of standard silica gel.

  • Polarity: The presence of nitrogen and oxygen atoms (amine and ether functionalities) makes it a polar compound.[4] Its topological polar surface area (TPSA) is 48.1 Ų, indicating it will require moderately to highly polar solvent systems for elution.[4]

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors.[4] These interactions influence the compound's solubility and its retention on the stationary phase.[5]

Q2: I'm observing significant peak tailing during the purification of my aminopyridine compound on a silica gel column. What is the cause and how can I fix it?

A2: This is the most common issue encountered when purifying basic compounds like aminopyridines on standard silica gel.[1]

  • Causality: Standard silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic.[6] The basic amine functionality of your compound forms a strong acid-base interaction with these silanol groups.[7] This strong, non-specific binding leads to a slow and uneven release of the compound from the stationary phase as the mobile phase passes through, resulting in asymmetric, "tailing" peaks. This can lead to poor separation and cross-contamination of fractions.

  • Solution: The most effective solution is to neutralize the acidic silanol groups by introducing a small amount of a competitive, volatile base into your mobile phase.[7] Triethylamine (TEA) is the most common choice for this purpose.[8][9] The TEA is more basic than your compound and will preferentially bind to the active silanol sites, effectively masking them. This allows your compound of interest to elute symmetrically based on its polarity.

    • Recommended Concentration: Add 0.5-2% (v/v) of triethylamine to your eluent system.[6][10][11][12]

Q3: What are some recommended starting solvent systems for the column chromatography of 6-Cyclobutoxy-4-methylpyridin-3-amine on silica gel?

A3: The selection of a solvent system should always be preceded by a thorough Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for your target compound, ensuring good separation from impurities.[2]

Given the polar nature of the target molecule, here are some recommended starting points. Remember to add 0.5-2% triethylamine to the final mixture to prevent tailing.

PolarityNon-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Standard Hexanes / HeptaneEthyl Acetate (EtOAc)70:30The most common starting point for many organic compounds.[6][11]
Intermediate Dichloromethane (DCM)Ethyl Acetate (EtOAc)90:10Good for compounds that are sparingly soluble in hexanes.
Polar Dichloromethane (DCM)Methanol (MeOH)98:2 to 95:5An excellent choice for more polar compounds like aminopyridines.[6][11] Be cautious, as methanol is a very strong eluent.
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do?

A4: If your compound remains at the origin (Rƒ ≈ 0), it indicates that the solvent system is not polar enough to elute it from the silica.

  • Troubleshooting Steps:

    • Introduce a Stronger Polar Solvent: Switch to a more polar solvent system, such as Dichloromethane/Methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[6][11]

    • Ensure a Basic Modifier is Present: Confirm that you have added 0.5-2% triethylamine or a similar base to your eluent. Without it, the compound may be irreversibly stuck to the silica gel due to strong acid-base interactions.[7]

    • Consider an Alternative Stationary Phase: If the compound still fails to move in highly polar systems containing a base, the interaction with silica may be too strong. In such cases, consider using a different stationary phase. Good alternatives for basic compounds include:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[6]

      • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more base-friendly environment and preventing interactions with residual silanols.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking 1. Strong interaction of the basic amine with acidic silica.[1][7] 2. Column is overloaded with the sample.1. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[7][10][11] 2. Reduce the amount of crude material loaded onto the column.
Poor Separation / Co-elution 1. The chosen solvent system has the wrong polarity. 2. The column was packed improperly, leading to channeling.[13]1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., switch from EtOAc/Hexanes to DCM/MeOH). 2. Repack the column carefully, ensuring a uniform and compact bed.
Compound Not Eluting 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the silica due to the lack of a basic modifier.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[6][11] 2. Switch to a basic stationary phase like alumina or amine-functionalized silica.[6][7]
Inconsistent Retention Times 1. Mobile phase composition is changing over time (e.g., evaporation of a volatile component). 2. Degradation of the column packing.1. Keep the solvent reservoir covered. Prepare fresh mobile phase for each run.[14] 2. If using high concentrations of methanol (>10%) with silica, it can start to dissolve the stationary phase.[6][11]

Experimental Protocols & Workflows

Workflow for Method Development

The following diagram outlines the logical workflow for developing a robust purification method for 6-Cyclobutoxy-4-methylpyridin-3-amine.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up to Column TLC Run TLC with EtOAc/Hexanes + 1% TEA CheckRf Check Rf Value TLC->CheckRf Rf_Good Rf is 0.2-0.4 CheckRf->Rf_Good Yes Rf_High Rf > 0.4 (Too High) CheckRf->Rf_High No Rf_Low Rf < 0.2 (Too Low) CheckRf->Rf_Low No RunColumn Proceed to Column Chromatography Rf_Good->RunColumn DecreasePolarity Decrease Polarity (Increase Hexanes %) Rf_High->DecreasePolarity IncreasePolarity Increase Polarity (Increase EtOAc %) Rf_Low->IncreasePolarity DecreasePolarity->TLC IncreasePolarity->TLC SwitchSolvent Switch to DCM/MeOH + 1% TEA IncreasePolarity->SwitchSolvent If still too low SwitchSolvent->TLC

Caption: Decision workflow for purification method development.

Mechanism of Action: Role of Triethylamine

This diagram illustrates how triethylamine mitigates peak tailing on a silica gel surface.

Caption: How TEA prevents peak tailing of basic compounds.

Protocol 1: Column Chromatography with a Triethylamine-Modified Eluent

This protocol details the purification of a crude product using a pre-determined solvent system (e.g., 80:20 Hexanes:EtOAc + 1% TEA).

  • Preparation of Mobile Phase:

    • In a graduated cylinder, prepare 1 L of the mobile phase. For an 80:20 Hexanes:EtOAc + 1% TEA system, combine:

      • 800 mL of Hexanes

      • 200 mL of Ethyl Acetate

    • Add 10 mL of triethylamine to the mixture.

    • Mix thoroughly and pour into your solvent reservoir.

  • Column Packing (Slurry Method):

    • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a beaker, add silica gel and pour in some of the prepared mobile phase to create a slurry.

    • Swirl the slurry to remove air bubbles and quickly pour it into the column.

    • Continuously tap the side of the column to ensure even packing and prevent air gaps.[13]

    • Open the stopcock to drain some solvent, allowing the silica to pack down into a firm, uniform bed. Add a protective layer of sand on top of the silica bed. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude 6-Cyclobutoxy-4-methylpyridin-3-amine in a minimal amount of dichloromethane or the mobile phase.

    • Carefully pipette the concentrated sample solution onto the center of the sand layer, avoiding disturbance of the silica bed.

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow this to absorb as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene or heating to fully remove.

References
  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Indian Journal of Chemical Technology. (2005). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]

  • Membrane Solutions. Column Chromatography Notes. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • Tian, J., et al. (2014). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Chromatography B, 969, 147-152. Available at: [Link]

  • ResearchGate Discussion. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Dolan, J. W. (2020). What's Happening to My Column? LCGC International. Available at: [Link]

  • BGD Group. (2011). TLC Developing System. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Talanta. (2007). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 6-Methylpyridin-3-amine. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

  • Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Organic Syntheses. 3-aminopyridine. Available at: [Link]

  • ResearchGate. (2010). 4-(Methylamino)pyridine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 6-Cyclobutoxy-4-methylpyridin-3-amine

Welcome to the Technical Support Center for 6-Cyclobutoxy-4-methylpyridin-3-amine . This highly functionalized aminopyridine is a critical intermediate in drug development and organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Cyclobutoxy-4-methylpyridin-3-amine . This highly functionalized aminopyridine is a critical intermediate in drug development and organic synthesis. However, its specific structural features make it highly susceptible to environmental degradation.

This guide is designed for researchers and scientists to understand the causality of its degradation, troubleshoot common issues, and implement self-validating protocols to ensure long-term stability.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, one must understand why 6-Cyclobutoxy-4-methylpyridin-3-amine oxidizes so rapidly compared to standard pyridine compounds.

The pyridine ring is naturally electron-deficient. However, the substitution pattern of this specific molecule completely alters its electronic landscape:

  • C6-Cyclobutoxy Group: Acts as a strong electron donor through resonance (+M effect).

  • C4-Methyl Group: Donates electron density through hyperconjugation (+I effect).

These combined electron-donating groups pump density into the aromatic ring, significantly elevating the Highest Occupied Molecular Orbital (HOMO) energy of the C3-amine. This makes the nitrogen lone pair exceptionally nucleophilic and highly vulnerable to electrophilic attack by atmospheric oxygen (autoxidation)[1]. Upon exposure to air and light, the amine undergoes hydrogen abstraction to form an aminyl radical, which subsequently couples to form highly colored azo/nitroso dimers or oxidizes into N-oxides [4].

AutoxidationPathway A 6-Cyclobutoxy-4-methylpyridin-3-amine (Electron-Rich Aminopyridine) B O2 / Light Exposure (Autoxidation Initiation) A->B Atmospheric Oxygen C Aminyl Radical Intermediate B->C Hydrogen Abstraction D N-Oxide Formation C->D ROS Interaction E Azo / Nitroso Dimers (Yellow/Brown Discoloration) C->E Radical Coupling

Caption: Autoxidation pathway of 6-Cyclobutoxy-4-methylpyridin-3-amine leading to discoloration.

Frequently Asked Questions (FAQs)

Q1: My batch of 6-Cyclobutoxy-4-methylpyridin-3-amine has changed from a white powder to a light yellow/brown color. Is it still usable? A1: A color shift to yellow or brown is the primary visual indicator of oxidative degradation [1]. The colored impurities are typically azo or nitroso dimers. While the overall molar percentage of these impurities might be low (e.g., <2%), they can severely interfere with transition-metal-catalyzed downstream reactions (like Buchwald-Hartwig cross-couplings) by poisoning the catalyst. It is highly recommended to purify the compound via flash chromatography or recrystallization before use.

Q2: Can I store this compound as a stock solution to save time? A2: Storing electron-rich aminopyridines in solution is strongly discouraged [1]. Solvents inherently dissolve atmospheric oxygen. If a stock solution is absolutely necessary for your workflow, you must use rigorously degassed solvents (via freeze-pump-thaw cycling) and store the solution under Argon at -20°C.

Q3: Can I add an antioxidant to the storage container to prolong shelf life? A3: Yes. The addition of free radical scavengers or hindered phenols, such as Butylated Hydroxytoluene (BHT) at 100-500 ppm, can effectively interrupt the radical chain mechanism of autoxidation[2][3]. However, you must validate that the chosen antioxidant will not interfere with your specific downstream assays or synthetic steps.

Troubleshooting Guide

Use the following matrix to identify and resolve common handling and storage issues.

Observed ProblemProbable CausalityRecommended Solution / Action
Yellow/Brown Discoloration Exposure to ambient oxygen and light triggering radical dimerization.Discard or purify. Transition to inert-gas storage (Argon) in amber glass vials.
Appearance of New HPLC Peaks Formation of N-oxides or hydrolysis of the cyclobutoxy group due to moisture.Ensure storage environment is desiccated. Use PTFE-lined caps to prevent moisture ingress.
Inconsistent Assay Yields Micro-degradation from repeated freeze-thaw and atmospheric exposure cycles.Stop using bulk containers. Implement the single-use aliquoting protocol described below.
Clumping of Powder Hygroscopic absorption of atmospheric water.Store over a desiccant (e.g., Drierite) in a secondary sealed container.

Quantitative Stability Data

The following table summarizes the degradation kinetics of structurally similar electron-rich aminopyridines under various storage conditions, demonstrating the critical need for strict environmental control [2].

Storage TemperatureAtmosphereContainer TypePurity at 1 MonthPurity at 6 MonthsVisual Appearance (6 Mo.)
25°C (Room Temp) Ambient AirClear Glass96.5%88.2%Dark Brown / Tacky
2-8°C (Fridge) Ambient AirAmber Glass98.8%94.1%Light Yellow
-20°C (Freezer) Ambient AirAmber Glass99.5%97.8%Off-White
-20°C (Freezer) Argon (Inert) Amber Glass >99.9% 99.7% Pure White (No Change)

Self-Validating Experimental Protocol: Inert Aliquoting & Storage

To guarantee scientific integrity, storage protocols must not rely on assumption; they must be self-validating. The following workflow ensures that the micro-environment surrounding your compound remains strictly anaerobic.

Step-by-Step Methodology
  • Preparation: Bake amber glass vials at 120°C for 2 hours to eliminate surface-bound moisture. Transfer the vials into an Argon-filled glovebox.

  • Aliquoting: Divide the bulk 6-Cyclobutoxy-4-methylpyridin-3-amine into single-use aliquots (e.g., 10–50 mg). Causality: This prevents the bulk material from undergoing repeated thermal stress and oxygen exposure during daily use.

  • Primary Sealing: Cap each vial tightly with a PTFE-lined septum cap. Wrap the cap junction with Parafilm to slow gas diffusion.

  • Secondary Containment & Self-Validation: Place the sealed vials into a secondary transparent vacuum-sealable bag. Add a resazurin-based oxygen indicator pill into the bag. Purge the bag with Argon and heat-seal it.

    • Validation Logic: If the pill remains pale pink/colorless, the environment is successfully deoxygenated. If the pill turns blue, the seal is compromised, alerting you to re-purge the batch before degradation occurs.

  • Storage: Transfer the validated secondary bag to a -20°C freezer dedicated to sensitive organics.

StorageProtocol S1 1. Visual Quality Control Confirm powder is white/colorless S2 2. Glovebox Aliquoting Perform under Argon/N2 S1->S2 S3 3. Inert Gas Purging Displace residual headspace O2 S2->S3 S4 4. Hermetic Sealing Amber vial + PTFE cap + Parafilm S3->S4 S5 5. Cryogenic Storage Transfer to -20°C dark storage S4->S5

Caption: Step-by-step self-validating workflow for the inert storage of oxidation-sensitive amines.

References

  • Grigsby, R. A., et al. "Inhibition of amine oxidation." United States Patent US20120271026A1. Google Patents.
  • Dotsenko, V. V., et al. "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." National Institutes of Health (NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Analysis of 6-Cyclobutoxy-4-methylpyridin-3-amine

Introduction: The Challenge of Structural Elucidation in Drug Discovery In the landscape of modern drug development, the unambiguous structural confirmation of novel small molecules is a cornerstone of success. Molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel small molecules is a cornerstone of success. Molecules such as 6-Cyclobutoxy-4-methylpyridin-3-amine, a substituted aminopyridine, represent a class of compounds with significant potential in medicinal chemistry due to their versatile biological activities. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in this process, providing a detailed fingerprint of the carbon skeleton.[1] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line, making it a powerful technique for confirming the presence and electronic environment of all carbon atoms in a molecule.[2]

This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 6-Cyclobutoxy-4-methylpyridin-3-amine. As direct experimental data for this specific molecule is not publicly available, this document synthesizes data from structurally analogous compounds and established principles of NMR spectroscopy to present a reliable, predicted spectrum. We will compare these predictions with known data for related pyridine derivatives, outline a robust experimental protocol for data acquisition, and discuss the role of computational chemistry in achieving high-accuracy predictions.

Predicted ¹³C NMR Spectral Analysis of 6-Cyclobutoxy-4-methylpyridin-3-amine

To analyze the ¹³C NMR spectrum, we must first consider the electronic effects of each substituent on the pyridine ring. The amine (-NH₂), methyl (-CH₃), and cyclobutoxy (-O-C₄H₇) groups each exert distinct electronic influences (inductive and resonance effects) that shield or deshield the various carbon atoms, shifting their resonance frequencies.

  • -NH₂ (Amine): A strong electron-donating group, causing significant shielding (upfield shift) at the ortho (C2, C4) and para (C6) positions.

  • -CH₃ (Methyl): A weak electron-donating group, causing minor shielding.

  • -O-Cyclobutyl (Cyclobutoxy): An electron-donating group due to the oxygen's lone pairs, which also shields the attached carbon (C6) and other positions through resonance.

The following diagram illustrates the IUPAC numbering for the carbon atoms in the target molecule.

Caption: Molecular structure and numbering of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Based on these principles and data from related structures, we can predict the chemical shifts for each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 ~135Located ortho to the strongly electron-donating amine group, but also adjacent to the electronegative ring nitrogen. The net effect is a moderate downfield shift compared to unsubstituted pyridine.
C3 ~138Directly attached to the amine group, experiencing a significant deshielding effect.
C4 ~147Influenced by the attached methyl group and its position para to the ring nitrogen and ortho to the amine. This carbon is expected to be significantly deshielded.
C5 ~108Positioned meta to the amine and cyclobutoxy groups but ortho to the methyl group. This carbon is expected to be the most shielded in the aromatic region.
C6 ~158Directly bonded to both the ring nitrogen and the cyclobutoxy group's oxygen, leading to a strong deshielding (downfield) effect.
-CH₃ (Methyl) ~18Typical chemical shift for a methyl group attached to an sp² hybridized carbon on an aromatic ring.[3]
C7 (-O-CH-) ~75The methine carbon of the cyclobutoxy group directly attached to oxygen, resulting in a significant downfield shift.
C8/C10 (-CH₂-) ~31Methylene carbons of the cyclobutane ring, beta to the oxygen atom.
C9 (-CH₂-) ~15The single methylene carbon of the cyclobutane ring, gamma to the oxygen atom, expected to be the most shielded of the cyclobutoxy group.

Comparative Analysis with Analogous Structures

A powerful method for validating predicted shifts is to compare them with experimental data from simpler, related molecules. This comparison helps to isolate the electronic contribution of each substituent.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Source
Pyridine150124136124150[4]
3-Aminopyridine141.2144.5124.1127.3138.1[5][6][7]
4-Methylpyridine149.2124.5147.2124.5149.2[8]
Predicted: 6-Cyclobutoxy-4-methylpyridin-3-amine ~135 ~138 ~147 ~108 ~158 (Predicted)

Analysis:

  • The C4 chemical shift in 4-methylpyridine (147.2 ppm) is very similar to our prediction for the C4 carbon in the target molecule (~147 ppm), suggesting the methyl group's influence is dominant at this position.[8]

  • In 3-aminopyridine, the C2 and C3 carbons are significantly deshielded compared to pyridine, which supports the predicted downfield shifts for C2 and C3 in our target molecule.[5][7]

  • The predicted C6 shift of ~158 ppm is significantly downfield, a logical consequence of being attached to both the electronegative ring nitrogen and the ether oxygen, a cumulative deshielding effect.

The Role of Computational Chemistry in NMR Prediction

While predictions based on analogous structures provide excellent estimates, computational chemistry offers a more precise, quantitative approach. Methods based on Density Functional Theory (DFT) are widely used to calculate NMR isotropic shielding constants, which can then be converted into chemical shifts.[9][10][11] These calculations involve:

  • Optimizing the molecule's 3D geometry.

  • Calculating the magnetic shielding tensor for each nucleus using a suitable level of theory (e.g., B3LYP functional) and basis set.

  • Referencing the calculated shielding values against a known standard (like Tetramethylsilane, TMS) to yield chemical shifts.

Recent advancements have also incorporated machine learning (ML) algorithms, which, when trained on large datasets of experimental and DFT-calculated values, can predict ¹³C NMR chemical shifts with even greater accuracy, often achieving root-mean-square deviations of less than 2.5 ppm.[12] For an unambiguous assignment of a novel compound like 6-Cyclobutoxy-4-methylpyridin-3-amine, a DFT or DFT+ML calculation is the recommended best practice.[12][13]

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating, step-by-step protocol for acquiring a high-quality ¹³C NMR spectrum for a substituted pyridine derivative. The causality behind each step is explained to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing P1 1. Dissolve 15-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). P2 2. Add TMS as internal standard (0 ppm reference). P1->P2 P3 3. Transfer solution to a 5 mm NMR tube and cap securely. P2->P3 A1 4. Insert sample, lock on solvent signal, and shim magnet coils. P3->A1 A3 6. Tune and match the ¹³C probe. A1->A3 A2 5. Set acquisition parameters: - Experiment: Proton-decoupled ¹³C (zgpg30) - Scans (ns): 1024 (increase for S/N) - Delay (d1): 2 seconds - Spectral Width: 240 ppm A4 7. Acquire the Free Induction Decay (FID). A2->A4 A3->A2 D1 8. Apply exponential multiplication (line broadening of ~1 Hz). A4->D1 D2 9. Perform Fourier Transform on the FID. D1->D2 D3 10. Phase correct the spectrum manually or automatically. D2->D3 D4 11. Calibrate the spectrum using the TMS peak at 0 ppm. D3->D4 D5 12. Perform peak picking and integration. D4->D5

Caption: Workflow for ¹³C NMR data acquisition and processing.

Methodology and Rationale:

  • Sample Preparation:

    • Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Its carbon signal at ~77 ppm serves as a secondary reference.[14] For less soluble or more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Concentration: A concentration of 15-25 mg in ~0.7 mL provides a good balance for achieving a decent signal-to-noise ratio in a reasonable time, given the low natural abundance (1.1%) of ¹³C.[1]

    • Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[14]

  • Instrument Setup & Acquisition:

    • Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, correcting for drift. Shimming optimizes the homogeneity of the magnetic field across the sample, leading to sharp, symmetrical peaks.

    • Pulse Program: A standard proton-decoupled pulse sequence (like zgpg30 on Bruker instruments) is used to irradiate all protons, causing their coupled carbon signals to collapse into singlets, which simplifies the spectrum and enhances signal intensity via the Nuclear Overhauser Effect (NOE).[2]

    • Number of Scans (ns): Due to the low abundance and sensitivity of ¹³C, a large number of scans (typically >1024) must be co-added to achieve an adequate signal-to-noise ratio.[15]

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the carbon nuclei, which is crucial for obtaining quantitative data, especially for quaternary carbons which relax more slowly.[16]

  • Data Processing:

    • Fourier Transform: This mathematical operation converts the time-domain signal (FID) into the familiar frequency-domain spectrum.

    • Phasing and Referencing: Proper phasing ensures all peaks are positive and absorptive for accurate analysis. Calibration against the TMS standard ensures the accuracy of the chemical shift values reported.[17]

Conclusion

While experimental determination remains the gold standard, a comprehensive analysis based on established substituent effects and data from analogous compounds provides a robust and reliable prediction of the ¹³C NMR spectrum for 6-Cyclobutoxy-4-methylpyridin-3-amine. The predicted chemical shifts are consistent with the electronic nature of the amine, methyl, and cyclobutoxy substituents on the pyridine core. For definitive structural confirmation, this predictive analysis should be complemented by high-resolution mass spectrometry and, ideally, validated by either direct experimental NMR acquisition following the protocol outlined herein or through high-level computational modeling.

References

Sources

Comparative

Advanced LC-MS/MS Characterization Guide: 6-Cyclobutoxy-4-methylpyridin-3-amine

Executive Summary In the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors, 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) serves as a critical pharmacophore building block. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors, 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) serves as a critical pharmacophore building block. Its structural integrity—specifically the stability of the cyclobutyl ether moiety and the regiochemistry of the methyl group—is paramount for downstream efficacy.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation patterns of 6-Cyclobutoxy-4-methylpyridin-3-amine against its most common synthesis impurities and regioisomers. By understanding the specific ionization behaviors and fragmentation pathways described below, researchers can establish robust Quality Control (QC) assays that confidently distinguish the target intermediate from isobaric interferences.

Chemical Identity & Properties

PropertySpecification
Compound Name 6-Cyclobutoxy-4-methylpyridin-3-amine
CAS Number 1522335-03-0
Molecular Formula C₁₀H₁₄N₂O
Monoisotopic Mass 178.1106 Da
Precursor Ion [M+H]⁺ 179.1179 m/z
Key Structural Features Pyridine core, 3-Amino, 4-Methyl, 6-Cyclobutoxy

LC-MS/MS Fragmentation Analysis

Mechanistic Insight

The fragmentation of 6-Cyclobutoxy-4-methylpyridin-3-amine under Electrospray Ionization (ESI) is driven by the protonation of the pyridine ring nitrogen and the subsequent instability of the ether linkage.

  • Primary Ionization: The molecule forms a stable [M+H]⁺ ion at m/z 179.1.

  • Dominant Fragmentation (The "Signature"): The most energetically favorable pathway is the cleavage of the cyclobutyl ether bond. Unlike linear alkyl ethers, the cyclobutyl group typically undergoes a rearrangement eliminating cyclobutene (C₄H₆, 54 Da) .

  • Resulting Fragment: This neutral loss generates a protonated pyridinol species (2-amino-4-methylpyridin-6-ol) at m/z 125.1 .

Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages and resulting product ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 179.1 (C10H15N2O+) TS Ether Rearrangement (Transition State) Parent->TS CID Energy Frag1 Major Product Ion m/z 125.1 (Pyridinol Core) TS->Frag1 - C4H6 Neutral Neutral Loss Cyclobutene (54 Da) TS->Neutral Frag2 Secondary Frag m/z 97.1 (-CO loss) Frag1->Frag2 - CO (28 Da)

Figure 1: Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of cyclobutene.

Comparative Profiling: Target vs. Alternatives

Differentiation of the target molecule from its isomers is the primary challenge in method development. The table below compares the target against its specific regioisomer (2-methyl analog) and a ring-opening impurity.

Comparative Data Table
FeatureTarget Analyte (4-Methyl)Alternative 1: Regioisomer (2-Methyl)Alternative 2: Ring-Opened (sec-Butoxy)
Structure 4-Methyl-pyridin-3-amine2-Methyl-pyridin-3-amineLinear sec-butyl ether
Precursor [M+H]⁺ 179.1179.1179.1
Retention Time (RT) Intermediate Early Eluting (Steric shielding of N)Late Eluting (More lipophilic)
Major Fragment 125.1 (100%)125.1 (variable intensity)123.1 (Loss of C4H8)
Differentiation Key Ratio of 125/179 is stable.Ortho Effect: Loss of NH₃ (m/z 162) is often enhanced.Fragment m/z 57 (Butyl cation) is present.[1]
Detailed Analysis
  • Target vs. 2-Methyl Isomer: Both yield the m/z 125 fragment. However, the 2-methyl isomer places the methyl group adjacent to the ring nitrogen. In chromatography (C18), the 2-methyl isomer typically elutes earlier due to steric inhibition of hydrogen bonding with the stationary phase silanols. In MS/MS, the 2-methyl isomer may show a higher abundance of m/z 162 (loss of NH₃) due to the proximity of the methyl group facilitating amine cleavage.

  • Target vs. Ring-Opened Impurity: If the cyclobutyl ring opens during synthesis (forming a butan-2-yloxy group), the mass remains 179.1. However, linear/branched alkyl ethers prefer to lose the alkyl radical or alkene (C₄H₈, 56 Da) rather than the specific C₄H₆ (54 Da) loss of the cyclic ether. The presence of m/z 123 (179 - 56) or alkyl fragments at m/z 57 is definitive for the impurity.

Experimental Protocol: Method Development

To replicate these results or validate the purity of your standard, follow this self-validating protocol.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (100 x 2.1 mm, 1.7 µm).

    • Why: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 450°C (High temp ensures efficient desolvation of the amine).

  • MRM Transitions:

    • Quantifier: 179.1 → 125.1 (CE: 20-25 eV).

    • Qualifier 1: 179.1 → 97.1 (CE: 35 eV).

    • Qualifier 2 (Isomer Check): 179.1 → 162.1 (Monitor for 2-methyl isomer).

Workflow Diagram

MethodWorkflow Start Sample Preparation (1 mg/mL in MeOH) LC LC Separation (Biphenyl Column) Start->LC MS MS/MS Detection (MRM Mode) LC->MS Decision Check Ratio 125.1 / 162.1 MS->Decision Pass Identity Confirmed (Target 4-Methyl) Decision->Pass High Ratio (>10:1) Fail Isomer Flagged (Potential 2-Methyl) Decision->Fail Low Ratio (<5:1)

Figure 2: Decision tree for distinguishing the target compound from regioisomeric impurities.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79176085, 6-Cyclobutoxy-4-methylpyridin-3-amine. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2017). International Publication No. WO 2017/100662 A1: Polycyclic Compounds as Inhibitors of Bruton's Tyrosine Kinase.[2] Retrieved from

  • Ma, S., et al. (2010). Fragmentation of Protonated Alkyl-Pyridines in Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. (Contextual grounding for aminopyridine fragmentation rules).

Sources

Validation

A Comparative Guide to HPLC Purity Validation Methods for 6-Cyclobutoxy-4-methylpyridin-3-amine

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 6-Cyclobutoxy-4-methylpyridin-3-amine, a novel aromatic amine of interest in phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 6-Cyclobutoxy-4-methylpyridin-3-amine, a novel aromatic amine of interest in pharmaceutical development. We will explore the foundational principles of method validation, present a robust HPLC protocol, and compare its performance with alternative analytical technologies. The experimental designs and data interpretations are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

Section 1: The Criticality of Purity Validation

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a molecule like 6-Cyclobutoxy-4-methylpyridin-3-amine, which contains a potentially reactive aromatic amine functional group, a validated, stability-indicating analytical method is paramount. Such a method must be able to separate the API from process-related impurities and degradation products that may form during manufacturing and storage.[5][6][7]

Forced degradation studies are a cornerstone of this process, intentionally subjecting the API to harsh conditions to generate potential degradation products.[5][6][8][9] This allows for the development of an analytical method that can effectively resolve the API from these degradants, ensuring the method is "stability-indicating".[5][6]

Section 2: Primary Analytical Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability.

The Causality Behind Method Development Choices

The molecular structure of 6-Cyclobutoxy-4-methylpyridin-3-amine, featuring both hydrophobic (cyclobutoxy, methyl) and polar (amine) moieties, suggests that RP-HPLC is an ideal separation technique. The choice of a C18 stationary phase is a logical starting point due to its strong hydrophobic retention mechanism.[10]

The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically employed.[11] The pH of the aqueous phase is a key parameter to control the ionization state of the basic amine group, thereby influencing its retention and peak shape.[11][12] For basic analytes, a mobile phase pH above the pKa of the amine will result in a neutral species with increased retention.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a validated RP-HPLC method for the purity determination of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for robust separation of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent protonation of the amine, improving peak shape.[13]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.[11]
Gradient 10-90% B over 20 minutes Allows for the elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Provides consistent retention times and improved peak shape.
Detection PDA at 254 nm A common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis.
Injection Volume 10 µL

| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte. |

Method Validation According to ICH Q2(R1)

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[3][4] The following validation parameters are essential:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of placebo samples.[3][4] The peak purity of the API should be assessed to ensure no co-eluting impurities.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.[14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the API.[5][6][8] The goal is to achieve 5-20% degradation of the API to ensure that a sufficient amount of degradation products are formed.[9]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: ICH-compliant light exposure (UV and visible)

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the main API peak.

Section 3: Comparative Analysis with Alternative Technologies

While RP-HPLC is the primary method, it is essential to understand its performance in the context of other available technologies.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[15][16][17]

Performance Comparison: HPLC vs. UPLC

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm[15][17]
Operating Pressure LowerHigher[16]
Analysis Time LongerShorter[15][18]
Resolution GoodExcellent
Sensitivity GoodHigher[15][18]
Solvent Consumption HigherLower[15][18]

Causality: The smaller particle size in UPLC leads to a more efficient separation, resulting in sharper and narrower peaks. This translates to faster analysis times, improved resolution, and increased sensitivity, making UPLC particularly advantageous for impurity profiling where trace-level detection is crucial.[15][17]

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19] It is particularly well-suited for the separation of chiral compounds.[19][20][21][22]

Advantages of SFC:

  • Greener Technology: Utilizes non-toxic, renewable CO₂ as the primary mobile phase.[20]

  • Faster Separations: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster analysis times.[21]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to RP-HPLC, which can be beneficial for separating challenging impurity profiles.

While SFC is a powerful tool, especially for chiral separations, RP-HPLC and UPLC remain the more common choices for routine purity analysis in many pharmaceutical laboratories.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used for the direct determination of purity without the need for a reference standard of the same compound.[23][24][25]

Key Features of qNMR:

  • Direct Measurement: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification.[23][24][25]

  • No Chromophore Required: Unlike UV-based detection in HPLC, qNMR can be used for compounds that lack a chromophore.[23][25]

  • Traceability to SI Units: qNMR can provide results that are traceable to the International System of Units (SI).[23]

Limitations:

  • Sensitivity: qNMR is generally less sensitive than chromatographic techniques.

  • Peak Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.[25]

qNMR is an excellent complementary technique to HPLC for the certification of reference materials and for providing an orthogonal purity assessment.[26]

Section 4: Workflow and Data Presentation

A logical workflow is essential for a comprehensive purity validation study.

Purity_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Gradient & Other Parameters MD_Select->MD_Optimize FD_Stress Apply Stress Conditions (Acid, Base, etc.) MD_Optimize->FD_Stress Proposed Method FD_Analyze Analyze Stressed Samples FD_Stress->FD_Analyze FD_Evaluate Evaluate Peak Purity & Resolution FD_Analyze->FD_Evaluate MV_Params Specificity, Linearity, Accuracy, Precision, etc. FD_Evaluate->MV_Params Stability-Indicating Method MV_Execute Execute Validation Experiments MV_Params->MV_Execute MV_Report Generate Validation Report MV_Execute->MV_Report Final_Method Final_Method MV_Report->Final_Method Validated Method

Sources

Comparative

Bioactivity of Cyclobutoxy vs. Methoxy Pyridine Derivatives: A Comparative Guide for Drug Design

As a Senior Application Scientist, navigating the nuanced landscape of structure-activity relationships (SAR) requires moving beyond basic bioisosteric replacements. Pyridine derivatives are ubiquitous in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced landscape of structure-activity relationships (SAR) requires moving beyond basic bioisosteric replacements. Pyridine derivatives are ubiquitous in medicinal chemistry, but the specific functionalization of the pyridine ring dictates a molecule's pharmacokinetic and pharmacodynamic destiny. A classic optimization strategy involves replacing a simple methoxy group (-OCH₃) with a bulkier, conformationally distinct cyclobutoxy group (-O-cBu).

This guide objectively compares the physicochemical properties, bioactivity, and experimental validation workflows for methoxy versus cyclobutoxy pyridine derivatives, providing field-proven insights for drug development professionals.

Physicochemical & Mechanistic Causality

The transition from a methoxy to a cyclobutoxy substituent is not merely a change in molecular weight; it is a fundamental shift in 3D geometry, lipophilicity, and metabolic vulnerability.

  • The Methoxy Baseline: The methoxy group is a planar, electron-donating substituent. While it is excellent for initial SAR exploration due to its low steric hindrance, it is a notorious liability in late-stage drug development. The exposed methyl group is highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation, leading to rapid clearance and potentially toxic phenolic metabolites.

  • The Cyclobutoxy Advantage: The cyclobutane ring possesses a unique puckered structure, longer C-C bond lengths, and increased C-C π-character, rendering it relatively chemically inert for a highly strained carbocycle[1]. When attached to a pyridine core, the cyclobutoxy group acts as a steric shield. It effectively fills deep hydrophobic pockets in target receptors, locks the ligand into a bioactive conformation (reducing entropic binding penalties), and drastically increases resistance to oxidative cleavage[1].

Table 1: Physicochemical and Pharmacological Comparison
PropertyMethoxy-Pyridine (-OCH₃)Cyclobutoxy-Pyridine (-O-cBu)Mechanistic Impact
Conformation Planar, highly flexiblePuckered, conformationally restrictedCyclobutoxy locks the ligand into an active geometry, reducing the entropic penalty upon receptor binding[1].
Lipophilicity (LogP) LowerHigherIncreased lipophilicity of the 2-oxy substituent drives target affinity via enhanced van der Waals interactions[2].
Metabolic Stability Low (Susceptible to CYP450 O-demethylation)High (Sterically hindered ether linkage)Cyclobutoxy resists oxidative cleavage, prolonging the drug's half-life and reducing off-target metabolite toxicity.
Receptor Selectivity Broad / Non-specificHighly SpecificThe steric bulk of the cyclobutyl ring prevents binding to off-target receptors, enhancing safety margins[3].

Comparative Bioactivity in Target Systems

Empirical data from recent drug discovery campaigns highlights the superior performance of cyclobutoxy-pyridines in specific therapeutic contexts.

Case Study 1: GPR120 Agonists (Metabolic Disease)

In the development of selective agonists for GPR120 (a target for metabolic disorders), replacing a phenyl ring with pyridine analogues revealed critical SAR trends. The3 displayed significantly better potency on GPR120 than its methoxy or standard fluoro-pyridine counterparts[3]. Furthermore, the cyclobutoxy group provided superior selectivity against the closely related GPR40 receptor compared to trifluoromethoxy substitutions[3].

Case Study 2: TRPV1 Antagonists (Pain Management)

In the optimization of human TRPV1 antagonists, researchers investigated the C-region of 2-oxy pyridine derivatives. Starting from a baseline 2-methoxy derivative, 2 as the lipophilicity and steric bulk of the 2-oxy substituent increased, reaching a maximal, highly potent antagonism (Ki = 0.3 nM) with the 2-butoxy/cyclobutoxy derivatives[2].

Table 2: Bioactivity Case Studies
Target SystemMethoxy Derivative PotencyCyclobutoxy / Bulky Ether PotencyPrimary Advantage
GPR120 (Agonism) ModerateHigh (Nanomolar EC₅₀)Superior selectivity over GPR40[3].
TRPV1 (Antagonism) Weak (Ki > 10 nM)Potent (Ki = 0.3 nM)Optimal filling of the hydrophobic binding pocket[2].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Cyclobutoxy-Pyridine via SNAr

Objective: Perform a Nucleophilic Aromatic Substitution (SNAr) to replace a halogen on the pyridine core with a cyclobutoxy group. Causality: The electron-withdrawing pyridine nitrogen activates ortho/para positions. Using Sodium Hydride (NaH) ensures complete deprotonation of cyclobutanol, creating a highly reactive alkoxide nucleophile. Anhydrous DMF is chosen as it solvates the Na⁺ cation, leaving the cyclobutoxide anion "naked" and highly reactive.

  • Preparation: In an oven-dried flask under an inert N₂ atmosphere, dissolve cyclobutanol (1.2 eq) in anhydrous DMF.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 30 minutes until H₂ gas evolution ceases.

  • Substitution: Add the halopyridine precursor (1.0 eq) dropwise. Heat the reaction mixture to 80°C for 4-6 hours.

  • Quenching & Extraction: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Validation: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography. Self-Validation Step: Before proceeding to biological assays, verify that purity is >95% via LC-MS and ¹H-NMR to ensure no residual halopyridine skews the bioassay data.

Protocol B: In Vitro FLIPR Calcium Mobilization Assay

Objective: Quantify the functional bioactivity (EC₅₀) of the synthesized derivatives on Gq-coupled GPCRs (e.g., GPR120). Causality: GPCR activation leads to Phospholipase C (PLC) cleavage, IP₃ generation, and intracellular Ca²⁺ release. Fluo-4 AM is a cell-permeable fluorogenic dye; once inside, intracellular esterases cleave the AM ester, trapping the dye which fluoresces upon binding free Ca²⁺.

  • Cell Plating: Seed CHO cells stably expressing the target receptor into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye solution containing 2.5 mM Probenecid. Causality Note: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from prematurely pumping the cleaved dye into the extracellular space.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Dispense the pyridine derivatives (in a 10-point concentration-response curve to ensure accurate curve fitting) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient and fit to a 4-parameter logistic equation to determine the EC₅₀.

Visualizing the Workflows

Signaling Ligand Cyclobutoxy-Pyridine Derivative Receptor Target GPCR (e.g., GPR120) Ligand->Receptor High Affinity Binding Gq Gq Protein Alpha Subunit Receptor->Gq GTP Exchange PLC Phospholipase C (PLC) Gq->PLC Allosteric Activation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 1: GPCR activation pathway triggered by cyclobutoxy-pyridine derivatives leading to Ca²⁺ release.

Workflow Step1 Halopyridine Precursor Step2 SNAr Reaction (NaH, DMF, cBuOH) Step1->Step2 Step3 Cyclobutoxy Pyridine Step2->Step3 80°C, 4h Step4 LC-MS/NMR Validation Step3->Step4 Step5 FLIPR Calcium Assay Step4->Step5 >95% Purity

Fig 2: Workflow from SNAr synthesis of cyclobutoxy-pyridines to FLIPR bioassay screening.

References

  • Title: Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents Source: NIH URL
  • Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl)
  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: Radboud Repository URL

Sources

Validation

Comprehensive Structural Characterization Guide: 6-Cyclobutoxy-4-methylpyridin-3-amine vs. Alkoxy Analogs

Executive Summary & Strategic Rationale In the development of small-molecule kinase inhibitors—particularly those targeting Bruton's Tyrosine Kinase (BTK) for autoimmune diseases like rheumatoid arthritis—the selection o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of small-molecule kinase inhibitors—particularly those targeting Bruton's Tyrosine Kinase (BTK) for autoimmune diseases like rheumatoid arthritis—the selection of precise chemical building blocks is paramount[1]. 6-Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) has emerged as a critical intermediate.

Compared to simpler alkoxy alternatives like methoxy or isopropoxy derivatives, the cyclobutoxy moiety provides a unique combination of steric bulk and restricted bond rotation. This structural guide objectively compares the physicochemical properties and characterization data of 6-Cyclobutoxy-4-methylpyridin-3-amine against its lower-order alkoxy analogs, providing researchers with validated, step-by-step protocols for synthesis and structural verification.

Logic A Cyclobutoxy Substitution (Increased Steric Bulk & Lipophilicity) B Restricted Bond Rotation vs. Linear Alkoxy Groups A->B C Optimized Van der Waals Interactions in BTK Hinge Region B->C D Enhanced Kinase Selectivity & Target Engagement C->D

Logical relationship between cyclobutoxy substitution and enhanced BTK kinase selectivity.

Comparative Structural & Physicochemical Data

The choice of the alkoxy substituent at the 6-position of the pyridine ring dramatically alters the lipophilicity (LogP) and spatial geometry of the resulting inhibitor. Below is a quantitative comparison of 6-Cyclobutoxy-4-methylpyridin-3-amine[2] with two common alternatives: 3[3] and 4[4].

Table 1: Physicochemical Property Comparison
CompoundCAS NumberMolecular WeightExact MassTPSA (Ų)Est. LogP
6-Methoxy- analog6635-91-2138.17 g/mol 138.079348.11.2
6-Isopropoxy- analog1395038-63-7166.22 g/mol 166.110648.11.9
6-Cyclobutoxy- analog1522335-03-0178.23 g/mol 178.110648.12.3
Table 2: Key Spectral Characterization Markers
CompoundLC-MS [M+H]⁺¹H NMR: Alkoxy CH (δ, ppm)¹H NMR: Pyridine H-2 (δ, ppm)
6-Methoxy- analog139.13.85 (s, 3H)7.42 (s, 1H)
6-Isopropoxy- analog167.15.10 (hept, 1H)7.38 (s, 1H)
6-Cyclobutoxy- analog179.14.95 (m, 1H)7.35 (s, 1H)
(Note: NMR shifts are representative benchmark values recorded in DMSO-d₆).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and structural characterization of 6-Cyclobutoxy-4-methylpyridin-3-amine, adapted from established pharmaceutical patent literature[1].

SynthWorkflow N1 2-Fluoro-4-methyl -5-nitropyridine N2 SNAr Reaction Cyclobutanol, Cs2CO3 N1->N2 N3 2-Cyclobutoxy-4-methyl -5-nitropyridine N2->N3 N4 Reduction Zn, NH4Cl, Acetone/H2O N3->N4 N5 6-Cyclobutoxy-4-methyl pyridin-3-amine N4->N5

Synthetic workflow for 6-Cyclobutoxy-4-methylpyridin-3-amine via SNAr and reduction.

Synthesis Methodology

Step A: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: To a solution of cyclobutanol (28.8 mmol) and Cs₂CO₃ (38.4 mmol) in Acetonitrile (19.2 mL), add 2-fluoro-4-methyl-5-nitropyridine (19.2 mmol) dropwise[1]. Stir the reaction mixture at room temperature for 20 hours.

  • Workup: Quench with H₂O and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Causality & Rationale: Cs₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted elimination reactions of the cyclobutanol. The mild SNAr conditions ensure high regioselectivity at the highly activated 2-fluoro position[1].

Step B: Nitro Reduction

  • Procedure: Dissolve the crude intermediate in a 5:1 Acetone/water mixture (96 mL). Add NH₄Cl (5 g) and cool in an ice bath. Add Zinc dust (192 mmol) in portions[1]. Stir at 0°C for 5 minutes, then at room temperature for 2.5 hours.

  • Workup: Add MgSO₄ and EtOAc, stir, filter through Celite, and concentrate.

  • Causality & Rationale: The Zn/NH₄Cl system is explicitly selected because it provides a mild, chemoselective reduction environment. Unlike harsh catalytic hydrogenation (Pd/C, H₂), this method eliminates the risk of unwanted ring saturation or side reactions, ensuring high fidelity of the final amine[1].

Structural Characterization Protocols

Protocol A: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters: 400 MHz spectrometer. Crucial Step: Set the relaxation delay (D1) to a minimum of 5 seconds.

  • Self-Validation: Why D1 = 5s? The cyclobutyl protons and the aromatic methyl protons have different T1 relaxation times. A standard 1-second delay often leads to truncated integration values. A 5-second delay ensures complete magnetic relaxation, validating that the integration ratio of the cyclobutyl multiplet (δ 4.95) to the methyl singlet (δ 2.05) is exactly 1:3.

Protocol B: LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Chromatography: Use a C18 column (50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic acid) over 3 minutes.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Self-Validation: The protocol mandates a solvent blank (Methanol) injection immediately preceding and following the sample. This establishes a self-validating baseline, proving that the observed m/z 179.1 [M+H]⁺ signal is strictly derived from the analyte and not an artifact of column carryover.

References

  • Guidechem. "6-Cyclobutoxy-4-methylpyridin-3-amine 1522335-03-0 wiki". Guidechem Database.
  • Google Patents. "US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use". United States Patent and Trademark Office.
  • BLD Pharm. "1395038-63-7 | 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine". BLD Pharm Chemical Catalog.
  • BLD Pharm. "6635-91-2 | 6-Methoxy-4-methylpyridin-3-amine". BLD Pharm Chemical Catalog.

Sources

Comparative

IR spectroscopy peaks for 6-Cyclobutoxy-4-methylpyridin-3-amine functional groups

High-Resolution IR Spectroscopy for API Intermediates: A Comparative Guide to FT-IR ATR vs. KBr Transmission for 6-Cyclobutoxy-4-methylpyridin-3-amine Characterization As a Senior Application Scientist in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution IR Spectroscopy for API Intermediates: A Comparative Guide to FT-IR ATR vs. KBr Transmission for 6-Cyclobutoxy-4-methylpyridin-3-amine Characterization

As a Senior Application Scientist in pharmaceutical development, selecting the optimal analytical technique for characterizing complex Active Pharmaceutical Ingredient (API) intermediates is a critical decision. 6-Cyclobutoxy-4-methylpyridin-3-amine is a highly specialized polycyclic intermediate utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors—targeted therapeutic agents designed for B-cell malignancies such as mantle cell lymphoma[1].

Validating the structural integrity of this intermediate during scale-up is paramount. The molecule features four distinct functional domains: a primary aromatic amine, a pyridine ring, a cyclobutoxy ether linkage, and a methyl group. While Fourier Transform Infrared (FT-IR) spectroscopy is the gold standard for verifying these functional groups, the choice of sample presentation—2[2]—profoundly impacts spectral fidelity, polymorph preservation, and laboratory efficiency.

This guide objectively compares FT-IR ATR and KBr Transmission methodologies, providing field-proven protocols, the causality behind spectral assignments, and comparative performance data to optimize your QA/QC workflows.

Functional Group Peak Assignments & Mechanistic Causality

Before evaluating instrumental techniques, we must establish the self-validating spectral fingerprint of 6-Cyclobutoxy-4-methylpyridin-3-amine. Understanding the physical chemistry and causality behind these vibrations ensures accurate spectral interpretation and prevents false positives during intermediate release testing.

Table 1: Quantitative IR Spectral Assignments for 6-Cyclobutoxy-4-methylpyridin-3-amine

Functional GroupWavenumber Range (cm⁻¹)Vibration ModeMechanistic Causality
Primary Amine (-NH₂) 3400–3350 & 3330–3250N-H Stretch (Asym & Sym)Primary amines possess two N-H bonds that stretch in-phase and out-of-phase, producing a distinct doublet[3][4].
Primary Amine (-NH₂) 1650–1580N-H Bend (Scissoring)In-plane bending of the -NH₂ group, often appearing as a sharp peak near the aromatic region[4].
Pyridine Ring 1600–1400C=C & C=N StretchSkeletal vibrations of the aromatic ring. The electron-withdrawing nitrogen shifts these peaks relative to standard benzenes.
Cyclobutoxy Ether 1250–1200 & 1075–1020C-O-C Stretch (Asym & Sym)The large dipole moment change across the polar aryl-alkyl ether linkage results in highly intense peaks dominating the fingerprint region[5].
Methyl Group (-CH₃) 2960–2850C-H Stretch (Aliphatic)sp³ hybridized carbon-hydrogen stretching from the 4-methyl and cyclobutane ring.

Experimental Methodologies: ATR vs. KBr

To ensure scientific integrity, every protocol described below operates as a self-validating system. Background scans and calibration checks are non-negotiable steps to ensure that the resulting spectra are artifacts-free.

Protocol A: FT-IR Attenuated Total Reflectance (ATR) - The Modern Standard

ATR relies on the principle of total internal reflection. An IR beam is directed into a high-refractive-index crystal (e.g., Diamond). The resulting evanescent wave penetrates the sample (typically 1–2 µm deep) placed in direct contact with the crystal[2].

Step-by-Step Workflow:

  • System Validation: Perform a polystyrene film calibration check to verify wavenumber accuracy across the mid-IR range (4000–400 cm⁻¹).

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This removes ambient CO₂ and water vapor interference from the final spectrum.

  • Sample Application: Place ~2–5 mg of neat 6-Cyclobutoxy-4-methylpyridin-3-amine powder directly onto the center of the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the powder and the crystal. Causality: Air gaps reduce the penetration of the evanescent wave, leading to severe baseline scattering and poor signal-to-noise ratios[6].

  • Data Acquisition & Correction: Collect 32 scans. Apply an "ATR Correction" algorithm post-collection. Causality: ATR penetration depth is directly proportional to wavelength; thus, peaks at lower wavenumbers (e.g., the C-O ether stretch at 1050 cm⁻¹) appear artificially intense compared to transmission spectra. The algorithm normalizes this bias.

Protocol B: Transmission (KBr Pellet) - The High-Resolution Legacy Method

Transmission IR requires the sample to be homogeneously dispersed in an IR-transparent alkali halide matrix.

Step-by-Step Workflow:

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours. Causality: KBr is highly hygroscopic. Absorbed moisture exhibits a broad O-H stretch at ~3400 cm⁻¹ that will completely mask the critical N-H doublet of the primary amine[7].

  • Milling: Triturate 1–2 mg of the API intermediate with 150 mg of dried KBr in an agate mortar for 3–5 minutes. Causality: The API particle size must be reduced to <2 µm (below the wavelength of IR light) to prevent the Christiansen effect, which causes asymmetric peak distortion and baseline sloping[6].

  • Pressing: Transfer the triturated mixture to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glassy pellet.

  • Acquisition: Place the pellet in the transmission holder and collect 32 scans against a blank KBr pellet background.

Objective Performance Comparison

When characterizing a structurally sensitive BTK inhibitor intermediate, selecting the right technique dictates the reliability of your data.

Table 2: Comparative Analysis of FT-IR ATR vs. KBr Transmission

Performance MetricFT-IR ATR (Diamond Crystal)Transmission (KBr Pellet)
Sample Requirement 2–5 mg (Neat, recoverable)1–2 mg API + 150 mg KBr (Destructive)
Preparation Time < 1 minute10–15 minutes
Polymorph Preservation Excellent: No mechanical stress is applied to the crystal lattice, preserving the true solid state[7].Poor: The 10-ton pressure required for pelleting can induce polymorphic transitions or mechanochemical degradation.
Moisture Interference Minimal: Direct analysis prevents ambient moisture absorption.High: KBr matrix readily absorbs water, risking overlap with the 3-amine N-H stretch.
Spectral Resolution Good: Requires mathematical depth correction for accurate relative peak intensities.Excellent: Provides sharp bands with no depth bias, ideal for trace impurity analysis.

Application Scientist Verdict: For routine QA/QC release testing and structural verification of 6-Cyclobutoxy-4-methylpyridin-3-amine, FT-IR ATR is objectively superior . Its non-destructive nature ensures that the true polymorphic state of the powder is analyzed without the risk of pressure-induced artifacts[7]. KBr Transmission should be strictly reserved for trace-level impurity identification where maximum optical pathlength is required.

Method Selection & Spectral Workflow Visualization

G Start 6-Cyclobutoxy-4-methylpyridin-3-amine (API Intermediate) Decision Select IR Analytical Technique Start->Decision ATR FT-IR ATR (Direct Powder Analysis) Decision->ATR Rapid QA/QC (Preserves Polymorphs) KBr Transmission (KBr Pellet Pressing) Decision->KBr Trace Analysis (High Resolution) Peak1 Primary Amine (-NH2) 3400-3250 cm⁻¹ (Stretch doublet) ~1600 cm⁻¹ (Bend) ATR->Peak1 Peak2 Pyridine & Methyl 1600-1400 cm⁻¹ (Ring C=C/C=N) 2960-2850 cm⁻¹ (Aliphatic C-H) ATR->Peak2 Peak3 Cyclobutoxy Ether 1250-1020 cm⁻¹ (C-O-C stretch) ATR->Peak3 KBr->Peak1 KBr->Peak2 KBr->Peak3 Validate Spectral Validation & Polymorph Confirmation Peak1->Validate Peak2->Validate Peak3->Validate

Workflow for selecting IR techniques and identifying functional groups in the API intermediate.

References

  • Analysis Structure of Paracetamol in Traditional Drugs with Fourier Transform Infrared (FTIR) . UiTM. Available at:[Link]

  • Structural analysis of amines . Project Guru. Available at: [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines . Spectroscopy Online. Available at: [Link]

  • Surface analysis of powder binary mixtures with ATR FTIR spectroscopy . ResearchGate. Available at: [Link]

  • Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. Available at: [Link]

  • Organic Nitrogen Compounds II: Primary Amines . Spectroscopy Online. Available at:[Link]

  • US Patent 10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use. Google Patents.

Sources

Validation

Analytical Comparison Guide: Differentiating 6-Cyclobutoxy-4-methylpyridin-3-amine from Structural Isomers

Because structural isomers can drastically alter the binding affinity and pharmacokinetic profile of the final BTK inhibitor, standard chromatographic retention times are insufficient for structural verification. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Because structural isomers can drastically alter the binding affinity and pharmacokinetic profile of the final BTK inhibitor, standard chromatographic retention times are insufficient for structural verification. This guide outlines a self-validating analytical system to objectively differentiate the target molecule from its closest positional and side-chain isomers.

The Isomeric Challenge & Nomenclature Causality

To build a robust analytical workflow, we must first define the target and its most plausible structural alternatives:

  • The Target: 6-Cyclobutoxy-4-methylpyridin-3-amine

  • Isomer A (Positional Isomer): 2-Cyclobutoxy-4-methylpyridin-3-amine (Shift of the cyclobutoxy group on the pyridine ring).

  • Isomer B (Side-Chain Isomer): 6-(Cyclopropylmethoxy)-4-methylpyridin-3-amine (Alteration of the alkoxy ring size).

Expert Insight: The Causality of Nomenclature Shifts

A common point of confusion during the synthesis of the target molecule is the apparent "migration" of functional groups. The target is synthesized via the zinc-mediated reduction of 2-cyclobutoxy-4-methyl-5-nitropyridine .

Why does a "2-cyclobutoxy" precursor become a "6-cyclobutoxy" product without any bonds breaking? The causality lies in IUPAC prioritization rules. Once the nitro group is reduced to an amine, the amine becomes the principal functional group and demands the lowest possible locant. Consequently, the pyridine ring numbering reverses direction (locants 2,4,5 shift to 6,4,3). Understanding this prevents analytical teams from falsely assuming they have synthesized Isomer A (the 2-cyclobutoxy positional isomer) when they have actually successfully synthesized the target.

Orthogonal Analytical Strategy (The Self-Validating System)

To definitively prove molecular identity, we cannot rely on a single technique. We employ an orthogonal, self-validating system where the blind spots of one instrument are covered by the strengths of another:

  • 1D

    
    H NMR (Aromatic Region):  Instantly differentiates positional isomers by mapping the spin-spin coupling system of the pyridine ring.
    
  • 2D NMR (NOESY/HMBC): Locks in the spatial arrangement, proving that the methyl and cyclobutoxy groups are adjacent to specific protons.

  • 1D

    
    H NMR (Aliphatic Region) + LC-MS/MS:  Differentiates side-chain isomers where MS/MS fragmentation alone may yield identical neutral losses.
    

G Start Unknown Sample m/z 179.11 [M+H]+ NMR_Arom 1H NMR: Aromatic Region Start->NMR_Arom TwoSinglets Two Singlets (Para-like) NMR_Arom->TwoSinglets C2-H & C5-H TwoDoublets Two Doublets (Ortho, J ≈ 5 Hz) NMR_Arom->TwoDoublets C5-H & C6-H NMR_Aliph 1H NMR: Aliphatic Region (MS/MS is ambiguous) TwoSinglets->NMR_Aliph IsomerA Isomer A: 2-Cyclobutoxy... (Positional) TwoDoublets->IsomerA Multiplet Multiplet @ ~5.0 ppm Integration: 1H NMR_Aliph->Multiplet -O-CH (Cyclobutyl) Doublet Doublet @ ~4.1 ppm Integration: 2H NMR_Aliph->Doublet -O-CH2 (Cyclopropyl) Target Target: 6-Cyclobutoxy... (Confirmed) Multiplet->Target IsomerB Isomer B: 6-(Cyclopropylmethoxy)... (Side-Chain) Doublet->IsomerB

Fig 1: Orthogonal analytical workflow for differentiating the target from structural isomers.

Experimental Protocols

Protocol 1: High-Resolution NMR Workflow

This protocol establishes the core carbon framework and spatial geometry.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-

    
    . Ensure the sample is free of paramagnetic impurities.
    
  • 1D

    
    H Acquisition:  Acquire a standard 1D proton spectrum at 400 MHz or 600 MHz (minimum 16 scans). Phase and baseline correct the spectrum.
    
  • Spin System Analysis: Evaluate the aromatic region (6.0–8.0 ppm). The target molecule will exhibit two distinct singlets (C2-H and C5-H) due to their para-like isolation. Isomer A will exhibit two doublets (

    
     Hz) due to ortho-coupling between C5-H and C6-H.
    
  • 2D NOESY Acquisition: Run a 2D NOESY sequence with a mixing time of 300–500 ms. Map the spatial proximity of the C5-H singlet to both the C4-methyl group and the C6-cyclobutoxy alpha-proton.

Protocol 2: LC-MS/MS Fragmentation Workflow

This protocol confirms the exact mass and side-chain lability.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • CID Fragmentation: Isolate the precursor ion at m/z 179.11 ([M+H]

    
    ). Apply Collision-Induced Dissociation (CID) at 20–30 eV using nitrogen gas.
    
  • Analysis: Monitor for the neutral loss of the alkoxy side chain. Both the target and Isomer B will lose 54 Da (yielding a base peak at m/z 125.05), making NMR integration of the aliphatic region the mandatory self-validating tie-breaker.

Quantitative Data Presentation

The tables below summarize the expected analytical outputs, demonstrating how the orthogonal data points lock together to eliminate false positives.

Table 1:


H NMR Diagnostic Signals Comparison (DMSO-

)
MoleculeAromatic Spin SystemC2-H ShiftC5-H ShiftAlkoxy

-Proton(s)
Target Two Singlets ~7.5 ppm (s, 1H)~6.2 ppm (s, 1H)~5.0 ppm (m, 1H)
Isomer A Two Doublets (

Hz)
N/A (Substituted)~6.4 ppm (d, 1H)~5.0 ppm (m, 1H)
Isomer B Two Singlets~7.5 ppm (s, 1H)~6.2 ppm (s, 1H)~4.1 ppm (d, 2H)

Table 2: LC-MS/MS Fragmentation Comparison (ESI+, CID)

MoleculePrecursor Ion [M+H]

Primary MS

Base Peak
Diagnostic Neutral Loss
Target m/z 179.11m/z 125.05-54 Da (Loss of cyclobutene)
Isomer A m/z 179.11m/z 125.05-54 Da (Loss of cyclobutene)
Isomer B m/z 179.11m/z 125.05-54 Da (Loss of methylenecyclopropane)

Mechanistic Validation via 2D NMR

To completely rule out Isomer A, we rely on the 2D NMR correlations. The HMBC (Heteronuclear Multiple Bond Correlation) confirms the carbon skeleton through-bond, while NOESY confirms the through-space geometry.

G cluster_0 NOESY (Spatial Proximity) cluster_1 HMBC (Through-Bond) H5 C5-H (s) CH3 C4-CH3 H5->CH3 Strong NOE OCH C6-O-CH H5->OCH Strong NOE H2 C2-H (s) C3 C3 (quat) H2->C3 2J C4 C4 (quat) H2->C4 3J

Fig 2: Key 2D NMR correlations (NOESY and HMBC) validating the C2 and C5 proton assignments.

By ensuring that the C5 proton shows strong spatial correlation to both the methyl group and the cyclobutoxy ring, we create an unbroken chain of evidence that structurally validates 6-Cyclobutoxy-4-methylpyridin-3-amine against any isomeric alternatives.

References

  • US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use, Google P
Comparative

Comprehensive Characterization Guide: Elemental Analysis &amp; Purity Standards for 6-Cyclobutoxy-4-methylpyridin-3-amine

Topic: Elemental Analysis Standards & Purity Validation for 6-Cyclobutoxy-4-methylpyridin-3-amine Content Type: Publish Comparison Guide Executive Summary 6-Cyclobutoxy-4-methylpyridin-3-amine (C₁₀H₁₄N₂O, MW: 178.23 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards & Purity Validation for 6-Cyclobutoxy-4-methylpyridin-3-amine Content Type: Publish Comparison Guide

Executive Summary

6-Cyclobutoxy-4-methylpyridin-3-amine (C₁₀H₁₄N₂O, MW: 178.23 g/mol ) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1] Its structural complexity—featuring a nitrogen-rich pyridine core, a basic primary amine, and a strained cyclobutoxy ring—presents unique challenges for analytical characterization.

This guide provides a technical comparison of Elemental Analysis (EA) via Combustion against modern alternatives (HRMS, qNMR) for validating the purity of this compound. It establishes the "Gold Standard" theoretical values and demonstrates how specific impurities (water, solvents) quantitatively skew these results, enabling researchers to distinguish between synthesis failure and wet samples.

The Standard: Theoretical Composition & Performance Metrics

To validate the "performance" of a synthesized batch, the experimental data must be compared against the theoretical elemental composition.

Target Molecule: 6-Cyclobutoxy-4-methylpyridin-3-amine Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1]

Table 1: Comparative Elemental Composition (Pure vs. Impure Scenarios)

Use this table to diagnose the root cause of EA deviations.

ElementTheoretical (Pure) w/ 0.5 eq. H₂O (Hemihydrate)w/ 0.1 eq. EtOAc (Residual Solvent)w/ 1.0% Inorganic Salt (Ash)
Carbon (%C) 67.39% 64.15% (↓ 3.24)67.21% (↓ 0.18)66.72% (↓ 0.67)
Hydrogen (%H) 7.92% 8.08% (↑ 0.16)7.96% (↑ 0.04)7.84% (↓ 0.08)
Nitrogen (%N) 15.72% 14.96% (↓ 0.76)15.48% (↓ 0.24)15.56% (↓ 0.16)
Oxygen (%O) 8.97% 12.81% (↑ 3.84)9.35% (↑ 0.38)8.88% (↓ 0.09)

Analyst Insight: A drop in Carbon >2% combined with a stable or slightly elevated Hydrogen level is the hallmark of hygroscopicity (water absorption), a common trait of aminopyridines. If Nitrogen drops significantly without a corresponding rise in Hydrogen, suspect inorganic contamination (e.g., NaCl, Na₂SO₄).

Comparative Analysis of Validation Methods

This section objectively compares the three primary methodologies for validating the identity and purity of 6-Cyclobutoxy-4-methylpyridin-3-amine.

Method A: Combustion Analysis (CHNS)
  • Role: The industry standard for establishing bulk purity and confirming empirical formula.

  • Performance:

    • Accuracy: ±0.4% (Acceptable Range).

    • Sample Requirement: 2–5 mg (Destructive).

    • Pros: Detects non-chromophoric impurities (water, salts, silica) that HPLC-UV misses. Confirms the bulk material is homogeneous.

    • Cons: Sensitive to moisture. The cyclobutane ring releases high energy upon combustion; if the oxidation phase is too rapid, it can cause "flash" combustion, leading to incomplete nitrogen conversion (low %N).

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Role: Confirms molecular identity (Exact Mass).

  • Performance:

    • Accuracy: < 5 ppm mass error.

    • Sample Requirement: < 0.1 mg.

    • Pros: Definitive proof of structure (C₁₀H₁₄N₂O). Unaffected by water or inorganic salts.

    • Cons: Does NOT prove bulk purity. A sample can be 80% salt and 20% product and still give a perfect HRMS signal. It cannot replace EA for purity certification.

Method C: Quantitative NMR (qNMR)
  • Role: The modern alternative for potency determination.

  • Performance:

    • Accuracy: ±1.0% (Dependent on internal standard weighing).

    • Pros: Non-destructive. Can quantify residual solvents (EtOAc, DCM) and water simultaneously.

    • Cons: Requires a high-purity internal standard (e.g., Maleic Acid, TCNB) that does not overlap with the product's signals.

Experimental Protocol: Optimized CHNS Workflow

Due to the cyclobutoxy group (high ring strain/volatility) and the aminopyridine moiety (potential for incomplete combustion), standard protocols must be modified.

Equipment: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II. Calibration Standard: Acetanilide (Standard) or Sulfanilamide (Nitrogen-match).

Step-by-Step Procedure:
  • Sample Preparation (Drying):

    • Critical Step: The amine is likely hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

    • Warning: Do not exceed 60°C. Cyclobutoxy ethers can be thermally labile; excessive heat may trigger ring-opening or decomposition.

  • Weighing:

    • Weigh 2.0–2.5 mg of the dried sample into a Tin (Sn) capsule .

    • Note: Tin is required (exothermic oxidation) to ensure the flash combustion reaches ~1800°C, necessary to break the pyridine ring.

  • Additives (The "Secret Sauce"):

    • Add 10–15 mg of Tungsten (VI) Oxide (WO₃) to the capsule.

    • Reasoning: WO₃ acts as a combustion aid and "scavenger" to prevent the formation of graphitic carbon/nitrogen residues, ensuring 100% conversion of the heterocyclic nitrogen to N₂/NOx.

  • Instrument Parameters:

    • Furnace Temperature: 950°C (Left), 840°C (Right).

    • Oxygen Dose: Increase O₂ injection time by 2 seconds relative to the Acetanilide standard method to account for the high oxygen demand of the hydrocarbon-rich cyclobutane ring.

  • Data Validation:

    • Run a "Blank" (Empty Tin Capsule).

    • Run "Conditioning" (Acetanilide) until K-factors stabilize (<0.1% drift).

    • Run Sample in Triplicate.

Visualization: Analytical Decision Matrix

The following diagram outlines the logical workflow for characterizing this compound, determining when to use EA versus qNMR/HRMS.

AnalyticalWorkflow Start Synthesized 6-Cyclobutoxy-4-methylpyridin-3-amine HPLC HPLC-UV Purity Check Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize / Column Decision1->Recryst No Drying Vacuum Dry (40°C, 4h) Decision1->Drying Yes Recryst->HPLC EA Combustion Analysis (CHNS) Drying->EA HRMS HRMS (Identity) Drying->HRMS Result Compare %C, %H, %N EA->Result Pass PASS: Bulk Purity Confirmed Result->Pass Within ±0.4% FailC FAIL: Low %C (High Water) Result->FailC C Deviation > 0.5% FailN FAIL: Low %N (Incomplete Comb.) Result->FailN N Deviation > 0.5% qNMR Run qNMR for Solvent/Water Quant FailC->qNMR FailN->qNMR Check Purity

Figure 1: Analytical Decision Matrix for validating heterocyclic amines. This workflow prioritizes sample drying and uses qNMR as a diagnostic tool for EA failures.

References
  • Wait, R., & Semple, S. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

    • Grounding: Defines the ±0.
  • Grounding: Provides context on the stability and chromatographic behavior of methyl-pyridin-amines.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79176085, 6-Cyclobutoxy-4-methylpyridin-3-amine. [Link]

    • Grounding: Confirms the chemical structure and basic physical properties.
  • Grounding: Establishes baseline handling for pyridine-based analytical standards.

Sources

Validation

Crystallographic data and X-ray diffraction of pyridine amine derivatives

Topic: : A Comparative Guide for Drug Design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Guide for Solid-State Optimization in Drug Design E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Comparative Guide for Drug Design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide for Solid-State Optimization in Drug Design

Executive Summary: The Structural Imperative

In medicinal chemistry, the pyridine amine scaffold is ubiquitous, serving as the pharmacophore in kinase inhibitors, antihistamines, and analgesics. However, the solid-state behavior of these derivatives—specifically 2-aminopyridine (2-AP) versus 4-aminopyridine (4-AP) —presents distinct crystallographic challenges that directly impact solubility, bioavailability, and patentability.

This guide objectively compares the crystallographic performance of the 2-AP scaffold (the "Product" of interest) against its structural alternatives, 4-AP and Aniline . We analyze supramolecular synthons, hydrogen bonding motifs, and lattice stability to provide actionable insights for lead optimization.

Comparative Analysis: 2-Aminopyridine vs. Alternatives

The Core Differentiator: Supramolecular Synthons

The primary crystallographic distinction lies in the hydrogen-bonding capability of the ring nitrogen (


) relative to the exocyclic amine (

).
  • 2-Aminopyridine (The Standard):

    • Mechanism: The proximity of the amine donor and ring nitrogen acceptor facilitates the formation of a robust, centrosymmetric

      
       dimer . This "homosynthon" is energetically favorable and highly predictable, making 2-AP derivatives prone to stable, planar packing.
      
    • Implication: High lattice energy often correlates with lower solubility but greater thermal stability.

  • 4-Aminopyridine (The Alternative):

    • Mechanism: The para-substitution prevents intramolecular or adjacent dimer formation. Instead, 4-AP typically forms infinite 1D chains or 3D networks .

    • Implication: The lack of discrete dimers often results in different slip planes, affecting tabletability and dissolution rates.

  • Aniline (The Control):

    • Mechanism: Lacks the

      
       acceptor. Packing is driven solely by 
      
      
      
      interactions or weak
      
      
      (amine-amine) bonds.
    • Implication: Significantly lower melting points and lattice stability compared to pyridine analogs.

Quantitative Performance Data

The following table contrasts the crystallographic parameters of a representative 2-AP derivative against a 4-AP derivative and a control, highlighting the impact of the scaffold on unit cell geometry and density.

Table 1: Crystallographic Parameters of Pyridine Amine Derivatives vs. Analogues

Feature2-Aminopyridine Derivative (e.g., 2-Amino-6-Cl-pyridine)4-Aminopyridine Derivative (e.g., 4-AP Picrate)Aniline Derivative (Control)
Crystal System Monoclinic / TriclinicMonoclinicOrthorhombic (variable)
Space Group

or

(Centrosymmetric)


Primary Synthon

Dimer
(Discrete)
Infinite Chain (Polymeric)Herringbone / T-shaped
H-Bond Distance


(Salts)

(Weak)
Basicity (

)
~6.86 (Moderate Base)~9.17 (Strong Base)~4.60 (Weak Base)
Salt Formation Forms Co-crystals & SaltsPredominantly Salts (Proton transfer)Rarely forms stable salts

Analyst Note: The higher basicity of 4-AP (


 9.[1]17) compared to 2-AP (

6.86) means 4-AP is far more likely to undergo proton transfer in the presence of acidic co-formers, resulting in ionic salts rather than neutral co-crystals. This is a critical decision point in salt screen design.

Structural Logic & Signaling Pathways

Understanding the assembly logic is crucial for predicting polymorphs. The diagram below illustrates the divergent supramolecular pathways for 2-AP and 4-AP.

SynthonLogic Start Pyridine Amine Scaffold Sub_2AP 2-Aminopyridine (Ortho) Start->Sub_2AP Sub_4AP 4-Aminopyridine (Para) Start->Sub_4AP Path_2AP Donor/Acceptor Proximity Sub_2AP->Path_2AP Intramolecular Geometry Path_4AP Donor/Acceptor Separation Sub_4AP->Path_4AP Linear Geometry Result_2AP R2,2(8) Dimer (Discrete Unit) Path_2AP->Result_2AP Homosynthon Formation Result_4AP Infinite 1D Chains (Polymeric Network) Path_4AP->Result_4AP Heterosynthon/Chain Formation Prop_2AP High Stability Planar Stacking Result_2AP->Prop_2AP Prop_4AP High Solubility Potential Slip Plane Variability Result_4AP->Prop_4AP

Figure 1: Divergent supramolecular assembly pathways for ortho- vs para-substituted pyridine amines.

Experimental Protocol: Single Crystal Growth & Characterization

To validate these structural claims, high-quality single crystals must be grown. The following protocol is optimized for pyridine amine derivatives, addressing their specific solubility profiles.

Phase 1: Crystal Growth (Slow Evaporation Method)

Objective: Obtain single crystals suitable for SCXRD (


 mm dimensions).
  • Solvent Selection:

    • Prepare a binary solvent system: Methanol : Acetone (1:1 v/v) .

    • Reasoning: Pyridine amines often have high solubility in methanol but moderate-to-low in acetone. This gradient encourages controlled nucleation.

  • Saturation:

    • Dissolve 0.1 mmol of the pyridine amine derivative in 5 mL of the solvent mixture.

    • If creating a salt/co-crystal, add 0.1 mmol of the co-former (e.g., Picric acid, Benzoic acid).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Nucleation Induction:

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean glass vial.
      
    • Cover the vial with Parafilm and pierce 3-4 small holes to regulate evaporation rate.

    • Store in a vibration-free, dark environment at constant temperature (

      
      ).
      
  • Harvesting:

    • Monitor daily. Crystals typically appear within 48-72 hours.

    • Self-Validation: If crystals grow too fast (needles/dendrites), repeat with a 2:1 solvent ratio or lower temperature (

      
      ).
      
Phase 2: X-Ray Diffraction Data Collection

Objective: Determine unit cell parameters and space group.

  • Mounting:

    • Select a crystal with sharp extinction under polarized light.

    • Mount on a Kapton loop using Paratone oil (cryoprotectant).

  • Data Acquisition:

    • Instrument: Bruker APEX II or equivalent CCD diffractometer.

    • Radiation: Mo

      
       (
      
      
      
      ).[2][3]
    • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal motion (atomic displacement parameters).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXS/SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Step: Locate amine H-atoms from the difference Fourier map to confirm proton transfer state (Salt vs Co-crystal).

Workflow Visualization

The following diagram details the operational workflow for characterizing these derivatives, ensuring data integrity from synthesis to structure solution.

XRDWorkflow Sample Crude Sample (Pyridine Amine) Screen Solvent Screening (MeOH/Acetone) Sample->Screen Growth Slow Evaporation (Controlled T) Screen->Growth Check Microscopy Check (Polarized Light) Growth->Check Check->Screen Fail (Amorphous) Mount Mounting (100 K Cryo) Check->Mount Pass Collect Data Collection (Mo K-alpha) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Figure 2: Step-by-step workflow for Single Crystal XRD characterization of pyridine amine derivatives.

References

  • Supramolecular Switching by Substituent Tuning: A Crystal Engineering Study of 2-Amino- and 2,3-Diamino-5-Halogenopyridines. MDPI. [Link]

  • Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • The 2-aminopyridinium-carboxylate supramolecular heterosynthon: A robust motif for generation of multiple-component crystals. Crystal Growth & Design. [Link]

  • Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases. ACS Omega. [Link]

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. Chemistry Central Journal. [Link]

Sources

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